Methyl 4-chloro-2-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSXNLLHWUMFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374930 | |
| Record name | Methyl 4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148893-72-5 | |
| Record name | Methyl 4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148893-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-2-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern on the benzene ring imparts specific electronic properties and reactivity, making it a valuable building block in the synthesis of more complex, biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the known physical and spectral characteristics of this compound, grounded in available technical data, and outlines the standard methodologies for their determination.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its identity through universally recognized nomenclature and structural representations.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 148893-72-5 | [2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [2][3] |
| InChI | InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | [2] |
| InChIKey | FBSXNLLHWUMFEW-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)F | [2] |
The structure of this compound, featuring a methyl ester group ortho to a fluorine atom and para to a chlorine atom on the benzene ring, is a key determinant of its physical and chemical properties.
Physical Properties
The physical state and bulk properties of a compound are critical for its handling, storage, and application in chemical reactions. There is some ambiguity in readily available sources regarding the physical state of this compound, with some suppliers listing it as a solid and others as a liquid. This underscores the importance of experimental verification.
| Property | Value | Notes |
| Physical State | Solid (Beige) | Based on supplier data.[4] Experimental confirmation is recommended. |
| Melting Point | Data not available | Crucial for confirming purity and physical state. |
| Boiling Point | 228.4 ± 25.0 °C (Predicted) | This is a computationally predicted value and requires experimental verification.[4] |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | This is a computationally predicted value.[4] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water. |
Expert Insight: The prediction of a high boiling point is consistent with the presence of polar functional groups (ester, chloro, fluoro) and the overall molecular weight. However, the lack of an experimental melting point is a significant data gap. For a compound listed as a solid, the melting point is a fundamental characteristic for identification and purity assessment.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The fluorine and chlorine atoms will influence the chemical shifts of the adjacent protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also exhibit splitting patterns based on their coupling with each other.
-
Methyl Protons (3H): A singlet corresponding to the three protons of the methyl ester group is expected, likely in the region of δ 3.8-4.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 165-175 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the fluorine and chlorine atoms will show characteristic chemical shifts and may exhibit C-F coupling.
-
Methyl Carbon: A signal for the methyl carbon of the ester group will be present in the upfield region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): Two distinct bands are expected for the C-O stretching vibrations of the ester group, typically in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically between 850-550 cm⁻¹, corresponding to the carbon-chlorine bond.
-
C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹ due to the carbon-fluorine bond.
-
Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 188. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.
-
Major Fragment Ions: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an acylium ion, and the loss of the entire ester group.
Experimental Protocols for Physical Property Determination
To ensure the scientific integrity and trustworthiness of the data, the following standard experimental protocols are recommended for the determination of the physical properties of this compound.
Workflow for Physical and Spectral Characterization
Caption: A logical workflow for the comprehensive characterization of this compound.
Melting Point Determination (for solids)
-
Technique: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required. Alternatively, a standard melting point apparatus can be used.
-
Procedure (Melting Point Apparatus):
-
A small, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
-
Causality: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity.
Boiling Point Determination
-
Technique: Distillation at reduced pressure is recommended to avoid potential decomposition at the predicted atmospheric boiling point.
-
Procedure:
-
The compound is heated in a distillation apparatus under a controlled vacuum.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure.
-
-
Causality: The boiling point is a key physical constant that is dependent on the intermolecular forces of the compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
-
-
IR Spectroscopy:
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Mass Spectrometry:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds.
-
Procedure: A dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization and detection.
-
Safety and Handling
This compound is classified with the following GHS hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a key intermediate in synthetic organic chemistry. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, experimentally determined physical property data. The predicted values for boiling point and density provide a useful starting point, but experimental verification is crucial for any research or development application. The outlined experimental protocols provide a clear path for researchers to obtain this critical data, ensuring the quality, safety, and reproducibility of their work.
References
- PubChem. This compound.
- Matrix Fine Chemicals.
- Advent Chembio.
- Tetrahedron Letters. Elsevier BV. [Link]
- PubChem. 4-Chloro-2-fluorobenzoic acid.
- ResearchGate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Abound.
- PubChem. Methyl 4-chloro-3-fluorobenzoate.
- SciSpace. Top 215 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1969. [Link]
- CORE. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 1-(2-Methoxybenzylidene). [Link]
- NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]
- PubChemLite.
Sources
A Technical Guide to the Physicochemical Properties and Analysis of Methyl 4-chloro-2-fluorobenzoate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-2-fluorobenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is fundamentally governed by its physicochemical properties, with molecular weight being a cornerstone for both stoichiometric calculations in synthesis and its influence on the pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive technical overview of this compound, beginning with its core identity and molecular weight. It further delves into the significance of this property in medicinal chemistry, details validated methods for its synthesis and characterization, and outlines its applications and safety protocols. This document is intended to serve as a detailed resource for scientists leveraging this versatile building block in their research and development endeavors.
Part 1: Core Chemical Identity
The precise identification of a chemical compound is paramount for reproducible scientific research. This compound is defined by its unique molecular structure and associated identifiers.
Key Physicochemical Properties
The fundamental properties of this compound are summarized below. The molecular weight is a calculated value based on the isotopic masses of the constituent atoms and is a critical parameter for all quantitative experimental work.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1][2][3] |
| Monoisotopic Mass | 188.0040353 Da | [1][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 148893-72-5 | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 105 °C at 15 mmHg | [3] |
The molecular formula, C₈H₆ClFO₂, dictates the exact mass and is the basis for the calculated molecular weight. This value is the weighted average of the masses of its naturally occurring isotopes. For high-resolution mass spectrometry, the monoisotopic mass, which considers the mass of the most abundant isotope of each element, is the more relevant value.[1][4]
Part 2: The Significance of Molecular Weight in Drug Discovery
In the field of drug development, molecular weight (MW) is not merely a physical constant but a critical determinant of a molecule's potential as a therapeutic agent. It profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Halogenated benzoates, such as this compound, are common starting materials for more complex, biologically active molecules.[5] The inclusion of chlorine and fluorine atoms, as well as the methyl ester group, modifies the electronic and lipophilic character of the molecule, which are key factors in drug design.[6][7]
A well-established guideline in medicinal chemistry is Lipinski's Rule of Five, which predicts the druglikeness of a chemical compound. One of the key tenets of this rule is that a molecule is more likely to be orally bioavailable if its molecular weight is under 500 g/mol . As a synthetic intermediate, the relatively low molecular weight of this compound (188.58 g/mol ) provides a significant advantage, offering ample "molecular real estate" for chemists to elaborate upon while staying within the optimal range for druglikeness.
Part 3: Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. The subsequent characterization is a self-validating step, essential to confirm the identity and purity of the synthesized product.
Typical Synthesis Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-chloro-2-fluorobenzoic acid.[8]
Materials:
-
4-chloro-2-fluorobenzoic acid (1 eq)[9]
-
Methanol (solvent, excess)
-
Chlorotrimethylsilane (TMSCl) or Sulfuric Acid (catalyst)[8][10]
-
Dichloromethane (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-chloro-2-fluorobenzoic acid in an excess of methanol in a round-bottom flask.
-
Slowly add the catalyst (e.g., chlorotrimethylsilane or a few drops of concentrated sulfuric acid) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for several hours (e.g., 8-24 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8][10]
-
Upon completion, remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically a light-yellow oil.[8]
-
Purification, if necessary, can be performed via vacuum distillation.
Workflow Visualization
The logical flow from starting material to a fully validated product is crucial for ensuring experimental integrity.
Caption: Workflow for the synthesis and validation of this compound.
Part 4: Analytical Verification of Molecular Weight and Structure
The calculated molecular weight is a theoretical value. Experimental verification is essential and is primarily achieved through mass spectrometry, while other spectroscopic methods like NMR and IR are used to confirm the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its mass. A high-resolution mass spectrometer would show this peak at an m/z (mass-to-charge ratio) value very close to its monoisotopic mass of 188.0040 Da.[1][4]
A key confirmatory feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in two distinct molecular ion peaks:
-
An M⁺ peak for molecules containing ³⁵Cl.
-
An (M+2)⁺ peak for molecules containing ³⁷Cl, which is approximately one-third the intensity of the M⁺ peak.
This characteristic 3:1 intensity ratio for the M⁺ and (M+2)⁺ peaks provides unambiguous evidence for the presence of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass, NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the correct arrangement of atoms (isomer).
-
¹H NMR: The spectrum for this compound is expected to show signals for the aromatic protons and a distinct singlet for the methyl (–OCH₃) group protons.[8][11] The aromatic signals will exhibit splitting patterns (coupling) due to the influence of the adjacent fluorine atom and other protons.
-
¹³C NMR: This technique would show distinct signals for each of the eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bonded to chlorine and fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would show characteristic absorption bands, including:
-
A strong C=O (carbonyl) stretch for the ester group (typically around 1720-1740 cm⁻¹).
-
C-O stretching vibrations for the ester linkage.
-
C-Cl and C-F stretching vibrations in the fingerprint region.
Part 5: Applications in Research and Development
This compound is not an end-product but a versatile building block. Its halogenated structure allows for a variety of chemical transformations, making it valuable in the synthesis of more complex target molecules.[3]
-
Pharmaceutical Synthesis: The compound is a precursor for active pharmaceutical ingredients (APIs). The chloro and fluoro substituents can be modified or can serve to modulate the electronic properties and metabolic stability of the final drug molecule.[12][13] For instance, related fluorobenzoic acid derivatives are instrumental in creating diuretics and other biologically active compounds.[12]
-
Agrochemical Development: Similar to pharmaceuticals, this intermediate is used in the synthesis of novel herbicides and pesticides, where the specific halogenation pattern can confer selective bioactivity.[12]
-
Materials Science: It can be used in the synthesis of specialized polymers and other materials where its specific chemical properties are desired.[8]
Caption: Applications of this compound as a synthetic intermediate.
Part 6: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The information below is a summary based on available Safety Data Sheets (SDS).
-
GHS Hazard Classification: The compound is generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[14][15] All handling should be performed in a well-ventilated area or a chemical fume hood.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[16]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]
-
Skin: Wash off with plenty of water. If skin irritation occurs, seek medical advice.[14][15]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Starlite Garden. (n.d.). Methyl 2-chloro-4-fluorobenzoate, min 98%, 100 grams.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChemLite. (n.d.). This compound (C8H6ClFO2).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information.
- ResearchGate. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- National Center for Biotechnology Information. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- National Center for Biotechnology Information. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
Sources
- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 8. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 9. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. globalscientificjournal.com [globalscientificjournal.com]
- 11. Methyl4-chloro-2-fluoroBenzoate(148893-72-5) 1H NMR [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.pt [fishersci.pt]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Methyl 4-chloro-2-fluorobenzoate: A Key Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Benzoids in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of molecular design. These substitutions can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 4-chloro-2-fluorobenzoate, a di-halogenated benzoic acid derivative, stands out as a versatile and highly valuable building block. Its unique substitution pattern offers chemists a powerful tool to introduce specific functionalities and modulate electronic properties, making it an important intermediate in the synthesis of complex pharmaceutical and agrochemical agents. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications, grounded in established scientific literature and field-proven insights.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, and its identity is further confirmed by its unique CAS Registry Number and structural identifiers.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 148893-72-5 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)F | [1] |
| InChIKey | FBSXNLLHWUMFEW-UHFFFAOYSA-N | [1] |
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These properties are crucial for process development, formulation, and understanding its pharmacokinetic profile.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from commercial availability as a solid[2] |
| Melting Point | Not experimentally determined in the provided search results. | |
| Boiling Point | Not experimentally determined in the provided search results. | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Slightly soluble in water. | Inferred from typical properties of similar organic esters[3] |
| pKa (of the corresponding carboxylic acid) | The acidity of the parent carboxylic acid, 4-chloro-2-fluorobenzoic acid, is influenced by the electron-withdrawing effects of the halogen substituents. |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.
Synthesis of the Precursor: 4-Chloro-2-fluorobenzoic Acid
A common and efficient method for the preparation of 4-chloro-2-fluorobenzoic acid involves the oxidation of 4-chloro-2-fluorotoluene. This transformation can be achieved using strong oxidizing agents.
Diagram 1: Synthesis of 4-Chloro-2-fluorobenzoic Acid
Caption: Oxidation of 4-chloro-2-fluorotoluene to its corresponding carboxylic acid.
Esterification to this compound
The final step is the esterification of 4-chloro-2-fluorobenzoic acid. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluorobenzoic acid (1 equivalent).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Diagram 2: Fischer Esterification of 4-Chloro-2-fluorobenzoic Acid
Sources
Foreword: The Strategic Importance of Methyl 4-chloro-2-fluorobenzoate
An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-fluorobenzoate
This compound is a deceptively simple molecule that serves as a cornerstone in the edifice of modern medicinal and agricultural chemistry. As a halogenated benzoic acid derivative, its true value lies in its utility as a versatile building block. The specific arrangement of its chloro, fluoro, and methyl ester functional groups provides a scaffold ripe for modification, enabling the construction of complex molecular architectures. Researchers in drug development frequently utilize this compound as a key intermediate for synthesizing active pharmaceutical ingredients (APIs), while scientists in agrochemical research employ it in the creation of novel pesticides and herbicides.[1] This guide provides a comprehensive exploration of the primary synthetic pathways to this critical compound, grounded in established chemical principles and field-proven methodologies. We will dissect not only the "how" but, more importantly, the "why" behind the chosen synthetic strategies, offering a robust framework for researchers, scientists, and process chemists.
Primary Synthesis Pathway: Acid-Catalyzed Esterification (Fischer-Speier Reaction)
The most direct and fundamentally taught method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-2-fluorobenzoic acid. This reaction represents a classic equilibrium process, the understanding of which is crucial for optimizing yield and purity.
Causality and Mechanistic Underpinnings
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[2][3] The reaction mechanism proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
Because this is an equilibrium reaction, its progression is governed by Le Châtelier's principle.[4] To drive the reaction toward the formation of the ester, an excess of one reactant, typically the more cost-effective and easily removable one (methanol), is used.[4]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system designed for high conversion and straightforward purification.
1. Reagent Preparation & Stoichiometry:
-
Dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The large excess of methanol serves both as the solvent and as the driving force for the equilibrium.
-
Prepare a catalytic amount of concentrated sulfuric acid (H₂SO₄), typically 3-5 mol% relative to the carboxylic acid.
2. Reaction Setup:
-
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the solution of 4-chloro-2-fluorobenzoic acid in methanol.
-
Slowly and carefully add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
3. Reflux:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-24 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
4. Work-up and Isolation:
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid (note: CO₂ evolution will occur), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
5. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.
| Parameter | Condition/Reagent | Purpose |
| Starting Material | 4-Chloro-2-fluorobenzoic acid | The carboxylic acid precursor. |
| Reagent/Solvent | Anhydrous Methanol | Nucleophile and reaction solvent. |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl, activating it. |
| Temperature | Reflux (~65 °C) | Provides activation energy for the reaction. |
| Reaction Time | 4-24 hours | Time to reach equilibrium/completion. |
| Typical Yield | 85-95% | Dependent on driving the equilibrium. |
Precursor Synthesis: The Gateway to the Ester
The availability of high-purity 4-chloro-2-fluorobenzoic acid is paramount. While commercially available, understanding its synthesis is crucial for process development and cost management. A modern and efficient route involves the catalytic oxidation of 2-fluoro-4-chlorotoluene.
Oxidation of 2-fluoro-4-chlorotoluene
This method represents a greener alternative to traditional oxidation methods that use stoichiometric, heavy-metal oxidants like potassium permanganate or dichromate.[6] It utilizes molecular oxygen as the terminal oxidant in a catalyzed radical reaction.
-
Causality: The synergy between a radical initiator (AIBN) and a cobalt catalyst is key. AIBN (2,2'-azobis(isobutyronitrile)) thermally decomposes to generate radicals, which initiate the autoxidation of the toluene's methyl group. The cobalt(II) acetate facilitates the decomposition of intermediate hydroperoxides, propagating the radical chain and ensuring efficient conversion to the carboxylic acid.[7]
Caption: Workflow for the synthesis of 4-chloro-2-fluorobenzoic acid.
Experimental Protocol: Oxidation of 2-fluoro-4-chlorotoluene
This protocol is based on patent literature and should be performed with appropriate high-pressure equipment.[7]
1. Reaction Setup:
-
In a high-pressure reactor, charge 2-fluoro-4-chlorotoluene (1.0 eq), AIBN (0.05 eq), cobalt(II) diacetate tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and glacial acetic acid as the solvent.[7]
2. Reaction Conditions:
-
Seal the reactor and pressurize with oxygen to 1.2 MPa.
-
Heat the mixture to 130°C and maintain for approximately 1.5 hours.[7]
3. Work-up and Isolation:
-
Cool the reaction mixture and carefully vent the excess pressure.
-
Transfer the mixture to a beaker containing purified water.
-
Adjust the pH to 12-14 with solid NaOH to deprotonate the carboxylic acid, making it water-soluble.
-
Extract the aqueous phase with a solvent like MTBE to remove any unreacted starting material and non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1. The 4-chloro-2-fluorobenzoic acid will precipitate as a solid.[7]
-
Collect the solid product by filtration, wash with cold water, and dry. A yield of approximately 89% has been reported for this process.[7]
Alternative Synthesis Pathway: The Acid Chloride Route
For reactions where the equilibrium of Fischer esterification is problematic or when milder conditions are required, a two-step approach via the acid chloride is a superior strategy.
Principle and Justification
This pathway enhances the reactivity of the carboxyl group. Carboxylic acids are only moderately electrophilic, but their conversion to acyl chlorides creates a highly potent electrophile. The chloride ion is an excellent leaving group, making the subsequent nucleophilic attack by methanol extremely rapid and essentially irreversible.
-
Acid Chloride Formation: 4-chloro-2-fluorobenzoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] A catalytic amount of dimethylformamide (DMF) is often used with thionyl chloride to catalyze the reaction via the formation of the Vilsmeier reagent.
-
Esterification: The isolated (or in situ generated) 4-chloro-2-fluorobenzoyl chloride is then reacted with methanol. This reaction is often exothermic and proceeds quickly, even at room temperature. A weak base like pyridine or triethylamine is sometimes added to scavenge the HCl byproduct.
Caption: Two-step synthesis of the ester via the acid chloride intermediate.
Experimental Protocol: Acid Chloride Formation and Esterification
Step A: Synthesis of 4-chloro-2-fluorobenzoyl chloride [8]
-
To a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add 4-chloro-2-fluorobenzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂) (2-3 eq).
-
Add a catalytic amount (a few drops) of DMF.
-
Heat the mixture to reflux gently for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation, followed by vacuum, to yield the crude acid chloride, which can be used directly or purified by vacuum distillation.
Step B: Esterification of the Acid Chloride
-
Dissolve the 4-chloro-2-fluorobenzoyl chloride (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or THF.
-
Cool the solution in an ice bath.
-
Slowly add methanol (1.1-1.5 eq) dropwise to the stirring solution.
-
(Optional) If scavenging HCl is necessary, include a base like pyridine (1.1 eq) in the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Perform an aqueous work-up by washing with water, dilute HCl (to remove base), saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate to yield the ester.
| Parameter | Step A: Acid Chloride Formation | Step B: Esterification |
| Primary Reagent | Thionyl Chloride (SOCl₂) | Methanol |
| Catalyst/Additive | DMF (catalytic) | Pyridine (optional base) |
| Solvent | Neat or Chloroform | Dichloromethane (DCM) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Key Advantage | High reactivity, irreversible | Fast, high-yielding reaction |
Final Product Purification and Characterization
Regardless of the synthetic pathway chosen, the final product must be rigorously purified and its identity confirmed.
-
Purification:
-
Vacuum Distillation: Effective for separating the ester from non-volatile impurities.
-
Silica Gel Chromatography: The standard for removing closely related impurities. A solvent system of ethyl acetate and hexanes is typically effective.
-
-
Characterization: A self-validating protocol requires spectroscopic confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm).[5]
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₈H₆ClFO₂; MW: 188.58 g/mol ).[5][10]
-
HPLC: Used to determine the purity of the final product, which is often required to be >97% for further applications.[11]
-
Conclusion
The synthesis of this compound is achievable through several reliable pathways. The choice of method is a strategic decision based on laboratory scale, cost of starting materials, available equipment, and desired purity. The direct Fischer-Speier esterification is atom-economical and straightforward, ideal for large-scale production where driving the equilibrium is feasible. The acid chloride route offers higher reactivity and is often the method of choice for smaller-scale lab syntheses where speed and near-quantitative conversion are prioritized. A thorough understanding of the underlying mechanisms for each pathway empowers the research scientist to troubleshoot and optimize the synthesis, ensuring a reliable supply of this vital chemical intermediate.
References
- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Methyl 4-chloro-2-fluorobenzo
- Supporting Information for C7H5FO2. Royal Society of Chemistry. [Link]
- Fischer Esterification Procedure. University of Missouri–St. Louis. [Link]
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Procedure. University of Missouri–St. Louis. [Link]
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
- Fischer Esterific
- Methyl 2-chloro-4-fluorobenzo
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Nagwa. [Link]
- (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Methyl 4-chloro-2-fluorobenzo
- FISCHER ESTERIFICATION: BENZOIC ACID Lab Manual. Studylib. [Link]
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Step (a): Preparation of 4-fluorobenzoyl chloride. PrepChem.com. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. nagwa.com [nagwa.com]
- 4. studylib.net [studylib.net]
- 5. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Fluoro-4-chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. | Advent [adventchembio.com]
Spectroscopic Data for Methyl 4-chloro-2-fluorobenzoate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-chloro-2-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for acquiring and interpreting spectroscopic data.
Introduction to this compound
This compound (C₈H₆ClFO₂) is a halogenated aromatic ester with a molecular weight of approximately 188.58 g/mol .[1][2][3] Its structure, featuring a benzene ring substituted with a methyl ester, a chlorine atom, and a fluorine atom, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide will delve into the four primary spectroscopic techniques used for its characterization: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the overall electronic structure.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and self-validating protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument's detector (typically 4-5 cm).
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.
-
Number of Scans: 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures that the protons have fully relaxed, leading to accurate integration.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
¹H NMR Data Summary
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~7.8-8.0 | dd | 1H | H-6 |
| 2 | ~7.2-7.4 | m | 2H | H-3, H-5 |
| 3 | ~3.9 | s | 3H | -OCH₃ |
Note: The predicted chemical shifts are based on the analysis of similar compounds, such as methyl 4-chlorobenzoate and methyl 4-fluorobenzoate, and established principles of NMR spectroscopy.[4][5][6]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the aromatic protons and the methyl ester protons.
-
Aromatic Region (7.0-8.5 ppm): The three protons on the benzene ring are in different chemical environments due to the substitution pattern.
-
H-6: This proton is ortho to the electron-withdrawing ester group and is expected to be the most deshielded, appearing as a doublet of doublets (dd) at the downfield end of the aromatic region. The coupling will arise from interactions with H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz).
-
H-3 and H-5: These protons will have overlapping signals in the mid-aromatic region and will likely appear as a complex multiplet. H-5 is ortho to the chlorine atom and meta to the ester and fluorine, while H-3 is ortho to the fluorine and meta to the chlorine and ester. The complex splitting pattern arises from ortho- and meta-couplings to the other aromatic protons.
-
-
Methyl Ester Region (3.5-4.0 ppm): The three protons of the methyl group (-OCH₃) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumental Parameters (100 MHz for ¹³C):
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wider spectral width of ~220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
¹³C NMR Data Summary
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~164 | C=O |
| 2 | ~160 (d, ¹JCF ≈ 250 Hz) | C-2 |
| 3 | ~138 (d, ⁴JCF ≈ 3 Hz) | C-4 |
| 4 | ~133 (d, ³JCF ≈ 9 Hz) | C-6 |
| 5 | ~125 | C-5 |
| 6 | ~120 (d, ²JCF ≈ 25 Hz) | C-1 |
| 7 | ~118 (d, ²JCF ≈ 22 Hz) | C-3 |
| 8 | ~53 | -OCH₃ |
Note: The predicted chemical shifts and C-F coupling constants are based on established data for fluorinated aromatic compounds.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in this compound.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most deshielded, appearing at the downfield end of the spectrum (~164 ppm).
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 115-165 ppm.
-
The carbon directly bonded to the highly electronegative fluorine atom (C-2) will be significantly downfield and will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF).
-
The other aromatic carbons will also exhibit smaller couplings to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which can help in their assignment.
-
The carbon attached to the chlorine atom (C-4) will also be deshielded.
-
-
Methyl Carbon: The methyl carbon of the ester group (-OCH₃) will be the most shielded, appearing at the upfield end of the spectrum (~53 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
A common and reliable method for analyzing solid samples like this compound is the KBr pellet technique.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
FT-IR Data Summary
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960 | C-H stretch | -OCH₃ |
| ~1730 | C=O stretch | Ester |
| ~1600, 1480 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-F stretch | Aryl-F |
| ~850 | C-Cl stretch | Aryl-Cl |
Note: Predicted vibrational frequencies are based on typical values for the respective functional groups in aromatic compounds.[7][8]
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
-
Carbonyl Stretching: A strong, sharp absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group. The position of this band can be influenced by the electronic effects of the halogen substituents on the ring.[7]
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O Stretching: The C-O stretching of the ester group will give rise to a strong band in the 1300-1100 cm⁻¹ region.
-
C-Halogen Stretching: The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1100 cm⁻¹ and 850 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[9][10]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Mass Spectrometry Data Summary
| m/z (Predicted) | Ion | Identity |
| 188/190 | [M]⁺• | Molecular ion |
| 157/159 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 129/131 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 111 | [C₆H₃FCl]⁺• | Benzoyl cation fragment |
Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will provide crucial information for confirming its molecular weight and structure.
-
Molecular Ion Peak: The molecular ion peak (M⁺•) will appear at m/z 188, corresponding to the molecule with the ³⁵Cl isotope. A smaller peak at m/z 190, with approximately one-third the intensity, will be observed due to the presence of the ³⁷Cl isotope. The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound.
-
Fragmentation Pattern: The molecular ion is expected to undergo fragmentation, providing further structural information.[9][10]
-
Loss of the methoxy radical (•OCH₃, 31 Da) would result in a fragment ion at m/z 157/159.
-
Cleavage of the ester group can lead to the loss of the carbomethoxy radical (•COOCH₃, 59 Da), giving a fragment at m/z 129/131.
-
Further fragmentation can lead to the formation of the chlorofluorobenzoyl cation at m/z 111.
-
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, allows for the complete elucidation of its structure and confirmation of its identity. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.
References
- The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. (2011). ElectronicsAndBooks. [Link]
- PubChem.
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- Vibrational spectra and antimicrobial activity of selected bivalent cation benzoates. (2008).
- A new and practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (n.d.). Arkivoc. [Link]
- SpectraBase. 4-Chloro-2-fluorobenzoic acid. [Link]
- PubChem.
- NIST WebBook. 4-Chloro-2-fluorobenzoic acid. [Link]
- NIST WebBook. 2-Chloro-4-fluorobenzoic acid. [Link]
- NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]
- PubChemLite.
- Chemistry LibreTexts.
- University of Arizona. Introduction to Mass Spectrometry. [Link]
- NIST WebBook.
- NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]
Sources
- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 4. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Methyl 4-fluorobenzoate(403-33-8) 1H NMR [m.chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]
- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. globalscientificjournal.com [globalscientificjournal.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-2-fluorobenzoate
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-chloro-2-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the data.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic ester with a substitution pattern that presents a compelling case for analysis by ¹H NMR. The interplay of the electron-withdrawing chloro and fluoro groups, along with the ester functionality, creates a distinct electronic environment for each proton on the aromatic ring. Understanding the resulting chemical shifts and coupling patterns is crucial for confirming the compound's identity and purity.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.85 - 7.95 | dd | ³J(H-H) = 8.5, ⁴J(H-F) = 7.0 |
| H-5 | 7.15 - 7.25 | dd | ³J(H-H) = 8.5, ⁴J(H-H) = 2.0 |
| H-3 | 7.05 - 7.15 | dd | ³J(H-F) = 10.0, ⁴J(H-H) = 2.0 |
| -OCH₃ | 3.90 | s | N/A |
In-Depth Spectral Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: three in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and one in the aliphatic region (δ 3.5-4.0 ppm) from the methyl ester protons.
The Aromatic Region: A Complex Interplay of Substituent Effects
The substitution pattern of the aromatic ring dictates the chemical shifts and coupling patterns of the remaining protons. The electron-withdrawing nature of the fluoro, chloro, and methoxycarbonyl groups deshields the aromatic protons, shifting their signals downfield compared to benzene (δ 7.36 ppm).
-
H-6: This proton is ortho to the electron-withdrawing methoxycarbonyl group, which strongly deshields it, resulting in the most downfield chemical shift in the aromatic region. It is expected to appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling, typically 7-9 Hz) and a weaker coupling to the fluorine at C-2 (⁴J, meta coupling, typically 5-8 Hz).
-
H-5: This proton is ortho to the chloro group and meta to both the fluoro and methoxycarbonyl groups. Its chemical shift will be influenced by all three substituents. It is predicted to be a doublet of doublets due to ortho coupling with H-6 (³J) and a smaller meta coupling to H-3 (⁴J, typically 2-3 Hz).
-
H-3: This proton is ortho to the highly electronegative fluorine atom, which will significantly influence its chemical shift. It is expected to appear as a doublet of doublets due to a strong ortho coupling with the fluorine atom (³J, typically 8-10 Hz) and a weaker meta coupling to H-5 (⁴J).
The Aliphatic Region: The Methyl Ester Signal
The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom deshields these protons, causing their signal to appear around δ 3.90 ppm.
Visualizing Molecular Structure and Proton Relationships
The following diagram illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons and the fluorine atom.
Figure 1. Molecular structure and key proton coupling relationships.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of a compound like this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that dissolves the sample completely.[1][2][3] The choice of solvent is critical as residual protons in the solvent can obscure signals of interest.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][3] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to sample viscosity.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
The following diagram outlines the workflow for acquiring and processing the ¹H NMR spectrum.
Figure 2. Workflow for ¹H NMR data acquisition and processing.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts and coupling patterns, guided by a solid understanding of NMR principles, allows for the unambiguous assignment of each proton in the molecule. By following a rigorous experimental protocol, researchers can acquire high-quality data that is essential for accurate structural elucidation and purity assessment in drug discovery and development.
References
- Chemical Instrumentation Facility, Iowa State University.
- Organomation.
- Georgia Institute of Technology.
- University of California, Riverside.
Sources
13C NMR of Methyl 4-chloro-2-fluorobenzoate
An In-Depth Technical Guide to the ¹³C NMR of Methyl 4-chloro-2-fluorobenzoate
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural characterization of molecular entities is paramount. This compound (CAS No. 148893-72-5) is a key substituted aromatic ester, frequently utilized as a versatile building block in the synthesis of more complex molecules.[1][2][3] Its utility demands an unambiguous and reproducible method for structural verification and purity assessment. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule.[4][5][6]
This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound. We will delve into the causality behind experimental choices, from sample preparation to the nuances of spectral interpretation, including the profound effects of halogen substituents and the complexities of carbon-fluorine coupling. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve the highest degree of confidence in their analytical results.
Molecular Structure and Spectroscopic Considerations
To interpret the ¹³C NMR spectrum, a clear understanding of the molecule's structure and its NMR-active nuclei is essential. This compound possesses eight distinct carbon environments, a methoxy group, a carbonyl group, and six unique aromatic carbons.
Caption: Numbering scheme for the carbon atoms in this compound.
The presence of the ¹⁹F nucleus, which has a nuclear spin (I) of ½ and 100% natural abundance, is a critical factor. This results in spin-spin coupling between fluorine and carbon atoms, leading to the splitting of ¹³C signals.[6][7] While standard ¹³C NMR experiments are proton-decoupled to simplify the spectrum, the carbon-fluorine couplings persist, providing invaluable structural information.[7][8]
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the rational selection of spectrometer parameters. This protocol provides a robust framework for achieving reproducible results.[9]
Sample Preparation
The inherent low sensitivity of ¹³C NMR, stemming from the low natural abundance (1.1%) of the ¹³C isotope, necessitates a relatively concentrated sample.[10]
-
Analyte Quantity: Dissolve 50-100 mg of this compound in the chosen deuterated solvent.[9] For dilute samples, spectral quality can be improved by increasing the number of scans.[10]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice. Its residual ¹³C signal appears as a characteristic 1:1:1 triplet at approximately 77.0 ppm, which can be used as a secondary chemical shift reference.[11][12] Other solvents like DMSO-d₆ can be used depending on sample solubility.[13][14]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as the primary internal reference standard, defining the 0.0 ppm point in the spectrum.[10][14]
-
Final Steps: Ensure the sample is fully dissolved and the solution is homogeneous. Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Parameters
The following parameters are recommended for a standard broadband-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments) is recommended.[8] This provides a good compromise between signal intensity and allowing for shorter relaxation delays.
-
Spectral Width (SW): A spectral width of at least 220 ppm (e.g., -10 to 210 ppm) is necessary to encompass the full range of expected chemical shifts, from the aliphatic methoxy carbon to the downfield carbonyl carbon.[6][9]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds ensures good digital resolution.[9]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a standard starting point. This delay allows for partial relaxation of the carbon nuclei and leverages the Nuclear Overhauser Effect (NOE) enhancement from proton decoupling, which can significantly improve the signal-to-noise ratio for protonated carbons.[8]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, which may take several hours of acquisition time.[9][15]
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.
Workflow for NMR Analysis
The logical flow from sample preparation to final structural confirmation is a critical aspect of ensuring data integrity.
Caption: A validated workflow for the ¹³C NMR analysis of this compound.
¹³C NMR Spectrum: Analysis and Interpretation
The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms. The chemical shifts are influenced by the electronic environment, primarily the inductive and mesomeric effects of the fluorine, chlorine, and methyl ester substituents.[16][17]
Substituent Effects on Aromatic Carbons
-
Fluorine (at C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, but also a strong electron-donating mesomeric effect. The direct attachment to C2 causes a very large downfield shift for this carbon.[16][17]
-
Chlorine (at C4): Chlorine is also electronegative and influences the chemical shift of the directly bonded C4. Its effect is generally less pronounced than that of fluorine.[16]
-
Methyl Ester Group (at C1): The carbonyl group is electron-withdrawing, causing a deshielding (downfield shift) effect on the attached C1.[18][19]
Carbon-Fluorine Coupling (J_CF)
The presence of fluorine leads to characteristic splitting patterns that are crucial for unambiguous signal assignment. The magnitude of the coupling constant (J) typically decreases with the number of bonds separating the carbon and fluorine atoms.[7]
-
¹J_CF: A very large one-bond coupling (typically > 240 Hz) is expected for C2.
-
²J_CF: A smaller two-bond coupling (typically 15-25 Hz) is expected for C1 and C3.
-
³J_CF & ⁴J_CF: Even smaller three- and four-bond couplings (typically < 10 Hz) are expected for C4, C6, and C5.
Signal Assignment and Data Summary
The following table provides a detailed assignment of the ¹³C NMR signals for this compound. The predicted chemical shifts are based on data from similar structures, such as 4-chloro-2-fluorobenzoic acid, and established substituent effects.[20]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Rationale for Assignment |
| C7 (C=O) | 160 - 165 | Doublet or Triplet (small J) | Carbonyl carbon of an ester, downfield position.[18][19] Expected small coupling to F. |
| C2 | 160 - 164 | Doublet (¹J_CF ≈ 250-260 Hz) | Directly attached to highly electronegative F, causing a large downfield shift and a large one-bond C-F coupling.[7] |
| C4 | 138 - 142 | Doublet (³J_CF ≈ 5-10 Hz) | Attached to Cl, downfield shift. Exhibits smaller three-bond coupling to F. |
| C6 | 132 - 135 | Singlet or small Doublet | Aromatic CH ortho to the ester group. |
| C5 | 125 - 128 | Doublet (⁴J_CF ≈ 1-4 Hz) | Aromatic CH meta to the ester and F groups. |
| C1 | 118 - 122 | Doublet (²J_CF ≈ 15-20 Hz) | Quaternary carbon attached to the ester group and ortho to F, showing two-bond coupling. |
| C3 | 116 - 120 | Doublet (²J_CF ≈ 20-25 Hz) | Aromatic CH ortho to F and meta to Cl, showing significant two-bond coupling. |
| C8 (OCH₃) | 52 - 54 | Singlet | Aliphatic methyl carbon attached to oxygen, typical chemical shift for an ester methoxy group.[21] |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[13][22] The assignments for C1/C3 and C5/C6 may require 2D NMR experiments (e.g., HMBC) for definitive confirmation.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information that is indispensable for researchers in synthetic chemistry and drug development. A systematic approach, combining a robust experimental protocol with a thorough understanding of substituent effects and carbon-fluorine coupling, enables the unambiguous assignment of all carbon signals. This analytical rigor forms a self-validating system, where the observed number of signals, their precise chemical shifts, and their characteristic splitting patterns must converge to confirm the molecular structure with the highest degree of scientific confidence. This guide serves as a foundational resource for achieving that standard of analytical excellence.
References
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 2018.
- 4-Chloro-2-fluorobenzoic acid - Optional[13C NMR] - Spectrum. SpectraBase.
- Methyl 4-chloro-2-fluorobenzo
- 13-C NMR Protocol for beginners AV-400. University of Rochester.
- Methyl 4-chloro-2-fluorobenzo
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023.
- Interpreting C-13 NMR spectra. Chemguide.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online, 2008.
- Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department, 2020.
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethylbenzoyl Chloride. Benchchem.
- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
- Methyl 2-Chloro-4-fluorobenzoate. Tokyo Chemical Industry (India) Pvt. Ltd.
- Practical Guidelines for 13C-Based NMR Metabolomics.
- Methyl 4-chloro-2-fluorobenzo
- Practical Guidelines to 13C-based NMR Metabolomics. NIST, 2019.
- 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023.
- Carbon-13 NMR Spectroscopy. Chemistry Steps.
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences.
- What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Quora, 2021.
- Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applic
- Carbon-13 NMR Spectroscopy. YouTube, 2019.
- 13C NMR Chemical Shifts.
- Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek, 2014.
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
Sources
- 1. 148893-72-5|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl4-chloro-2-fluoroBenzoate | 148893-72-5 [amp.chemicalbook.com]
- 3. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. chem.uiowa.edu [chem.uiowa.edu]
- 16. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. sfu.ca [sfu.ca]
A Technical Guide to the Mass Spectrum of Methyl 4-chloro-2-fluorobenzoate
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Methyl 4-chloro-2-fluorobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document will delve into the foundational principles of its mass spectrometric behavior, predict its fragmentation patterns, and offer a detailed protocol for its analysis.
Introduction: The Significance of this compound
This compound (C₈H₆ClFO₂) is a halogenated aromatic ester with a molecular weight of 188.58 g/mol .[1] Its structural complexity, featuring chloro, fluoro, and methyl ester functional groups, makes it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents. Understanding its mass spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its fate in chemical reactions and biological systems.
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[2] For a molecule like this compound, mass spectrometry can reveal crucial information about the presence and location of its halogen atoms and the stability of its ester group.
Predicted Mass Spectrum and Fragmentation Pathways
The Molecular Ion Peak
The molecular ion (M⁺) peak is expected to be observed at an m/z corresponding to the molecular weight of the compound. A key feature to anticipate is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.[2]
| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Predicted Relative Abundance Ratio |
| [C₈H₆³⁵ClFO₂]⁺ | 188 | 190 | ~3:1 |
Major Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. For this compound, several key fragmentation pathways are predicted:
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This is often a prominent peak in the spectrum.
-
[M - OCH₃]⁺: m/z 157 (for ³⁵Cl) and 159 (for ³⁷Cl)
-
-
Loss of the Carbomethoxy Group (-COOCH₃): The entire ester group can be lost, resulting in a substituted phenyl cation.
-
[M - COOCH₃]⁺: m/z 129 (for ³⁵Cl) and 131 (for ³⁷Cl)
-
-
Loss of Chlorine Radical (-Cl): Cleavage of the carbon-chlorine bond can occur, although it may be less favorable than the loss of the ester functionalities.
-
[M - Cl]⁺: m/z 153
-
-
Loss of a Halogen and CO: Subsequent fragmentation of the acylium ion ([M - OCH₃]⁺) can involve the loss of carbon monoxide (CO).
-
[M - OCH₃ - CO]⁺: m/z 129 (for ³⁵Cl) and 131 (for ³⁷Cl)
-
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of this compound. This protocol is designed for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
Concentration: The final concentration should be in the range of 10-100 µg/mL, depending on the sensitivity of the instrument.
-
Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter before injection.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split (e.g., 50:1) or Splitless | Split injection is suitable for concentrated samples to avoid column overloading, while splitless is preferred for trace analysis. |
| Injection Volume | 1 µL | A standard volume to introduce a sufficient amount of analyte without overloading the system. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | A standard non-polar column suitable for the separation of a wide range of organic compounds. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | This temperature program allows for the elution of the analyte in a reasonable time with good peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for EI, which provides sufficient energy for ionization and fragmentation, and allows for comparison with standard mass spectral libraries. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains the integrity of the mass analyzer. |
| Mass Range | m/z 40-300 | This range will cover the molecular ion and the expected major fragments. |
| Scan Speed | 2 scans/second | Provides sufficient data points across the chromatographic peak for accurate mass spectral deconvolution. |
Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.
-
Background Subtraction: Perform background subtraction to remove any contributions from column bleed or co-eluting impurities.
-
Interpretation: Analyze the mass spectrum for the key features discussed in Section 2, including the molecular ion cluster and the characteristic fragment ions.
The following diagram outlines the experimental workflow for the GC-MS analysis.
Caption: GC-MS workflow for analyzing this compound.
Applications in Research and Drug Development
The ability to accurately identify and characterize this compound via mass spectrometry is crucial in several areas:
-
Synthetic Chemistry: To confirm the successful synthesis of the target compound and to identify any byproducts.
-
Pharmaceutical Development: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity must be rigorously controlled. Mass spectrometry provides a sensitive method for detecting and quantifying impurities.
-
Metabolite Identification: In drug metabolism studies, mass spectrometry can be used to identify metabolites of drugs that contain the 4-chloro-2-fluorobenzoyl moiety.
Conclusion
This technical guide has provided a comprehensive overview of the mass spectrum of this compound. By understanding its predicted fragmentation patterns and employing the detailed experimental protocol, researchers and scientists can confidently identify and characterize this important chemical compound. The insights gained from mass spectrometric analysis are invaluable for ensuring the quality and integrity of research and development in the pharmaceutical and chemical industries.
References
- PubChem. This compound.
Sources
Methyl 4-chloro-2-fluorobenzoate safety and handling
An In-depth Technical Guide to the Safe Handling of Methyl 4-chloro-2-fluorobenzoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 148893-72-5), a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.
Chemical Identity and Physicochemical Properties
This compound is an organic compound whose precise handling is predicated on a clear understanding of its physical and chemical properties.[1][2] This knowledge is foundational for designing safe experimental setups and anticipating the material's behavior under various laboratory conditions.
Caption: Chemical Structure of this compound.
The compound's properties are summarized below. This data is critical for tasks such as calculating molar quantities and predicting its behavior during heating or distillation.
| Property | Value | Source |
| CAS Number | 148893-72-5 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Beige solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] Understanding these hazards is the first step in mitigating risk within the laboratory. The primary hazards are related to its irritant properties.[1][4]
Caption: GHS pictogram indicating irritant properties.
The specific GHS classifications and associated hazard statements necessitate careful handling to avoid exposure.[1]
| GHS Classification | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][4] |
Signal Word: Warning [1]
These classifications are derived from toxicological data indicating that direct contact can cause inflammation and irritation to the skin, eyes, and respiratory system. The causality lies in the chemical's ability to interact with and disrupt biological tissues upon contact.
Proactive Safety: Risk Assessment and Control Measures
A cornerstone of laboratory safety is the proactive identification and mitigation of risks. Before handling this compound, a thorough risk assessment must be conducted. This process is not merely a procedural formality; it is a critical thinking exercise to ensure all potential exposure routes are controlled.
Sources
- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl4-chloro-2-fluoroBenzoate | 148893-72-5 [amp.chemicalbook.com]
- 3. 148893-72-5 CAS MSDS (Methyl4-chloro-2-fluoroBenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to Methyl 4-chloro-2-fluorobenzoate for Advanced Research & Development
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of Methyl 4-chloro-2-fluorobenzoate (CAS No: 148893-72-5). We will delve into its critical physicochemical properties, identify reputable commercial suppliers, outline stringent quality control protocols for incoming material, and provide a field-proven experimental protocol for its application in synthetic chemistry. The objective is to equip scientists with the necessary information to confidently source and utilize this versatile building block in their research endeavors.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a trifunctional array of reactive sites—an ester for hydrolysis or amidation, a chloro group for nucleophilic aromatic substitution or cross-coupling reactions, and a fluoro group that modulates electronic properties and metabolic stability—makes it a highly valuable scaffold in medicinal chemistry and agrochemical development.[1][2] The specific substitution pattern influences the reactivity of each site and provides a handle for constructing diverse molecular architectures, particularly in the development of novel therapeutic agents.[3][4]
It is critical to distinguish between this compound (CAS: 148893-72-5) and its common isomer, Methyl 2-chloro-4-fluorobenzoate (CAS: 85953-29-3). While structurally similar, their reactivity and the resulting downstream products can differ significantly. This guide focuses specifically on the 4-chloro-2-fluoro isomer.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The data below has been compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 148893-72-5 | [5][6] |
| Molecular Formula | C₈H₆ClFO₂ | [5][6] |
| Molecular Weight | 188.58 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | Beige solid | [7] |
| Boiling Point | 228.4 ± 25.0 °C (Predicted) | [7] |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage Conditions | Sealed in dry, Room Temperature | [6][7] |
| SMILES | O=C(OC)C1=CC=C(Cl)C=C1F | [6] |
| InChIKey | FBSXNLLHWUMFEW-UHFFFAOYSA-N | [5] |
Commercial Suppliers of this compound
Sourcing high-purity reagents is a critical first step for reproducible research. The following table lists several commercial suppliers of this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and specifications before use.
| Supplier | Purity/Specification | CAS Number | Notes |
| BLD Pharm | ≥97% | 148893-72-5 | Offers various quantities.[6] |
| Advent Chembio Private Limited | 97% (HPLC) | 148893-72-5 | Indian supplier, listed on IndiaMART.[8][9] |
| ChemicalBook | Varies by listed supplier | 148893-72-5 | A platform connecting various global suppliers.[7] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) (Isomer) | 85953-29-3 | Primarily lists the 2-chloro-4-fluoro isomer, but is a key supplier of related building blocks.[10] |
| INDOFINE Chemical Company, Inc. | 98% (Isomer) | 85953-29-3 | Specializes in fluoro-organics; lists the 2-chloro-4-fluoro isomer.[11] |
| Matrix Fine Chemicals | Custom synthesis available | 85953-29-3 | Lists the 2-chloro-4-fluoro isomer.[12] |
Note: While some major suppliers prominently list the 2-chloro-4-fluoro isomer (CAS 85953-29-3), many also supply or can custom synthesize the 4-chloro-2-fluoro isomer (CAS 148893-72-5). It is essential to specify the correct CAS number when inquiring.
Mandatory Quality Control Workflow for Incoming Reagents
Trustworthiness in experimental science begins with rigorous validation of starting materials. Simply relying on the label is insufficient. The following workflow is a self-validating system to ensure the identity, purity, and integrity of a newly acquired batch of this compound.
Caption: Quality Control (QC) workflow for incoming this compound.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The chloro-substituent on this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating C-C bonds. The following protocol describes a typical Suzuki-Miyaura reaction.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality): The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor yields. Therefore, the entire reaction must be conducted under an inert atmosphere. To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition & Degassing (Causality): Solvents can contain dissolved oxygen. Degassing is critical for reaction success. Add 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Self-Validating Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken from the reaction mixture, diluted, and spotted on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, typically higher Rf product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.
-
Safety and Handling
This compound is classified as an irritant.[5] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.[13][14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[13] If eye contact occurs, rinse cautiously with water for several minutes.[13] Seek medical attention if irritation persists.[13]
Conclusion
This compound is a strategically important building block for chemical synthesis. Its commercial availability from multiple suppliers allows for its integration into various research and development pipelines. However, the onus is on the researcher to perform rigorous quality control to ensure the integrity of the starting material. By following the outlined QC workflow and employing robust synthetic protocols, scientists can effectively leverage the unique chemical properties of this reagent to accelerate innovation in drug discovery and materials science.
References
- Time in Nagpur Division, IN. (n.d.). Google Search.
- METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3. (n.d.). INDOFINE Chemical Company.
- This compound | C8H6ClFO2. (n.d.). PubChem.
- This compound, 97% (HPLC). (n.d.). Advent Chembio.
- This compound, 97% (HPLC) at best price in Navi Mumbai. (n.d.). IndiaMART.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
- Methyl 2-chloro-4-fluorobenzoate - SAFETY DATA SHEET. (2024-02-24). Fisher Scientific.
- METHYL 2-CHLORO-4-FLUOROBENZOATE | CAS 85953-29-3. (n.d.). Matrix Fine Chemicals.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Methyl 3-bromo-4-chloro-2-fluorobenzoate. (n.d.). AOBChem USA.
- Fluorochem Private Limited. (n.d.). Fluorochem Private Limited.
- The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- Effect of “magic chlorine” in drug discovery: an in silico approach. (n.d.). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 148893-72-5|this compound|BLD Pharm [bldpharm.com]
- 7. 148893-72-5 CAS MSDS (Methyl4-chloro-2-fluoroBenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. | Advent [adventchembio.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Methyl 2-Chloro-4-fluorobenzoate | 85953-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 12. METHYL 2-CHLORO-4-FLUOROBENZOATE | CAS 85953-29-3 [matrix-fine-chemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.pt [fishersci.pt]
A Comprehensive Technical Guide to the Purity Analysis of Methyl 4-chloro-2-fluorobenzoate
Introduction
Methyl 4-chloro-2-fluorobenzoate (CAS No. 148893-72-5) is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a halogenated benzene ring, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final drug product.
This technical guide provides a comprehensive framework for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations. We will explore the likely impurity profile based on its synthesis, detail a multi-faceted analytical strategy for their detection and quantification, and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which governs the control of impurities in new drug substances.[3][4][5][6]
Section 1: Profile of Potential Impurities
A thorough understanding of the manufacturing process is the first step in predicting the potential impurity profile. This compound is typically synthesized via the esterification of 4-chloro-2-fluorobenzoic acid with methanol. Impurities can therefore be categorized as follows:
-
Process-Related Impurities:
-
Degradation Products:
-
Hydrolysis of the ester back to the parent carboxylic acid (4-chloro-2-fluorobenzoic acid) can occur in the presence of moisture.
-
-
Residual Solvents:
Section 2: An Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, utilizing multiple techniques with different separation and detection principles, is essential for a robust purity assessment. This strategy ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.
Caption: Orthogonal workflow for comprehensive purity assessment.
Section 3: Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the cornerstone for determining the assay (potency) and quantifying non-volatile organic impurities. A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.
Causality Behind Method Choices:
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining and separating aromatic compounds like benzoates based on their hydrophobicity.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the elution of compounds with a range of polarities. A mild acid (e.g., trifluoroacetic acid or formic acid) is added to the aqueous phase to suppress the ionization of any acidic impurities (like the parent carboxylic acid), ensuring sharp, symmetrical peak shapes.
-
Detector: UV detection is suitable as the benzene ring in the analyte and its related impurities contains a chromophore. The detection wavelength is typically set at or near the absorbance maximum for maximum sensitivity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
Parameter Condition Column C18, 150 mm x 4.6 mm, 3.5 µm particle size Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) Gradient 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 270 nm | Injection Vol. | 10 µL |
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~0.5 mg/mL.
-
-
System Suitability Testing (SST): Before sample analysis, inject a standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%.
-
Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the assay and impurity levels using area normalization, assuming the response factor of the impurities is the same as the main component.
-
Per ICH Q3A guidelines, impurities present at levels above the identification threshold (typically 0.10%) should be structurally identified.[6]
-
Section 4: Analysis of Volatile Impurities by Gas Chromatography (GC)
GC is the preferred method for analyzing thermally stable, volatile compounds, making it ideal for quantifying residual solvents. Headspace sampling coupled with a Flame Ionization Detector (GC-FID) is the standard technique as outlined in USP <467>.[9][11]
Causality Behind Method Choices:
-
Technique: Static headspace is used to introduce only the volatile components from the sample matrix into the GC system, protecting the column from non-volatile materials.
-
Detector: FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and is the standard detector for residual solvent analysis due to its robustness and wide linear range.
Experimental Protocol: Headspace GC-FID
-
Instrumentation: A GC system equipped with a static headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
Parameter Condition Column 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness Carrier Gas Helium or Hydrogen at a constant flow of ~2 mL/min Oven Program 40 °C (hold 20 min), then ramp at 10 °C/min to 240 °C (hold 20 min) Injector Temp. 140 °C Detector Temp. 250 °C Headspace Vial 20 mL Sample Amount Accurately weigh ~100 mg into the headspace vial Diluent 1 mL of Dimethyl sulfoxide (DMSO) Vial Temp. 80 °C | Vial Eq. Time | 60 min |
-
Analysis: Analyze the sample against calibrated standards for any solvents used in the manufacturing process. The concentration of each solvent must be below the limits specified in the ICH Q3C guidelines.[3]
Section 5: Structural Confirmation and Impurity Identification
When an impurity is detected above the identification threshold, its structure must be elucidated. This is typically achieved through a combination of Mass Spectrometry and NMR Spectroscopy.
-
Mass Spectrometry (MS): Coupling the HPLC method to a mass spectrometer (LC-MS) provides the molecular weight of the impurities as they elute from the column. This information is invaluable for proposing potential structures. For instance, an impurity with a mass of 174.56 g/mol (corresponding to C₇H₄ClFO₂) would strongly suggest the presence of the unreacted starting material, 4-chloro-2-fluorobenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[12][13][14] A ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons and the methyl ester protons (~3.9 ppm).[7][15] The presence of an impurity, such as the parent acid, would introduce a broad singlet corresponding to the carboxylic acid proton. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to piece together the full structure of unknown impurities.[12]
Section 6: Data Integration and Purity Assignment
The final purity value is a composite of the data from all orthogonal techniques.
Purity Calculation: Purity (%) = Assay_HPLC (%) * (100 - % Water Content - % Residual Solvents) / 100
-
Assay_HPLC: The area percent of the main peak from the HPLC analysis.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: The sum of all quantified solvents from the GC analysis.
This comprehensive approach ensures that the reported purity is an accurate reflection of the material's quality, accounting for organic impurities, water, and residual solvents.
Conclusion
The purity analysis of this compound is a critical quality control step in pharmaceutical manufacturing. A robust analytical strategy, built on the orthogonal principles of liquid chromatography, gas chromatography, and spectroscopic techniques, is essential for ensuring its suitability for use in API synthesis. By understanding the potential impurity profile and employing validated, scientifically sound methodologies as described in this guide, researchers and drug development professionals can confidently assess the quality of this vital intermediate, contributing to the overall safety and efficacy of the final pharmaceutical product.
References
- ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline. European Medicines Agency.
- USP Residual Solvents <467> Testing. Eurofins Australia.
- Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex.
- RESIDUAL SOLVENTS USP <467>. RD Laboratories.
- (467) RESIDUAL SOLVENTS. USP-NF.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- Analytical Test Library | Residual Solvents. Confidence Analytics.
- This compound, 97% (HPLC). Advent Chembio.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
- Supplementary Information. The Royal Society of Chemistry.
- This compound | C8H6ClFO2. PubChem.
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
- This compound, 97% (HPLC). IndiaMART.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
Sources
- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpionline.org [jpionline.org]
- 6. database.ich.org [database.ich.org]
- 7. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]
- 8. Methyl 2-Chloro-4-fluorobenzoate | 85953-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. uspnf.com [uspnf.com]
- 11. Residual Solvents testing - USP Residual Solvents <467> Testing - Eurofins Scientific [eurofins.com.au]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. scilit.com [scilit.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. rsc.org [rsc.org]
Solubility of Methyl 4-chloro-2-fluorobenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-chloro-2-fluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSP). Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, ensuring that researchers can generate reliable and accurate data. This document is designed to empower scientists in drug development and chemical synthesis with the foundational knowledge and practical methodologies required for effective solvent selection and process optimization.
Introduction: The Critical Role of Solubility in Chemical Synthesis
The solubility of a compound in an organic solvent is a critical physical property that dictates its utility in a multitude of chemical processes, including reaction kinetics, purification, crystallization, and formulation.[1][2] For a versatile building block like this compound, understanding its behavior in different solvent environments is paramount for the efficient development of novel, biologically active molecules.[3] An informed solvent selection process can significantly impact yield, purity, and the overall economic and environmental viability of a synthetic route.
This guide will first delve into the physicochemical properties of this compound, which are the primary determinants of its solubility. Subsequently, we will explore a powerful predictive tool, the Hansen Solubility Parameters, to estimate its compatibility with a range of common organic solvents. The core of this document is a detailed, step-by-step experimental protocol for the empirical determination of solubility, followed by a discussion of appropriate analytical techniques for quantification.
Physicochemical Profile of this compound
A molecule's structure and inherent physical properties are the foundation of its solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning that compounds tend to dissolve in solvents with similar polarity and intermolecular forces.[1][4]
This compound (C₈H₆ClFO₂) is a substituted aromatic ester. Its structure, featuring a benzene ring, an ester group, and halogen atoms, results in a moderate polarity. The presence of the electronegative fluorine and chlorine atoms, along with the carbonyl group of the ester, creates dipole moments within the molecule. However, the largely nonpolar aromatic ring also contributes significantly to its overall character.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [3][5] |
| Molecular Weight | 188.58 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 105 °C at 15 mmHg | [3] |
| Density | ~1.35 g/cm³ | [3] |
| Predicted XlogP | 3.5 | [5] |
The predicted XlogP value of 3.5 suggests a significant lipophilic character, indicating that this compound will likely exhibit better solubility in nonpolar to moderately polar organic solvents compared to highly polar solvents like water.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more quantitative approach to assessing solute-solvent compatibility.[6] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
A substance is characterized by its three HSP values (δD, δP, δH). The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [7]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.
Estimated Hansen Solubility Parameters for this compound
Estimated HSP for this compound:
-
δD: ~18.5 MPa½
-
δP: ~7.0 MPa½
-
δH: ~6.0 MPa½
Hansen Solubility Parameters for Common Organic Solvents
The following table provides the HSP values for a selection of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Nonpolar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Aprotic Polar Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Protic Polar Solvents | |||
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
Source: Data compiled from various sources, including Hansen Solubility Parameters: A User's Handbook and online databases.[8][9][10][11]
Predicted Solubility Profile
Based on the estimated HSP for this compound and the known values for the solvents, we can predict its relative solubility. Solvents with HSP values closer to those of the solute will be better solvents.
A visualization of this concept is the Hansen solubility sphere.
Caption: Conceptual Hansen solubility space for the solute.
Interpretation:
-
High Predicted Solubility: Dichloromethane, Tetrahydrofuran, and Ethyl Acetate are predicted to be good solvents due to the proximity of their HSP values to the estimated values for this compound.
-
Moderate Predicted Solubility: Toluene and Acetone are expected to be reasonably effective solvents.
-
Low Predicted Solubility: n-Hexane (nonpolar) and Methanol (highly polar with strong hydrogen bonding) are predicted to be poor solvents due to the large difference in their HSPs compared to the solute.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
While theoretical predictions are a valuable starting point, empirical determination is essential for accurate quantitative data. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a solvent.[4]
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the saturated solution is constant. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.[4]
Materials and Equipment
-
This compound (solid, assuming it is a solid at the experimental temperature, or a known volume if it's a liquid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation at a controlled temperature is recommended to achieve clear separation.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be precisely recorded.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.
Caption: Experimental workflow for solubility determination.
Analytical Quantification Methods
The choice of analytical technique is critical for accurate solubility measurement.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of a solute in a solution.[2]
-
Principle: The diluted sample is injected into the HPLC system. The components of the sample are separated on a chromatographic column, and the analyte of interest (this compound) is detected, typically by a UV detector, as it elutes from the column. The area of the resulting chromatographic peak is proportional to its concentration.
-
Method Development: A suitable HPLC method must be developed and validated. This includes selecting the appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength. The aromatic nature of this compound makes it readily detectable by UV.
-
Calibration: A calibration curve must be prepared by analyzing a series of standard solutions of this compound of known concentrations. This curve is used to determine the concentration of the unknown sample.
UV-Vis Spectrophotometry
For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[12][13][14]
-
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
-
Procedure: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must first be determined. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.
-
Limitations: This method is only suitable if no other components in the solution (e.g., impurities or solvent degradation products) absorb at the same wavelength as the analyte.
Safety, Handling, and Disposal
As with any chemical research, adherence to safety protocols is essential.
-
Handling: this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated area, preferably a fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhalation of dust or vapors.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15][17]
-
Spills: In case of a spill, avoid generating dust.[15] Clean up spills immediately using appropriate procedures and PPE.[15][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18] Do not dispose of down the drain.
Conclusion
While direct, quantitative solubility data for this compound in a wide array of organic solvents is not readily found in the literature, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and empirical measurement. The Hansen Solubility Parameter framework provides a valuable tool for initial solvent screening, predicting good solubility in moderately polar, aprotic solvents. For precise and reliable data, the shake-flask method coupled with HPLC or UV-Vis analysis is the recommended approach. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently determine the solubility of this compound, enabling more efficient and effective design of synthetic and formulation processes.
References
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 71(14), 2719–2724.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
- Quora. (2021, December 12). How do you determine the solubility of a solid?
- PubChem. (n.d.). This compound.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Royal Society of Chemistry. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.
- LibreTexts Chemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. (n.d.). Hansen parameters of the different organic solvents used.
- Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753).
- Hansen Solubility. (n.d.). Designer Solvent Blends.
- National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET m-Chlorobenzoic Acid.
- Capot Chemical. (2010, August 22). material safety data sheet - methyl 2-chloro-4-fluorobenzoate.
- ResearchGate. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
- National Center for Biotechnology Information. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-chlorobenzoate, 97%.
- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
- MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
- PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Advent Chembio. (n.d.). This compound, 97% (HPLC).
- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
- IndiaMART. (n.d.). This compound, 97% (HPLC) at best price in Navi Mumbai.
- ResearchGate. (2025, August 5). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.
- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- HSE Consultations Hub. (2022, July). Initial DAR.
Sources
- 1. chem.ws [chem.ws]
- 2. improvedpharma.com [improvedpharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. kinampark.com [kinampark.com]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. researchgate.net [researchgate.net]
- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rootspress.org [rootspress.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. capotchem.com [capotchem.com]
Reactivity profile of Methyl 4-chloro-2-fluorobenzoate
An In-Depth Technical Guide to the Reactivity Profile of Methyl 4-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its value is derived from the distinct reactivity conferred by its specific substitution pattern: a chloro group, a fluoro group, and a methyl ester on a benzene ring. This guide provides a comprehensive analysis of its reactivity, focusing on the interplay between these functional groups. We will explore the molecule's propensity for nucleophilic aromatic substitution (SNAr), its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and transformations involving the ester moiety. This document synthesizes mechanistic principles with practical, field-proven experimental protocols to offer researchers a thorough understanding of how to effectively utilize this versatile reagent in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[1][2]
Introduction: A Versatile Synthetic Intermediate
This compound (C₈H₆ClFO₂) is a compound whose strategic importance in chemical synthesis far outweighs its structural simplicity. As a member of the halogenated aromatic ester class, its chemical behavior is governed by the electron-withdrawing nature of its substituents, which deactivates the ring towards electrophilic attack but primes it for nucleophilic and organometallic reactions.[1] The presence of two different halogens (Cl and F) at specific positions relative to the methyl ester group creates a platform for selective, high-yield transformations. This makes it an invaluable intermediate for constructing the core structures of numerous active pharmaceutical ingredients (APIs) and agrochemicals, where precise control over molecular architecture is paramount.[1][2] This guide will dissect the causality behind its reactivity, providing the foundational knowledge required to leverage its synthetic potential.
Diagram 1: Molecular Structure of this compound
Caption: The two-step Addition-Elimination mechanism of SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond dominates SNAr chemistry, the C-Cl bond is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis for forming C-C, C-N, and C-O bonds.
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron species. [3][4]For this compound, this typically involves the reaction of the C-Cl bond with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is exceptionally robust and tolerant of a wide range of functional groups. [4] Causality of Reactivity: The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst into the C-Cl bond. Aryl chlorides are less reactive than bromides or iodides, often requiring more specialized, electron-rich phosphine ligands to facilitate this key step. [4] Diagram 3: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura cross-coupling cycle.
This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. [5][6]It has largely replaced harsher classical methods for synthesizing aryl amines. [5]The reaction is catalyzed by a palladium complex, similar to the Suzuki coupling, and requires a base and a suitable phosphine ligand.
Causality of Reactivity: The mechanism involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. [5][7]The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides. [8]
Ester Group Transformations
The methyl ester group provides another handle for synthetic modification.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding 4-chloro-2-fluorobenzoic acid under either acidic or basic (saponification) conditions. [9]Basic hydrolysis is often preferred for its typically cleaner and faster reaction profile. The resulting carboxylic acid is a valuable intermediate for further transformations, such as amide coupling.
-
Amidation: While less common than a two-step hydrolysis-amidation sequence, direct conversion of the methyl ester to an amide can be achieved by heating with a primary or secondary amine, sometimes with a catalyst.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize Methyl 4-(benzylamino)-2-fluorobenzoate.
Methodology:
-
To a sealed reaction vessel, add this compound (1.0 eq), benzylamine (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a high-boiling polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 2-fluoro-4-phenylbenzoate.
Methodology:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the biphenyl product. Diagram 4: Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its reactivity is dominated by two primary pathways dictated by its halogen substituents: facile SNAr at the activated C2-fluorine position and palladium-catalyzed cross-coupling at the C4-chlorine position. This predictable and selective reactivity, combined with the potential for transformations at the ester group, allows for the strategic and efficient construction of complex, multi-substituted aromatic systems. A thorough understanding of the mechanistic principles outlined in this guide empowers researchers to rationally design synthetic routes and effectively harness the full potential of this valuable intermediate in drug discovery and materials science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (n.d.). Supporting Information for: C7H5FO2.
- Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Autech Industry Co.,Limited. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubChemLite. (n.d.). Methyl 2-chloro-4-fluorobenzoate (C8H6ClFO2).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling.
- ResearchGate. (2025). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of Electron-Deficient and Sterically Hindered Aryl Chlorides in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of Methyl 4-chloro-2-fluorobenzoate. This substrate presents a unique set of challenges due to the inherent low reactivity of the C-Cl bond compared to its bromide and iodide counterparts, a consequence of its higher bond dissociation energy.[3] Furthermore, the electronic and steric landscape of this molecule is significantly influenced by the presence of an electron-withdrawing methyl ester group at the para-position and a sterically demanding and electron-withdrawing fluorine atom at the ortho-position. These features necessitate a carefully optimized catalytic system to achieve efficient and high-yielding coupling.
This document will delve into the mechanistic intricacies of the Suzuki coupling, elucidate the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide step-by-step experimental protocols to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) intermediate.[4] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]
-
Transmetalation: The organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Considerations for the Suzuki Coupling of this compound
The successful coupling of this challenging substrate hinges on the judicious selection of the reaction components.
Catalyst and Ligand Selection: Overcoming the Inertia of the C-Cl Bond
Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for aryl chlorides.[3] The strong C-Cl bond requires more potent catalytic systems. The solution lies in the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step and stabilize the active catalytic species.[3]
| Ligand Type | Examples | Rationale for Use with Aryl Chlorides |
| Bulky, Electron-Rich Phosphine Ligands | SPhos, XPhos, RuPhos | The steric bulk encourages the formation of a monoligated, highly reactive Pd(0) species, while the electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong σ-donors and form very stable complexes with palladium, leading to highly active and robust catalysts capable of activating unreactive aryl chlorides. |
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction outcome and should be tailored to the specific substrates and solvent system.
| Base | Strength | Common Applications and Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | A versatile and commonly used base, often in aqueous solvent mixtures. |
| Potassium Phosphate (K₃PO₄) | Strong | Effective for challenging couplings and can be used in both aqueous and anhydrous conditions.[6] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often employed for difficult couplings due to its high solubility in organic solvents. |
| Sodium Bicarbonate (NaHCO₃) | Weak | Useful when base-sensitive functional groups are present.[6] |
Solvent Systems: Ensuring Solubility and Promoting Reactivity
The solvent system must solubilize all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can lead to the formation of phosphine oxides and catalyst deactivation, resulting in side reactions like the homocoupling of the boronic acid.[3]
| Solvent System | Properties and Applications |
| Toluene/Water | A common choice, offering a good balance of polarity and azeotropic removal of water if needed. |
| 1,4-Dioxane/Water | Another widely used system, effective for a broad range of substrates. |
| Tetrahydrofuran (THF)/Water | Suitable for reactions at lower to moderate temperatures. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for the coupling of a variety of arylboronic acids with this compound.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[7]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.015 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (3 mL)
-
Degassed water (1 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.015 mmol), and sodium carbonate (1.0 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (3 mL) and degassed water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh, high-quality catalyst and ligand.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedures.- Use a Pd(0) precatalyst like Pd₂(dba)₃. |
| Protodeboronation | - Unstable boronic acid- Presence of protic impurities | - Use the boronic acid as its pinacol ester or MIDA boronate derivative.- Use anhydrous solvents and reagents. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the appropriate selection of a highly active catalyst system and carefully optimized reaction conditions. This guide provides a comprehensive framework and practical protocols to enable researchers to successfully synthesize a wide array of valuable biaryl compounds. By understanding the underlying mechanistic principles and the rationale for experimental design, scientists can effectively navigate the complexities of this powerful cross-coupling reaction.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2017). Optimization of the Suzuki–Miyaura reaction conditionsa. [Link]
- ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. [Link]
- Royal Society of Chemistry. (2018).
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Web of Science. (n.d.). A Review on Palladium-Catalysed Cross-Coupling Reactions for C-C Bond Formation in the Synthesis of Chalcones. [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-chloro-2-fluorobenzoate
Abstract
Methyl 4-chloro-2-fluorobenzoate is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials. The strategic placement of its functional groups—an electron-withdrawing ester, a deactivating ortho-fluoro substituent, and an inert chloro group—presents a significant challenge for synthetic chemists. Activating the C(sp²)–Cl bond for cross-coupling reactions is notoriously difficult due to its high bond dissociation energy and low propensity for oxidative addition to palladium(0) centers.[1] This guide provides a detailed exploration of palladium-catalyzed cross-coupling strategies, with a focus on the Suzuki-Miyaura reaction, to effectively functionalize this challenging substrate. We will dissect the mechanistic underpinnings, provide a field-tested experimental protocol, and discuss key optimization parameters to empower researchers in medicinal chemistry and materials science to leverage this versatile building block.
Scientific Rationale: Overcoming the Challenge of C–Cl Bond Activation
The utility of palladium-catalyzed cross-coupling reactions has revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry.[2] However, the reactivity of aryl halides in the crucial oxidative addition step follows the trend I > Br > Cl >> F. Aryl chlorides, like this compound, are often unreactive under standard conditions due to the strong C–Cl bond.
The successful coupling of this substrate hinges on a catalyst system that can overcome this high activation barrier. The key lies in utilizing a palladium precatalyst in conjunction with highly electron-rich and sterically bulky phosphine ligands.[3]
-
Electron-Richness: Ligands with high electron density, such as those containing alkyl groups (e.g., cyclohexyl, tert-butyl), increase the electron density on the palladium(0) center.[1] This enhanced nucleophilicity promotes the oxidative addition into the C–Cl bond, which is often the rate-limiting step of the catalytic cycle.[4]
-
Steric Bulk: Large, bulky ligands (quantified by a large cone angle) facilitate the final reductive elimination step, where the new C–C bond is formed and the active Pd(0) catalyst is regenerated.[1] This prevents the formation of stable, off-cycle palladium complexes and accelerates catalyst turnover.
For substrates like this compound, ligands from the Buchwald family, such as SPhos and XPhos, have proven to be exceptionally effective.[4][5] These dialkylbiaryl phosphine ligands provide the necessary combination of steric hindrance and electron-donating properties to efficiently catalyze the coupling of unactivated aryl chlorides.[5]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a robust method for forming C–C bonds between an organohalide and an organoboron compound.[6][7] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Synthesis of Anti-Inflammatory Drug Scaffolds Utilizing Methyl 4-chloro-2-fluorobenzoate
Introduction: The Strategic Advantage of Fluorinated Building Blocks in NSAID Discovery
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] The C-F bond's strength can block metabolic oxidation, while fluorine's high electronegativity can alter pKa and conformational preferences, leading to enhanced potency and improved pharmacokinetic profiles.[2][3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) represent a therapeutic class where this strategy has been particularly fruitful. Diflunisal, a difluorophenyl derivative of salicylic acid, stands as a prime example, exhibiting superior potency and a longer duration of action compared to aspirin.[5]
Methyl 4-chloro-2-fluorobenzoate emerges as a highly versatile and strategic starting material for the synthesis of novel NSAID candidates.[6] Its structure presents three distinct points for chemical modification:
-
C4-Chloro Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems common in many NSAIDs.
-
C2-Fluoro Group: A powerful electron-withdrawing group that, in concert with the methyl ester, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the C4 position.
-
C1-Methyl Ester: A readily hydrolyzable group, allowing for late-stage conversion to the carboxylic acid, a common pharmacophore in NSAIDs responsible for binding to cyclooxygenase (COX) enzymes.[7]
This guide provides detailed protocols for two distinct synthetic strategies leveraging this compound: a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling to generate a biaryl scaffold, and a Nucleophilic Aromatic Substitution (SNAr) to introduce nitrogen-based functional groups.
Strategy 1: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely adopted method for C-C bond formation, particularly in the pharmaceutical industry, due to its mild conditions and high functional group tolerance.[8][9] This protocol details the coupling of this compound with an arylboronic acid to construct a core biaryl structure, a key pharmacophore in drugs like Diflunisal.[5][9][10]
Causality of Experimental Design
-
Catalyst System: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition to Palladium(0). Therefore, a highly active catalyst system is required. We employ a pre-catalyst, Palladium(II) acetate, which is reduced in situ to the active Pd(0) species. The use of a bulky, electron-rich phosphine ligand, such as SPhos, is critical. It accelerates both the oxidative addition to the aryl chloride and the subsequent reductive elimination step, leading to higher efficiency and yields.[8]
-
Base Selection: An inorganic base, such as potassium phosphate (K₃PO₄), is used. Its role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid, which then transfers its organic group to the palladium center.[11]
-
Solvent System: A mixture of a non-polar solvent like toluene and water is used. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: The Strategic Role of Methyl 4-chloro-2-fluorobenzoate in Advanced Agrochemical Synthesis
Abstract
Methyl 4-chloro-2-fluorobenzoate (MCFB) is a pivotal halogenated aromatic ester that serves as a high-value intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts desirable physicochemical and biological properties to target molecules, including enhanced efficacy, metabolic stability, and specific modes of action. This document provides a comprehensive guide for researchers and process chemists, detailing the synthesis of MCFB, its critical applications in constructing herbicidal and fungicidal scaffolds, and robust analytical protocols for quality control. The causality behind experimental choices and the strategic importance of this building block are emphasized throughout.
Introduction: The Need for Precision in Agrochemical Design
The development of next-generation crop protection agents is driven by the dual imperatives of increasing agricultural productivity and ensuring environmental sustainability. Modern herbicides and fungicides require highly specific modes of action to combat resistance and minimize off-target effects. Fluorinated organic compounds have become indispensable in this field, as the introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic fate.[1]
This compound (CAS No: 148893-72-5) has emerged as a critical building block in this context.[2][3] The chloro and fluoro substituents on the phenyl ring are not mere placeholders; they are strategic elements that modulate the electronic properties and steric profile of the molecule. The methyl ester functionality provides a reactive handle for further chemical elaboration, often serving as a protected or activated form of the parent carboxylic acid, facilitating cleaner reactions and higher yields in subsequent synthetic steps. This application note elucidates the synthesis and utility of MCFB, providing field-proven protocols for its use in agrochemical research and development.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of MCFB is essential for its safe handling and effective use in synthesis.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 148893-72-5 | [4] |
| Molecular Formula | C₈H₆ClFO₂ | [4] |
| Molecular Weight | 188.58 g/mol | [4] |
| Appearance | White to off-white crystalline solid or oil | Generic |
| Boiling Point | ~103-105°C at 15 mmHg | [5] |
| Density | ~1.314 g/cm³ (Predicted) | [5] |
| Synonyms | Methyl 2-Fluoro-4-chlorobenzoate | [3] |
Safety & Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4]
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7]
-
In case of contact, rinse affected areas immediately and thoroughly with water.[7]
-
Synthesis and Manufacturing Workflow
The most direct and common route to this compound is through the esterification of its parent carboxylic acid, 4-Chloro-2-fluorobenzoic acid. The parent acid itself is typically synthesized via the oxidation of 4-chloro-2-fluorotoluene.
Diagram 1: Synthesis Workflow for this compound
Caption: Two-step synthesis of the target intermediate.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzoic Acid
This protocol is adapted from established industrial methods for the oxidation of substituted toluenes.[8] The cobalt-catalyzed oxidation provides a robust and scalable method for producing the necessary carboxylic acid precursor.
-
Reagents: 4-Chloro-2-fluorotoluene, Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), Acetic acid (HOAc), Sodium bromide (NaBr), 2,2'-Azobis(isobutyronitrile) (AIBN).
-
Procedure:
-
To a high-pressure reactor, add 4-chloro-2-fluorotoluene (1.0 eq), acetic acid (10 volumes), Co(OAc)₂·4H₂O (0.1 eq), NaBr (0.1 eq), and AIBN (0.05 eq).[8]
-
Seal the reactor and purge with nitrogen, followed by pressurizing with oxygen to approximately 1.2 MPa.
-
Heat the reaction mixture to 130°C with vigorous stirring. Maintain the temperature and pressure for 1.5-2 hours. Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
Pour the reaction mixture into purified water (15 volumes). Adjust the pH to 12-14 with a concentrated NaOH solution to dissolve the carboxylic acid as its sodium salt.
-
Extract the aqueous phase with an organic solvent (e.g., MTBE) to remove unreacted starting material and non-acidic impurities.
-
Acidify the aqueous phase to pH 1 with concentrated HCl. A white solid will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Chloro-2-fluorobenzoic acid. A typical yield is around 85-90%.[8]
-
Protocol 2: Fischer Esterification to this compound
This classic Fischer esterification is an equilibrium-controlled reaction driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[9]
-
Reagents: 4-Chloro-2-fluorobenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 volumes).
-
With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst. The addition is exothermic.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or GC-MS, checking for the disappearance of the starting carboxylic acid.[10]
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, purify the product via vacuum distillation or column chromatography to achieve >97% purity.[11]
-
Application as a Core Intermediate in Agrochemical Synthesis
The strategic value of this compound lies in its ability to be readily converted into a variety of functional groups essential for biological activity. The ester is an ideal precursor for forming amides, hydrazides, and other derivatives which are common moieties in modern pesticides.[12][13] The halogenated phenyl ring serves as a core scaffold that is often retained in the final active ingredient.
For instance, the synthesis of novel picolinic acid herbicides and benzamide fungicides often involves the coupling of a halogenated aromatic core with a heterocyclic amine or hydrazine.[14][15] MCFB provides this core in a reactive and easily handled form.
Diagram 2: General Application of MCFB in Agrochemical Synthesis
Caption: Key synthetic transformations of MCFB into agrochemical scaffolds.
Rationale for Use in Synthesis
-
Reactivity Control: The methyl ester is generally more stable and less corrosive than the corresponding acyl chloride, yet sufficiently reactive for aminolysis or hydrazinolysis under controlled conditions, leading to fewer side reactions.
-
Structural Contribution: The 4-chloro and 2-fluoro substituents are crucial for modulating the electronic environment of the ring. The fluorine atom can form hydrogen bonds and increase metabolic stability, while the chlorine atom influences lipophilicity and binding pocket interactions of the final agrochemical.[16]
-
Versatility: As shown in Diagram 2, MCFB can be directed down multiple synthetic pathways to produce a diverse range of potential active ingredients, making it a valuable starting point in library synthesis for high-throughput screening.[17]
Analytical Quality Control Protocols
Ensuring the purity and identity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product.
Table 2: Recommended Analytical Methods
| Method | Purpose | Typical Parameters & Expected Results |
| HPLC | Purity Assessment | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm. Expected result is a single major peak with purity ≥97%.[11] |
| ¹H-NMR | Structure Confirmation | Solvent: CDCl₃. Expected signals include a singlet for the methyl protons (~3.9 ppm) and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the substituted ring.[5][18] |
| GC-MS | Identity & Impurity Profile | Provides mass-to-charge ratio for the molecular ion (m/z ~188) and characteristic fragmentation patterns, confirming identity and detecting volatile impurities.[19] |
General Protocol for HPLC Analysis
-
Prepare a standard solution of MCFB at approximately 1 mg/mL in acetonitrile.
-
Prepare the sample for analysis by dissolving a known quantity in acetonitrile to a similar concentration.
-
Inject onto a C18 column.
-
Run a gradient elution, for example, starting from 50:50 acetonitrile:water to 95:5 acetonitrile:water over 10 minutes.
-
Monitor the eluent at 254 nm.
-
Calculate the purity based on the relative peak area of the main component.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic design element in the creation of effective and selective agrochemicals. Its straightforward synthesis via Fischer esterification, coupled with its versatile reactivity, makes it an indispensable tool for medicinal and agricultural chemists. The protocols and insights provided in this document are intended to empower researchers to leverage the full potential of this key building block in the development of innovative crop protection solutions.
References
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
- This compound | C8H6ClFO2 | CID 2759832. PubChem.
- Advancing Agrochemicals with 4-Chloro-2-fluorobenzoic Acid. Angene.
- Analytical Methods. Manual for the Survey of Persistent Organic Pollutants in the Environment.
- Synthesis of some new 2-((4-chlorophenoxy)methyl)-n-(arylcarbamothioyl) benzamides as potential antifungal agents. Farmacia.
- This compound, 97% (HPLC). Advent Chembio.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Nagwa.
- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
- Reactions and Mechanisms. Master Organic Chemistry.
- Efficient synthesis of chloromethylthiocyanate for use in fungicide production. ResearchGate.
- Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate.
- CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi. Google Patents.
- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers.
Sources
- 1. Page loading... [guidechem.com]
- 2. 148893-72-5|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl4-chloro-2-fluoroBenzoate | 148893-72-5 [amp.chemicalbook.com]
- 4. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. nagwa.com [nagwa.com]
- 10. globalscientificjournal.com [globalscientificjournal.com]
- 11. | Advent [adventchembio.com]
- 12. chemimpex.com [chemimpex.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 18. Methyl 2-chloro-4-fluorobenzoate | 85953-29-3 [chemicalbook.com]
- 19. env.go.jp [env.go.jp]
Application Notes and Protocols for the Preparation of Novel Herbicides from Methyl 4-chloro-2-fluorobenzoate
Introduction: The Imperative for Innovation in Herbicide Discovery
The persistent challenge of weed management in agriculture necessitates a continuous pipeline of novel herbicides with diverse modes of action. The evolution of herbicide resistance in weed populations to existing commercial products underscores the urgency for chemical innovation. Methyl 4-chloro-2-fluorobenzoate is a versatile starting material, offering multiple reactive sites for the synthesis of a variety of herbicidal scaffolds. The presence of the fluorine atom at the ortho position and the chlorine atom at the para position to the ester group provides opportunities for nucleophilic aromatic substitution and cross-coupling reactions, respectively. This document provides a comprehensive guide for researchers to explore the synthetic utility of this compound in the creation of potential new herbicidal agents, focusing on classes with proven efficacy such as Protoporphyrinogen Oxidase (PPO) inhibitors, Acetyl-CoA Carboxylase (ACCase) inhibitors, and substituted benzoylureas.
Strategic Synthetic Pathways from this compound
The synthetic pathways outlined below leverage the inherent reactivity of this compound to generate key intermediates and final herbicidal compounds. The primary transformations include nucleophilic aromatic substitution (SNAr) to form diaryl ethers, hydrolysis of the ester to the carboxylic acid, subsequent amide bond formation, and palladium-catalyzed cross-coupling reactions.
Figure 1: Overview of synthetic strategies for novel herbicides from this compound.
Part 1: Synthesis of Diaryl Ether Scaffolds for PPO and ACCase Inhibitors
Diaryl ethers are a common structural motif in a number of commercial herbicides, including many PPO and ACCase inhibitors.[1][2] The electron-withdrawing nature of the ester group and the ortho-fluorine atom in this compound make the C2 position susceptible to nucleophilic aromatic substitution by phenoxides.
Mechanism Insight: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The incoming nucleophile (a phenoxide in this case) attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing ester group. In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and forming the diaryl ether product.
Figure 2: Simplified mechanism of the SNAr reaction for diaryl ether synthesis.
Experimental Protocol 1: Synthesis of Methyl 4-chloro-2-(4-phenoxyphenoxy)benzoate
This protocol details the synthesis of a diaryl ether intermediate, which can be further elaborated into potential PPO or ACCase inhibiting herbicides.
Materials:
-
This compound
-
4-Hydroxyphenoxybenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-Hydroxyphenoxybenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.
-
Stir the reaction mixture at 120-140 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired diaryl ether.
| Compound | Molecular Weight | Yield | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI) |
| Methyl 4-chloro-2-(4-phenoxyphenoxy)benzoate | 384.8 g/mol | 75-85% | 7.85 (d, 1H), 7.30-7.40 (m, 2H), 7.00-7.15 (m, 7H), 6.90-6.98 (m, 2H), 3.85 (s, 3H) | 165.2, 158.1, 156.5, 152.0, 134.5, 131.8, 129.9, 123.5, 120.2, 119.0, 118.5, 116.3, 52.4 | m/z 385.1 [M+H]⁺ |
Part 2: Synthesis of Substituted Benzoylureas
Substituted benzoylureas are a class of insect growth regulators, and some have also exhibited herbicidal activity.[3] The synthesis of these compounds from this compound first requires hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an activated species (e.g., an acid chloride) and reaction with a substituted urea or amine.
Experimental Protocol 2: Saponification of this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-chloro-2-fluorobenzoic acid.[1][4]
| Compound | Molecular Weight | Yield | Melting Point | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| 4-Chloro-2-fluorobenzoic acid | 174.56 g/mol | >95% | 204-208 °C | 13.5 (br s, 1H), 7.90 (t, 1H), 7.75 (d, 1H), 7.50 (d, 1H) | 164.8, 161.2 (d, J=250 Hz), 136.1, 132.5, 125.0, 117.8 (d, J=25 Hz) |
Experimental Protocol 3: Synthesis of N-(4-chlorophenyl)-N'-(4-chloro-2-fluorobenzoyl)urea
Procedure:
-
Formation of the Acid Chloride: To a solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-2-fluorobenzoyl chloride.
-
Urea Formation: In a separate flask, dissolve 4-chlorophenylurea (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile. Add a non-nucleophilic base like pyridine (1.2 eq).
-
Slowly add a solution of the crude 4-chloro-2-fluorobenzoyl chloride in the same solvent to the urea solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Part 3: Synthesis of Biaryl Scaffolds via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] In the context of this compound, the chlorine atom can be replaced with an aryl or heteroaryl group using a palladium catalyst and a suitable boronic acid.
Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) to form a diorganopalladium(II) intermediate. The final step is reductive elimination, which forms the biaryl product and regenerates the palladium(0) catalyst.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 4: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane and water
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Compound | Molecular Weight | Yield | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI) |
| Methyl 2-fluoro-4-phenylbenzoate | 230.24 g/mol | 80-90% | 7.95 (t, 1H), 7.60-7.65 (m, 2H), 7.40-7.50 (m, 5H), 3.95 (s, 3H) | 165.0, 162.5 (d, J=255 Hz), 145.8, 139.5, 131.5, 129.0, 128.5, 127.2, 122.0, 115.5 (d, J=24 Hz), 52.5 | m/z 231.1 [M+H]⁺ |
Conclusion
This compound serves as an excellent platform for the development of novel herbicide candidates. The protocols provided herein offer robust starting points for the synthesis of diverse chemical scaffolds targeting various modes of action. Researchers are encouraged to explore a wide range of substituted phenols, ureas, amines, and boronic acids to generate libraries of novel compounds for biological screening. Further optimization of reaction conditions may be necessary for specific substrates.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid.
- Epp, J. B., et al. (2016). The discovery of halauxifen-methyl and florpyrauxifen-benzyl: Two next-generation auxin herbicides. ACS Symposium Series, 1204, 13-25.
- Qian, X., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(5), 1475–1486. [Link]
- Tan, H., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(19), 6529. [Link]
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Sun, R., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(6), 2471–2477. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide. [Link]
Sources
- 1. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 4-Chloro-2-fluorobenzoic Acid via Hydrolysis of its Methyl Ester
Abstract
4-Chloro-2-fluorobenzoic acid is a pivotal building block in the synthesis of numerous pharmaceutical agents and advanced materials.[1] This application note provides a comprehensive guide to the hydrolysis of methyl 4-chloro-2-fluorobenzoate, a common and cost-effective route to the desired carboxylic acid. We present two robust, field-proven protocols for both base-mediated saponification and acid-catalyzed hydrolysis. The document delves into the underlying reaction mechanisms, explains the rationale behind procedural choices, and offers methods for in-process monitoring and final product validation, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical development.
Introduction and Scientific Context
The synthesis of halogenated aromatic carboxylic acids is a cornerstone of medicinal chemistry and materials science. 4-Chloro-2-fluorobenzoic acid, in particular, serves as a key intermediate for a range of molecules, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and novel herbicides.[1][2] The conversion of its methyl ester, this compound, is a fundamental transformation. The selection of the hydrolysis method—acidic versus basic—can significantly impact reaction efficiency, yield, and purity.
This guide is designed to equip researchers with both the practical steps and the theoretical understanding necessary to perform this conversion successfully. We emphasize the principles of nucleophilic acyl substitution and provide a comparative analysis of the two primary catalytic methods.
Reaction Mechanisms: A Tale of Two Pathways
The hydrolysis of an ester to a carboxylic acid is a classic nucleophilic acyl substitution reaction. The choice between basic and acidic conditions fundamentally alters the reaction's progression and reversibility.
Base-Mediated Hydrolysis (Saponification)
This is often the preferred industrial and laboratory method due to its irreversible nature.[3][4] The reaction, known as saponification, proceeds to completion because the final step is an acid-base reaction that forms a stable carboxylate salt.[5][6]
The mechanism involves three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Deprotonation (Irreversible Step): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base equilibrium strongly favors the formation of the carboxylate salt and methanol, driving the reaction to completion.[4] An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the desired carboxylic acid.[4]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a fully reversible process, representing the microscopic reverse of a Fischer esterification.[3][7] The reaction must be driven to completion, typically by using a large excess of water according to Le Châtelier's principle.[3]
The multi-step mechanism is as follows:
-
Protonation of Carbonyl: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack by Water: A weak nucleophile, water, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group, converting the methoxy group into a good leaving group (methanol).[8]
-
Elimination of Leaving Group: The intermediate collapses, expelling a neutral methanol molecule and reforming the carbonyl group.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.[9]
Experimental Protocols & Workflow
Protocol 1: Base-Mediated Saponification (Recommended)
This protocol is recommended for its high yield and irreversible nature, ensuring complete conversion of the starting material.
Materials and Reagents:
-
This compound (CAS 148893-72-5)[10]
-
Sodium Hydroxide (NaOH), pellets
-
Methanol (MeOH), ACS grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 53.0 mmol).
-
Dissolution: Add 80 mL of methanol and stir until the ester is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (4.24 g, 106.0 mmol, 2.0 eq) in 20 mL of deionized water. Carefully add the NaOH solution to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 70-75°C) with vigorous stirring for 2-4 hours.
-
Monitoring (Trustworthiness): Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot (ester) is no longer visible. The product (carboxylate salt) will typically remain at the baseline.
-
Workup - Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). A thick white precipitate of 4-chloro-2-fluorobenzoic acid will form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.
Product Validation:
-
Expected Yield: 8.5 - 9.0 g (91-96%)
-
Melting Point: 204-208 °C[1]
-
Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, though it may require longer reaction times and careful control to favor product formation.
Materials and Reagents:
-
This compound (CAS 148893-72-5)[10]
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Dioxane or Acetic Acid
-
Deionized Water (H₂O)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 53.0 mmol) in 50 mL of dioxane or acetic acid.
-
Reagent Addition: Add 50 mL of deionized water, followed by the slow, careful addition of 5 mL of concentrated sulfuric acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 8-16 hours.
-
Monitoring: Periodically check for the disappearance of the starting material via TLC.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice water. A precipitate may form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure acid.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Base-Mediated Saponification | Protocol 2: Acid-Catalyzed Hydrolysis |
| Primary Reagent | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) |
| Stoichiometry | Stoichiometric (≥2 eq. base) | Catalytic (but often used in excess) |
| Solvent System | Methanol / Water | Dioxane / Water or Acetic Acid / Water |
| Temperature | ~75°C (Reflux) | ~100-110°C (Reflux) |
| Reaction Time | 2-4 hours | 8-16 hours |
| Typical Yield | >90% | 70-85% |
| Pros | Irreversible, faster, high yield, simple workup.[3][4] | Uses an inexpensive catalyst. |
| Cons | Requires a final acidification step. | Reversible reaction, slower, requires excess water, extraction needed.[3][7] |
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis and isolation of 4-chloro-2-fluorobenzoic acid.
Caption: Generalized workflow for the hydrolysis of this compound.
References
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry LibreTexts. [Link]
- Chemguide. (n.d.). The acid catalysed hydrolysis of esters.
- The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. [Link]
- ChemHelp ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. [Link]
- Wikipedia. (2023). Ester hydrolysis.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
- Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
- PubChem. (n.d.). This compound.
Sources
- 1. 4-氯-2-氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Methyl 4-chloro-2-fluorobenzoate for Medicinal Chemistry Scaffolds
Abstract
Methyl 4-chloro-2-fluorobenzoate is a versatile and highly valuable building block in medicinal chemistry, prized for its strategically positioned functional groups that allow for selective and sequential modification.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for this scaffold. We will explore the underlying chemical principles, provide field-proven experimental protocols for key transformations, and illustrate logical workflows for creating diverse molecular libraries. The focus will be on nucleophilic aromatic substitution (SNAr) at the activated C2-fluorine position and ester hydrolysis followed by amide bond formation, two cornerstone reactions in drug discovery programs.[3][4]
Chemical Reactivity Profile & Strategic Considerations
This compound offers three primary sites for chemical modification: the C2-fluorine, the C4-chlorine, and the C1-methyl ester. The electronic properties of the ring dictate the reactivity of these sites. The ester group at C1 and the halogens at C2 and C4 are all electron-withdrawing, rendering the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6][7]
Key Reactive Sites:
-
C2-Fluorine: This is the most activated position for SNAr. The fluorine atom is ortho to the strongly electron-withdrawing methyl ester group, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[7][8] In SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.[5][8]
-
C1-Methyl Ester: This group can be readily hydrolyzed (saponified) under basic conditions to yield the corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This transformation is critical as it opens the door to a vast array of subsequent reactions, most notably amide bond formation, which is the most frequently used reaction in medicinal chemistry.[9]
-
C4-Chlorine: While also an exit point for SNAr, this position is generally less reactive than the C2-fluorine due to the lack of direct resonance stabilization from the C1-ester group.[7] However, it can be targeted for reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) if the other positions are blocked or after they have been functionalized.
Strategic Derivatization Pathways
The selective reactivity of this compound allows for a logical and controlled approach to building molecular complexity. The following diagram illustrates the primary decision-making workflow for derivatizing this scaffold.
Caption: Primary derivatization workflows for this compound.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates and analytical monitoring (e.g., TLC, LC-MS).
Protocol 1: Pathway A - SNAr with an Amine Nucleophile
This protocol describes the displacement of the C2-fluorine with a primary or secondary amine. The choice of base is crucial; inorganic bases like K₂CO₃ are often sufficient, while hindered organic bases like DIPEA can be used to minimize side reactions.
Rationale: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature effectively solvates the cation of the base, liberating the nucleophile while not solvating the nucleophile itself, thus increasing its reactivity.[10] Heating is typically required to overcome the activation energy of the reaction.
Step-by-Step Methodology:
-
To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Add the desired amine nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).
-
Add an anhydrous polar aprotic solvent, such as DMSO or DMF, to achieve a concentration of approximately 0.5 M.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reagent/Parameter | Condition/Amount | Purpose |
| Amine Nucleophile | 1.1 - 1.5 equivalents | Reactant to displace fluorine |
| Base (K₂CO₃ or DIPEA) | 2.0 - 2.5 equivalents | To deprotonate the nucleophile/scavenge HF |
| Solvent | DMSO, DMF | Polar aprotic solvent to facilitate SNAr |
| Temperature | 80 - 120 °C | To provide activation energy |
| Reaction Time | 4 - 24 hours | Varies by substrate reactivity |
Protocol 2: Pathway B - Ester Hydrolysis (Saponification)
This protocol details the conversion of the methyl ester to a carboxylic acid, a crucial step for subsequent amide coupling.
Rationale: The reaction is a base-catalyzed hydrolysis. A co-solvent system like methanol/water is often used to ensure the solubility of both the organic substrate and the inorganic base (e.g., NaOH or LiOH).[11] Acidification in the work-up step is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of NaOH or LiOH (1.5 - 3.0 eq).
-
Heat the mixture to reflux (approx. 60-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until hydrolysis is complete (typically 2-6 hours).
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-2-fluorobenzoic acid.[12]
-
Characterization: Confirm identity via melting point, NMR, and MS, comparing to known standards if available.
Protocol 3: Amide Coupling of 4-chloro-2-fluorobenzoic acid
This protocol describes the formation of an amide bond from the carboxylic acid generated in Protocol 2. It utilizes HATU, a modern and highly efficient coupling reagent.
Rationale: Amide bond formation requires the activation of the carboxylic acid.[9] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[13][14] A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), driving the reaction forward.[15][16]
Caption: Experimental workflow for a standard HATU-mediated amide coupling reaction.
Step-by-Step Methodology:
-
In a dry reaction flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the solution for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir until completion (typically 1-16 hours), as monitored by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (2x), 5% aqueous LiCl solution (2x, to remove DMF), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide via flash column chromatography to yield the final product.
-
Characterization: Confirm structure and purity via NMR and MS.
Conclusion
This compound is a powerful scaffold for medicinal chemistry due to its predictable and selective reactivity. By leveraging facile SNAr reactions at the C2-fluorine position and robust ester hydrolysis followed by amide coupling, chemists can rapidly generate large libraries of diverse compounds. The protocols and strategies outlined in this document provide a solid foundation for the efficient and logical derivatization of this key synthetic intermediate, accelerating the drug discovery process.
References
- Vertex AI Search. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Accessed January 9, 2026.
- National Institutes of Health (NIH). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Published March 22, 2019.
- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Accessed January 9, 2026.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed January 9, 2026.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018.
- YouTube. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Published January 17, 2023.
- OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Published September 20, 2023.
- YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry II. Published March 16, 2021.
- Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed January 9, 2026.
- Aapptec Peptides. Coupling Reagents. Accessed January 9, 2026.
- Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Accessed January 9, 2026.
- PubChem. This compound. Accessed January 9, 2026.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Published July 1, 2019.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Published July 1, 2019.
Sources
- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 148893-72-5|this compound|BLD Pharm [bldpharm.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Methyl 4-chloro-2-fluorobenzoate in Modern Synthetic Chemistry
Introduction: The Strategic Importance of a Differentiated Building Block
Methyl 4-chloro-2-fluorobenzoate is a polysubstituted aromatic ester that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where precise control over molecular architecture is paramount for achieving desired biological activity.[1][2] The strategic placement of three distinct functional groups—a methyl ester, a chloro substituent, and a fluoro substituent—on the benzene ring provides multiple, orthogonal handles for synthetic manipulation. The electron-withdrawing nature of the halogens and the ester group activates the aromatic ring, influencing its reactivity in a predictable manner. This guide provides an in-depth exploration of the reactivity of this compound and details robust experimental protocols for its application in key synthetic transformations.
Physicochemical Properties & Safety Data
Proper handling of all chemical reagents is fundamental to laboratory safety and experimental success. The properties of this compound are summarized below. Researchers must consult the full Safety Data Sheet (SDS) before use.[3]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 148893-72-5 | [4] |
| Molecular Formula | C₈H₆ClFO₂ | [4] |
| Molecular Weight | 188.58 g/mol | [4] |
| Appearance | Solid | [5][6] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][7] |
Safety & Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container.
-
In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[3]
Reactivity Profile: A Tale of Two Halogens
The synthetic utility of this compound is dictated by the electronic effects of its substituents and the differential reactivity of the C-Cl and C-F bonds.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-F bond. This is due to the lower bond dissociation energy of the C-Cl bond compared to the exceptionally strong C-F bond.[9] This differential reactivity allows for selective functionalization at the C4 position (chloro) while leaving the C2 position (fluoro) intact for potential subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is rendered electron-deficient by the combined electron-withdrawing effects of the ester, chloro, and fluoro groups. This makes the ring susceptible to attack by strong nucleophiles.[10][11] The fluorine atom, being ortho to the activating ester group and highly electronegative, is the most likely site for SNAr, especially under forcing conditions.[11]
This predictable reactivity allows for a stepwise and regioselective approach to building molecular complexity.
Key Reaction Classes & Experimental Protocols
The following sections provide detailed protocols for the most common and powerful transformations involving this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[12] The reaction couples an organoboron species with an organic halide.[13] In the case of this compound, the reaction proceeds selectively at the C-Cl bond.
Mechanistic Rationale: The catalytic cycle involves three primary steps: (1) Oxidative addition of the aryl chloride to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14][15] A base is required to activate the boronic acid for the transmetalation step.[13]
Caption: Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling
Protocol 1: Synthesis of Methyl 2-fluoro-4-phenylbenzoate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and PCy₃ in a small amount of anhydrous toluene to form the catalyst complex.
-
Add the catalyst solution to the Schlenk flask, followed by anhydrous toluene (to achieve a substrate concentration of ~0.2 M) and degassed water (10% v/v of toluene).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
-
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] This reaction couples an aryl halide with a primary or secondary amine.[18] As with the Suzuki coupling, this transformation occurs selectively at the C-Cl bond of this compound.
Mechanistic Rationale: The catalytic cycle is similar to other palladium-catalyzed cross-couplings.[16] It begins with oxidative addition of the aryl chloride to Pd(0). The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[17] The choice of ligand is critical for facilitating the reductive elimination step and preventing side reactions.[19]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.pt [fishersci.pt]
- 4. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. | Advent [adventchembio.com]
- 6. Methyl4-chloro-2-fluoroBenzoate | 148893-72-5 [amp.chemicalbook.com]
- 7. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of Methyl 4-chloro-2-fluorobenzoate
Abstract
This document provides a detailed guide for the large-scale synthesis of Methyl 4-chloro-2-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. We present a robust and scalable protocol centered on the esterification of 4-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, safety considerations, and analytical quality control measures. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction: Significance of this compound
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific electronic and lipophilic properties to the final compounds, often enhancing their efficacy and pharmacokinetic profiles. The ester functionality serves as a versatile handle for further chemical transformations, making it an indispensable intermediate in the development of novel therapeutics and crop protection agents.
The reliable and efficient large-scale production of this intermediate is therefore of paramount importance. This application note outlines a validated protocol for its synthesis, focusing on scalability, safety, and purity of the final product.
Synthetic Strategy: Esterification of 4-chloro-2-fluorobenzoic Acid
The most direct and industrially viable route to this compound is the esterification of 4-chloro-2-fluorobenzoic acid with methanol. This can be achieved through two primary methods:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction.[1][2]
-
Via Acyl Chloride: A more reactive approach involves the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with methanol. This method is often faster and can be performed under milder conditions.
This guide will focus on the acyl chloride route due to its high efficiency and suitability for large-scale production.
Mechanistic Rationale
The conversion of 4-chloro-2-fluorobenzoic acid to this compound via the acyl chloride intermediate proceeds in two key steps:
-
Formation of the Acyl Chloride: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride. The reaction is facilitated by the departure of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is then subjected to nucleophilic attack by methanol. The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the methyl ester and hydrogen chloride.
This two-step process is highly efficient and generally results in high yields of the desired product.
Detailed Protocol: Large-Scale Synthesis of this compound
This protocol outlines the synthesis of this compound starting from 4-chloro-2-fluorobenzoic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-chloro-2-fluorobenzoic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| 50 L Glass Reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe | ||
| Rotary Evaporator | ||
| Vacuum Pump | ||
| Appropriate Personal Protective Equipment (PPE) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Formation of the Acyl Chloride
-
Under an inert atmosphere (e.g., nitrogen), charge the 50 L glass reactor with 4-chloro-2-fluorobenzoic acid (5.0 kg, 28.3 mol) and anhydrous dichloromethane (25 L).
-
Stir the mixture to obtain a suspension.
-
Slowly add thionyl chloride (3.0 L, 41.2 mol) to the suspension via a dropping funnel over a period of 1-2 hours. Caution: The reaction is exothermic and releases HCl and SO₂ gases. Ensure adequate ventilation and scrubbing of the off-gases.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Esterification
-
Slowly add anhydrous methanol (5.0 L, 123.5 mol) to the reaction mixture via a dropping funnel over 1-2 hours. Maintain the temperature below 30°C using a cooling bath if necessary.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete esterification.
Step 3: Work-up and Purification
-
Carefully quench the reaction by slowly pouring the mixture into a separate vessel containing 20 L of cold water with vigorous stirring.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 10 L of saturated sodium bicarbonate solution (until effervescence ceases) and 10 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate (1 kg), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford this compound as a crude oil.
-
For higher purity, the crude product can be distilled under vacuum.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 4-chloro-2-fluorobenzoic acid | 5.0 kg (28.3 mol) |
| Thionyl chloride | 3.0 L (41.2 mol) |
| Methanol | 5.0 L (123.5 mol) |
| Solvents | |
| Dichloromethane | 25 L |
| Reaction Conditions | |
| Acyl chloride formation temperature | Reflux (~40°C) |
| Acyl chloride formation time | 2-3 hours |
| Esterification temperature | <30°C |
| Esterification time | 1-2 hours |
| Expected Yield | |
| Theoretical Yield | 5.34 kg |
| Typical Practical Yield | 4.8 - 5.1 kg (90-95%) |
Safety and Handling
Thionyl Chloride (SOCl₂):
-
Hazards: Thionyl chloride is a highly corrosive and toxic substance.[3] It reacts violently with water, releasing toxic gases (HCl and SO₂).[4] Inhalation can cause severe respiratory damage, and skin contact can result in severe burns.[3][4]
-
Handling Precautions: Always handle thionyl chloride in a well-ventilated fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[3][4][5] Ensure an emergency shower and eyewash station are readily accessible.[5][7]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as acids and bases.[5][6] Keep containers tightly sealed.[3][5][6]
General Precautions:
-
The reaction should be conducted in a reactor equipped with a robust off-gas scrubbing system to neutralize acidic gases.
-
All additions of reagents should be performed slowly and with adequate cooling to control exothermic reactions.
Analytical Quality Control
To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[8][9]
Conclusion
This application note provides a comprehensive and scalable protocol for the large-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can reliably produce this important intermediate in high yield and purity. The provided rationale for the synthetic strategy and detailed analytical methods will aid in the successful implementation of this protocol in a variety of research and industrial settings.
References
- Thionyl chloride - Lanxess. (2015).
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
- This compound, 97% (HPLC). (n.d.). Advent Chembio. [Link]
- This compound, 97% (HPLC) at best price in Navi Mumbai. (n.d.). IndiaMART. [Link]
- Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. (2021). Nagwa. [Link]
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 16712–16723. [Link]
Sources
- 1. nagwa.com [nagwa.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. westliberty.edu [westliberty.edu]
- 4. lanxess.com [lanxess.com]
- 5. nj.gov [nj.gov]
- 6. leap.epa.ie [leap.epa.ie]
- 7. actylislab.com [actylislab.com]
- 8. | Advent [adventchembio.com]
- 9. m.indiamart.com [m.indiamart.com]
Application Notes & Protocols: Methyl 4-chloro-2-fluorobenzoate as a Keystone Reagent in Heterocyclic Synthesis
Abstract
Methyl 4-chloro-2-fluorobenzoate is a highly versatile and strategically important building block in modern synthetic organic chemistry. Its unique substitution pattern—featuring an ester for derivatization, a chloro group, and a highly activating ortho-fluoro substituent—renders the aromatic ring susceptible to a variety of transformations, particularly nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in the synthesis of high-value heterocyclic compounds, including quinolones, benzimidazoles, and benzothiazoles. We present detailed mechanistic insights, step-by-step protocols, and the underlying chemical principles that make this compound an indispensable tool for researchers in medicinal chemistry and drug development.
The Strategic Advantage of this compound
The utility of this compound (C₈H₆ClFO₂) stems from the orchestrated electronic effects of its substituents.[1] The ester, chloro, and fluoro groups are all electron-withdrawing, which significantly lowers the electron density of the benzene ring. This "electron-deficient" character is the cornerstone of its reactivity.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is a potent activating group for SNAr reactions.[2][3] Its strong electronegativity polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step in the SNAr mechanism. This makes the C2 position a prime target for nucleophilic attack.
-
Handles for Cross-Coupling: The chloro group at the C4 position serves as a reliable handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities late in a synthetic sequence.
-
Ester Functionality: The methyl ester group is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing numerous pathways for molecular elaboration.
The distinct reactivity of the C-F and C-Cl bonds allows for selective and sequential functionalization, a highly desirable feature in complex molecule synthesis.
Caption: Workflow for the synthesis of quinolone derivatives.
Protocol 2.1: Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Precursor
This protocol outlines a typical sequence for preparing a key intermediate for fluoroquinolone antibiotics.
Step A: Formation of the β-Ketoester
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.2 eq) and anhydrous diethyl ether (100 mL).
-
Reaction: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) and ethyl acetate (1.5 eq) in diethyl ether (20 mL) dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoate is consumed.
-
Work-up: Quench the reaction by carefully adding 1 M HCl (aq) until the mixture is acidic (pH ~2-3). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketoester.
Step B: Condensation and Cyclization
-
Setup: In a sealed tube, combine the crude β-ketoester from Step A (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in diphenyl ether (5 volumes).
-
Reaction: Heat the mixture to 240-250 °C for 2 hours. The intramolecular SNAr cyclization occurs under these high-temperature conditions. [4]3. Isolation: Allow the mixture to cool to room temperature. The product often precipitates. Add hexane to facilitate further precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove the diphenyl ether solvent. The resulting solid is the cyclized quinolone product, which can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Key Transformation | Gould-Jacobs type reaction | [5] |
| Key Intermediate | β-Ketoester | N/A |
| Cyclization Temp. | 240-250 °C | [4] |
| Typical Yield | 60-80% (over 2 steps) | N/A |
Synthesis of Benzimidazoles via Condensation
Benzimidazoles are privileged heterocyclic motifs found in numerous pharmaceuticals. The synthesis of 2-arylbenzimidazoles can be efficiently achieved by the condensation of a benzoic acid or its ester with an o-phenylenediamine.
Mechanism & Causality: This reaction is a classic acid-catalyzed condensation. [6]The process begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to form an amide intermediate. An intramolecular nucleophilic attack by the second amino group on the amide carbonyl, followed by dehydration, yields the final benzimidazole ring. The halogen substituents from the starting material are retained on the 2-aryl ring, providing valuable sites for further diversification.
Protocol 3.1: Synthesis of 2-(4-Chloro-2-fluorophenyl)-1H-benzimidazole
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq, 10 mmol), o-phenylenediamine (1.05 eq, 10.5 mmol), and polyphosphoric acid (PPA) (20 g).
-
Reaction: Heat the reaction mixture to 160 °C with stirring for 4 hours. The PPA serves as both the solvent and the acid catalyst/dehydrating agent.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of the starting materials.
-
Work-up: Allow the mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice (~200 g) with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to afford the pure 2-(4-chloro-2-fluorophenyl)-1H-benzimidazole. [7][8]
Caption: Reaction pathway for benzimidazole synthesis.
Palladium-Catalyzed Synthesis of Benzothiazoles
Benzothiazoles are another class of heterocycles with significant biological activity. While direct coupling of this compound with a sulfur source can be challenging, a common and effective strategy involves its conversion to a thiobenzanilide intermediate, which then undergoes an intramolecular palladium-catalyzed C-H functionalization/C-S bond formation. [9][10][11] Mechanism & Causality: The synthesis first requires the conversion of the ester to an anilide, followed by thionation (e.g., using Lawesson's reagent) to produce a thiobenzanilide. This intermediate is the substrate for the key palladium-catalyzed cyclization. The mechanism is believed to involve a Pd(II)-catalyzed C-H activation at the ortho-position of the aniline ring, followed by coordination of the sulfur atom and subsequent reductive elimination to form the C-S bond and regenerate the active catalyst. [9][11]
Protocol 4.1: Synthesis of 2-(4-Chloro-2-fluorophenyl)benzothiazole
Step A: Amide Formation
-
Setup: Combine aniline (2.0 eq) and this compound (1.0 eq) in a flask.
-
Reaction: Heat the mixture to 150 °C for 8-12 hours. The reaction can be performed neat or with a high-boiling solvent.
-
Isolation: Cool the reaction, add 1 M HCl (aq) to protonate the excess aniline, and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the crude N-phenyl-4-chloro-2-fluorobenzamide.
Step B: Thionation
-
Setup: Dissolve the crude amide from Step A (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5 eq).
-
Reaction: Reflux the mixture for 3-4 hours until TLC indicates complete conversion to the thioamide.
-
Work-up: Cool the reaction, filter off any solids, and concentrate the filtrate. Purify the crude thiobenzanilide by column chromatography (silica gel).
Step C: Palladium-Catalyzed Cyclization
-
Setup: To a pressure-rated vial, add the thiobenzanilide from Step B (1.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 eq), and DMF as the solvent.
-
Reaction: Seal the vial and heat to 120 °C for 12-24 hours. The copper(II) acetate acts as the oxidant in the catalytic cycle.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the metal catalyst.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the final product by column chromatography to yield the 2-(4-chloro-2-fluorophenyl)benzothiazole.
| Parameter | Value | Reference |
| Key Transformation | Pd-Catalyzed C-H/C-S Coupling | [9][10][11] |
| Catalyst System | Pd(OAc)₂ / Cu(OAc)₂ | [9] |
| Thionating Agent | Lawesson's Reagent | N/A |
| Solvent | DMF | N/A |
| Typical Yield | 40-60% (over 3 steps) | N/A |
Summary and Outlook
This compound is a powerful and cost-effective starting material for accessing a range of medicinally relevant heterocyclic cores. Its defined reactivity allows for the strategic construction of quinolones, benzimidazoles, and benzothiazoles through well-established synthetic transformations. The protocols described herein provide a reliable foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The presence of the halogen atoms in the final products offers further opportunities for diversification through late-stage functionalization, underscoring the enduring value of this versatile chemical building block.
References
- Chen, C., et al. (2017). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Inamoto, K., et al. (2008).
- Inamoto, K., et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Tohoku University Repository. [Link]
- Al-Soud, Y. A., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry. [Link]
- Yurttaş, L., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- Inamoto, K., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process.
- Al-Ostath, A., et al. (2023).
- Ahmed, M. S., et al. (2024).
- Unknown Author. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]
- Lee, S.-C., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
- Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
- Unknown Author. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Gholipour, B., & Mollazehi, F. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Sami Publishing Company. [Link]
- Unknown Author. (n.d.). Quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen. [Link]
- PubChem. (n.d.). This compound.
- Aldred, K. J., et al. (2014). Quinolone antibiotics.
- Wolska, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Umemoto, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]
Sources
- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 9. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Application of Methyl 4-chloro-2-fluorobenzoate in Material Science: A Detailed Technical Guide
This guide provides a comprehensive overview of the applications of Methyl 4-chloro-2-fluorobenzoate in the field of material science. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis of high-performance polymers and advanced liquid crystals, leveraging the unique chemical properties of this versatile building block. The protocols and discussions herein are grounded in established chemical principles and aim to provide both theoretical understanding and practical, actionable methodologies.
Introduction: The Strategic Importance of Halogenated Benzoates
This compound is a substituted aromatic ester that serves as a critical precursor in the synthesis of a variety of advanced materials. The presence of both chloro and fluoro substituents on the benzene ring, along with the methyl ester group, provides a unique combination of reactivity and property-modifying characteristics. The electron-withdrawing nature of the halogens and the ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of aromatic polymers. Furthermore, the incorporation of fluorine into materials is a well-established strategy to enhance thermal stability, chemical resistance, and specific optical and dielectric properties.[1]
This document will explore two primary applications of this compound: as a monomer precursor for high-performance aromatic polyamides and as a foundational component in the synthesis of novel liquid crystals.
PART 1: Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[2] The synthesis of these polymers often involves the polycondensation of aromatic diamines with aromatic diacid chlorides. This compound can be strategically employed to synthesize novel diamine monomers, which can then be polymerized to create polyamides with tailored properties.
Application Note: Synthesis of a Novel Diamine Monomer
The chloro and fluoro groups on this compound can be displaced by nucleophiles under specific conditions. This allows for the introduction of amine functionalities, transforming the initial benzoate into a valuable diamine monomer. A key reaction in this transformation is the conversion of the methyl ester to a carboxylic acid, followed by reaction with a diamine to form an amide linkage, and subsequent nucleophilic displacement of the halogens.
A crucial step in many syntheses involving this compound is the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This acid can then be converted to the more reactive acyl chloride, which is a key intermediate for the synthesis of amides and esters.
Protocol 1: Synthesis of 4-chloro-2-fluorobenzoyl chloride
Objective: To convert 4-chloro-2-fluorobenzoic acid to its corresponding acyl chloride, a key intermediate for polyamide synthesis.
Materials:
-
4-chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Heating mantle with magnetic stirrer
-
Reflux condenser with a drying tube
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-2-fluorobenzoic acid in anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add an excess of thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-2-fluorobenzoyl chloride. The product is often used in the next step without further purification.
Protocol 2: Synthesis of a Diamine Monomer
Objective: To synthesize a novel aromatic diamine monomer from 4-chloro-2-fluorobenzoyl chloride and an aromatic diamine.
Materials:
-
4-chloro-2-fluorobenzoyl chloride
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Methanol
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-chloro-2-fluorobenzoyl chloride in anhydrous NMP to the cooled diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting polymer solution is then poured into a vigorously stirred excess of methanol to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed with methanol and water, and dried in a vacuum oven.[3]
Data Presentation: Expected Properties of the Resulting Polyamide
| Property | Expected Outcome |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, and DMF. |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature due to the aromatic backbone.[3] |
| Mechanical Properties | Formation of tough, flexible films with high tensile strength. |
| Optical Properties | Potentially high transparency, depending on the specific diamine used.[3] |
Workflow Diagram: Polyamide Synthesis
Caption: Workflow for the synthesis of aromatic polyamides.
PART 2: Application in Liquid Crystal Synthesis
Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals.[4] The unique electro-optical properties of liquid crystals make them indispensable in display technologies.[4] The introduction of fluorine atoms into liquid crystal molecules is a widely used strategy to tune their physical properties, such as dielectric anisotropy, viscosity, and clearing points.[1][5] this compound serves as a valuable precursor for the synthesis of novel fluorinated liquid crystals.
Application Note: Synthesis of Fluorinated Benzoate Liquid Crystals
The core structure of many liquid crystal molecules consists of rigid aromatic rings linked together. This compound can be used to introduce a fluorinated and chlorinated phenyl ring into such structures. A common synthetic route involves the esterification of a phenolic compound with a benzoic acid derivative.
Protocol 3: Synthesis of a Fluorinated Biphenyl Liquid Crystal Precursor
Objective: To synthesize a fluorinated biphenyl derivative, a common core for liquid crystal molecules, using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
A suitable boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/ethanol/water mixture)
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired biphenyl derivative.
Data Presentation: Physicochemical Properties of a Representative Fluorinated Liquid Crystal
| Property | Typical Value Range | Significance in LCDs |
| Clearing Point (N-I) | 100-200 °C | The temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid.[1] |
| Dielectric Anisotropy (Δε) | Positive or negative, depending on molecular structure | Determines how the liquid crystal molecules align in an electric field.[5] |
| Birefringence (Δn) | 0.1 - 0.3 | The difference in refractive indices for light polarized parallel and perpendicular to the director axis. |
| Viscosity | 10-100 mPa·s | Affects the switching speed of the liquid crystal display.[1] |
Logical Relationship Diagram: Impact of Fluorine Substitution on Liquid Crystal Properties
Caption: Influence of fluorination on liquid crystal properties.
Conclusion
This compound is a highly valuable and versatile building block in material science. Its unique substitution pattern allows for its strategic incorporation into high-performance polymers and advanced liquid crystals. The protocols and concepts outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation materials with tailored properties for a wide range of applications. The principles of nucleophilic aromatic substitution and the property-enhancing effects of fluorination are key to unlocking the full potential of this important chemical intermediate.
References
- Schaz, A., Valaityte, E., & Lattermann, G. (n.d.). Investigations on liquid crystalline partially fluorinated alkyl and succinimidyl benzoates. Wiley Online Library.
- Yang, Y. (n.d.). Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Taylor & Francis.
- Synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB) a thermotropic liquid crystalline material. (2023, July 20). SpringerLink.
- Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. (n.d.). MDPI.
- Synthesis and Mesomorphic Properties of Some Fluorinated Benzoate Liquid Crystals. (n.d.). ResearchGate.
- Functional Aromatic Polyamides. (n.d.). MDPI.
- Polymerization process and polymers produced thereby. (n.d.). Google Patents.
- Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. (n.d.). ResearchGate.
- Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. (2016, May 30). PMC.
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022, January 27). PMC.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
- Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. (2023, April 29). PMC.
- Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. (2016, May 30). PubMed.
- United States Patent. (2013, August 26). Google Patents.
- United States Patent. (2013, July 19). Google Patents.
- This compound. (n.d.). PubChem.
- Synthesis and Characterization of Fluorine-containing Poly(ether ether ketone ketone). (n.d.). ResearchGate.
- Fluorine in Liquid Crystal Design for Display Applications. (n.d.). ResearchGate.
- Facile synthesis and copolymerization of methyl methacrylate with N-(4-chloro-2-nitro-phenyl)maleimide and characterization of the polymers. (n.d.). ResearchGate.
- Synthesis of methyl 2-fluoroacrylate. (n.d.). Google Patents.
- Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. (n.d.). ResearchGate.
- Liquid Crystal Displays. (n.d.). University of Cambridge.
- Organic materials for organic electronic devices. (n.d.). ResearchGate.
- Synthesis and free radical polymerization of N-[4-chloro-2-methyl phenyl] maleimide and characterization of homo and copolymer. (n.d.). TSI Journals.
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis and Properties of Polyamides, Polyimides, and a Polyamide-Imide Based on Trimethylene Glycol-Di-p-Aminobenzoate. (n.d.). ResearchGate.
- Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. (n.d.). SID.
Sources
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing Methyl 4-chloro-2-fluorobenzoate
Abstract
Methyl 4-chloro-2-fluorobenzoate has emerged as a highly strategic and versatile building block in modern medicinal chemistry. Its distinct substitution pattern—featuring an electron-withdrawing methyl ester, an ortho-fluorine atom, and a para-chlorine atom—provides a platform for selective, sequential, and high-yield transformations. This guide offers an in-depth exploration of its reactivity, focusing on core synthetic strategies including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We provide detailed, field-proven protocols, explain the causal logic behind experimental choices, and present a case study illustrating its application in the construction of a complex kinase inhibitor scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the efficient synthesis of novel bioactive molecules.
Introduction: The Strategic Advantage of this compound
In the landscape of pharmaceutical development, the rational design of synthetic routes is as critical as the design of the molecule itself. The choice of starting materials dictates efficiency, cost, and scalability. This compound (CAS No. 148893-72-5) is a trifunctional arene that offers exceptional synthetic utility.[1]
-
Ortho-Fluoro Group: The fluorine atom, positioned ortho to the electron-withdrawing methyl ester, is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity facilitates the initial nucleophilic attack, and its competence as a leaving group in this context allows for the facile formation of C-O, C-N, and C-S bonds.[2][3]
-
Para-Chloro Group: The chlorine atom is a robust handle for a multitude of palladium-catalyzed cross-coupling reactions. Its lower reactivity towards SNAr compared to the activated fluorine allows for excellent regioselectivity. Modern catalytic systems have overcome the challenge of activating the inert C-Cl bond, making it a prime site for C-C or C-N bond formation.[4]
-
Methyl Ester: This functional group not only serves as a key activating group for the aromatic ring but also provides a latent carboxylic acid. It can be readily hydrolyzed post-scaffold construction to enable amide bond formation, a cornerstone of medicinal chemistry, or reduced to a primary alcohol for further derivatization.
This orthogonal reactivity allows for a "one-two punch" synthetic strategy, where different parts of a target molecule can be installed selectively and sequentially, minimizing the need for complex protecting group manipulations.
Core Synthetic Transformations & Protocols
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The SNAr reaction is a powerful, often metal-free, method for forging heteroatom-aryl bonds.[3][5] In this compound, the reaction proceeds selectively at the fluorine-bearing carbon due to the strong inductive and resonance activation provided by the ortho-ester and para-chloro substituents. This reaction is foundational for introducing phenolic or aniline moieties, which are prevalent in kinase inhibitors and other drug classes.
Causality of Experimental Design: The choice of a high-boiling, polar aprotic solvent (e.g., DMSO, NMP, DMAc) is critical.[3] These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) and poorly solvate the anionic nucleophile, thereby increasing its reactivity. A moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is sufficient to deprotonate phenolic or amine nucleophiles without promoting unwanted side reactions like ester hydrolysis. Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer intermediate.[2]
Protocol 2.1.1: Synthesis of a Diaryl Ether Intermediate via SNAr
This protocol details the reaction of this compound with 4-methoxyphenol to form Methyl 4-chloro-2-(4-methoxyphenoxy)benzoate, a key intermediate for various bioactive scaffolds.
Experimental Workflow for SNAr Reaction
Caption: General workflow for an SNAr diaryl ether synthesis.
Materials & Reagents
| Reagent | M.W. | CAS No. | Quantity (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 188.58 | 148893-72-5 | 10.0 | 1.0 |
| 4-Methoxyphenol | 124.14 | 150-76-5 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | 20.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 67-68-5 | - | 50 mL |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.89 g, 10.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add dimethyl sulfoxide (50 mL) to the flask.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) and stir until the solid product precipitates.
-
Filter the crude product through a Büchner funnel, washing thoroughly with water.
-
For higher purity, dissolve the crude solid in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diaryl ether.
Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl scaffolds.[6][7] For this compound, this reaction can be performed selectively at the C-Cl bond, leaving the C-F and ester functionalities intact. The success of coupling an unactivated aryl chloride hinges on the catalytic system. Highly active, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential to facilitate the challenging oxidative addition of the Pd(0) catalyst into the strong C-Cl bond.[4][8]
Causality of Experimental Design: The choice of a phosphine ligand is paramount. Buchwald-type biaryl phosphine ligands are designed to promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination. A robust inorganic base like K₃PO₄ or K₂CO₃ is required for the transmetalation step of the catalytic cycle.[6] A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Degassing the reaction mixture is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol 2.2.1: Synthesis of a Biaryl Intermediate
This protocol describes the coupling of a C4-chloro substrate (derived from Protocol 2.1.1) with phenylboronic acid.
Suzuki-Miyaura Catalytic Cycle
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Materials & Reagents
| Reagent | M.W. | CAS No. | Quantity (mmol) | Equiv. |
|---|---|---|---|---|
| Methyl 4-chloro-2-(4-methoxyphenoxy)benzoate | 292.71 | - | 5.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 98-80-6 | 6.0 | 1.2 |
| Pd(OAc)₂ | 224.50 | 3375-31-3 | 0.1 | 0.02 |
| SPhos (Ligand) | 410.47 | 657408-07-6 | 0.2 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 7778-53-2 | 10.0 | 2.0 |
| 1,4-Dioxane / H₂O (4:1) | - | - | - | 25 mL |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add Methyl 4-chloro-2-(4-methoxyphenoxy)benzoate (1.46 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), potassium phosphate (2.12 g, 10.0 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol, 2 mol%), and SPhos (82 mg, 0.2 mmol, 4 mol%).
-
Seal the flask with a septum, then evacuate and backfill with argon gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (25 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Orthogonal Functional Group Manipulation: Ester Hydrolysis
The final key transformation is the saponification of the methyl ester to a carboxylic acid. This unmasks a crucial functional handle for late-stage derivatization, most commonly for amide bond formation with an amine partner, a reaction frequently employed in the final steps of synthesizing active pharmaceutical ingredients (APIs).
Protocol 2.3.1: Saponification to a Carboxylic Acid
Materials & Reagents
| Reagent | M.W. | CAS No. | Quantity (mmol) | Equiv. |
|---|---|---|---|---|
| Biaryl Methyl Ester (from 2.2.1) | 334.36 | - | 4.0 | 1.0 |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 1310-66-3 | 12.0 | 3.0 |
| Tetrahydrofuran (THF) / H₂O (3:1) | - | - | - | 20 mL |
| Hydrochloric Acid (1M HCl) | 36.46 | 7647-01-0 | - | To pH 2-3 |
Step-by-Step Procedure:
-
Dissolve the biaryl methyl ester (1.34 g, 4.0 mmol) in a mixture of THF (15 mL) and water (5 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (0.50 g, 12.0 mmol) and stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final carboxylic acid.
Case Study: Convergent Synthesis of a Quizartinib-type Kinase Inhibitor Scaffold
Quizartinib is a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor used in the treatment of acute myeloid leukemia (AML).[9][10][11] While its exact commercial synthesis route may vary, we can construct a representative pathway to a core scaffold that demonstrates the strategic application of this compound, combining the previously described protocols in a convergent manner.
Overall Synthetic Pathway
Caption: A strategic, multi-step synthesis of a bioactive scaffold.
This synthetic plan showcases the power of orthogonal reactivity.
-
Step 1 (SNAr): The C2-position is first addressed by reacting this compound with a complex phenolic nucleophile (e.g., a substituted hydroxyphenyl-imidazo-benzothiazole moiety, analogous to the core of Quizartinib[12]). This proceeds selectively at the C-F bond.
-
Step 2 (Suzuki Coupling): The resulting intermediate, which now possesses a C4-chloro handle, is subjected to Suzuki-Miyaura coupling. This installs another key fragment, for instance, a substituted aniline-derived boronic acid, forming the critical biaryl linkage.
-
Step 3 (Hydrolysis): With the core carbon skeleton assembled, the methyl ester is hydrolyzed to the corresponding carboxylic acid using the saponification protocol.
-
Step 4 (Amide Coupling): The final step involves a standard amide coupling reaction (e.g., using EDC/HOBt or HATU) with a suitable amine (e.g., 3-amino-5-tert-butyl-isoxazole[12]) to complete the synthesis of the urea/amide pharmacophore present in many kinase inhibitors.
This convergent approach, enabled by the unique functionalities of this compound, allows for the rapid assembly of complex molecular architectures and facilitates the generation of analog libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its predictable and orthogonal reactivity profile allows for the efficient and selective construction of complex molecular scaffolds. By mastering the core transformations of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling, researchers can significantly streamline the synthesis of novel bioactive compounds. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full potential of this valuable building block in the pursuit of next-generation therapeutics.
References
- Wallace, M. B., et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. ACS Omega.
- ResearchGate. (2021, November 15). Manufacturing Process Development for Belzutifan, Part 5: A Streamlined Fluorination–Dynamic Kinetic Resolution Process. Request PDF.
- Unibest Industrial. (2024, April 23). Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan.
- ACS Publications. (2021, November 15). Manufacturing Process Development for Belzutifan, Part 5: A Streamlined Fluorination–Dynamic Kinetic Resolution Process. Organic Process Research & Development.
- Zhao K. T., et al. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52.
- PubChem. This compound. National Center for Biotechnology Information.
- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 7(7), 849-860.
- Ogiwara, Y., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Advent Chembio. This compound, 97% (HPLC).
- ACS Green Chemistry Institute. SNAr Solvents and Reagents.
- ResearchGate. (2024). Synthesis route of target compounds.
- Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1108.
- Pfrengle, F., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
- de la Torre, M. C., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(23), 7303.
- El-Sayed, M. A. A., et al. (2019). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic Chemistry, 85, 48-57.
- PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information.
- ResearchGate. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Zhang, H., et al. (2017). Quizartinib (AC220) reverses ABCG2-mediated multidrug resistance: In vitro and in vivo studies. Oncotarget, 8(60), 102479–102491.
- PubChem. Quizartinib. National Center for Biotechnology Information.
Sources
- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Quizartinib (AC220) reverses ABCG2-mediated multidrug resistance: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of Quizartinib [cjph.com.cn]
Application Notes and Protocols: The Pivotal Role of Methyl 4-chloro-2-fluorobenzoate in Modern Crop Protection
Introduction: The Architectural Significance of a Fluorinated Building Block
In the intricate world of agrochemical synthesis, the final potency and selectivity of a crop protection agent are often dictated by the precise architecture of its molecular precursors. Methyl 4-chloro-2-fluorobenzoate (CAS No: 148893-72-5) stands out as a critical intermediate, a versatile chemical scaffold extensively utilized in the development of advanced fungicides and herbicides.[1][2] Its structure, featuring a chlorinated and fluorinated benzene ring, offers a unique combination of stability and reactivity, making it a preferred choice for chemists aiming to construct complex, biologically active molecules.[1]
This guide provides an in-depth exploration of the role of this compound in crop protection. We will delve into its synthesis, its application as a cornerstone in the production of leading fungicides, the mechanism of action of these derivatives, and the detailed protocols required for their synthesis and evaluation. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who seek to leverage this key intermediate in their development pipelines.[1]
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this intermediate is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 148893-72-5 | [3] |
| Molecular Formula | C₈H₆ClFO₂ | [3] |
| Molecular Weight | 188.58 g/mol | [3] |
| Appearance | Colorless to Light Yellow Liquid | [4] |
| Boiling Point | 103-105°C / 15mm Hg | [5] |
| Density | ~1.314 g/cm³ (Predicted) | [4] |
Section 1: Synthesis of the Core Intermediate
The journey to a potent agrochemical often begins with the efficient synthesis of its key building blocks. The preparation of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This process is fundamental for activating the carboxyl group for subsequent reactions.
Workflow for the Synthesis of this compound
The following diagram outlines the standard laboratory-scale synthesis.
Caption: General workflow for the esterification of 4-chloro-2-fluorobenzoic acid.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is based on a standard acid-catalyzed esterification method. The causality for using an acid catalyst, such as chlorotrimethylsilane (TMSCl) or sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
Materials:
-
4-chloro-2-fluorobenzoic acid (1 equivalent)
-
Methanol (anhydrous, ~25 mL per gram of acid)
-
Chlorotrimethylsilane (TMSCl) (3 equivalents) or concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-2-fluorobenzoic acid in anhydrous methanol.[6]
-
Catalyst Addition: Slowly add chlorotrimethylsilane to the solution under stirring. An alternative is the cautious addition of a catalytic amount of concentrated sulfuric acid. The TMSCl method is often preferred for its mild conditions.[6]
-
Reaction: Stir the mixture at room temperature for 24 hours or gently reflux for 4-6 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid.
-
Solvent Removal: Upon completion, remove the methanol using a rotary evaporator.[6]
-
Work-up: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel.[6]
-
Washing: Wash the organic layer sequentially with water and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. A final wash with brine can help break up emulsions. Caution is advised during the bicarbonate wash due to potential CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation to afford this compound as a clear oil.[6]
Section 2: Application in Advanced Fungicide Synthesis
The true value of this compound is realized when it is incorporated into high-value active ingredients. It is a key precursor for a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).
Case Study: Synthesis of Benzovindiflupyr
Benzovindiflupyr is a potent, broad-spectrum SDHI fungicide developed by Syngenta, highly effective against diseases like soybean rust.[7] While the full industrial synthesis is proprietary, the core structure of benzovindiflupyr derives from precursors that can be synthesized from halogenated benzoic acids like this compound. The key is the formation of a pyrazole-carboxamide structure. The synthesis involves coupling the pyrazole-carboxylic acid moiety with a specific aniline derivative. This compound serves as a foundational block for creating complex aniline portions of such molecules.
Caption: Conceptual pathway from the intermediate to an SDHI fungicide.
Mechanism of Action: Disrupting Fungal Respiration
SDHI fungicides, including derivatives of this compound, function by targeting a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (also known as Complex II).[7][8]
-
Target Site: The primary target is the succinate dehydrogenase (SDH) enzyme complex located in the inner mitochondrial membrane of fungal cells.[8]
-
Inhibition: The fungicide molecule binds to the ubiquinone-binding site (Q-site) of the SDH complex.
-
Energy Blockade: This binding event physically blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and the electron transport chain.[8]
-
Cellular Death: By inhibiting this enzyme, the fungicide effectively halts cellular respiration and the production of ATP, the energy currency of the cell. This leads to a rapid depletion of energy, cessation of growth, and ultimately, the death of the fungal pathogen.
Caption: SDHI fungicides inhibit Complex II, halting the electron transport chain.
Protocol 2: In-Vitro Antifungal Efficacy Assay (Agar Dilution Method)
This protocol provides a self-validating system to test the efficacy of a newly synthesized fungicide against a target pathogen. It includes positive and negative controls to ensure the results are interpretable.
Materials:
-
Synthesized fungicide (e.g., Benzovindiflupyr)
-
Commercial standard fungicide (e.g., technical grade Benzovindiflupyr) for positive control
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Fungal pathogen culture (e.g., Botrytis cinerea or Fusarium graminearum)
-
Sterile water, sterile spreader, cork borer (5 mm)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the synthesized fungicide and the commercial standard in DMSO.
-
Medium Preparation: Autoclave the PDA medium and cool it to 50-55°C in a water bath. This temperature is critical; if it's too hot, the fungicide may degrade, and if it's too cool, the agar will solidify prematurely.
-
Serial Dilution: Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.5 ppm). Also, prepare two control sets:
-
Negative Control: PDA with an equivalent amount of DMSO only.
-
Blank Control: PDA only.
-
-
Pouring Plates: Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Take a 5 mm mycelial plug from the edge of an actively growing culture of the fungal pathogen using a sterile cork borer. Place the plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the pathogen (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the negative control, and dt is the average diameter of the colony in the treated plate.
-
-
Validation: The experiment is valid if there is robust growth in the negative control and significant, dose-dependent inhibition in the positive control plates. The blank control ensures the medium itself is not contaminated.
Section 3: Broader Applications and Future Outlook
While its role in SDHI fungicides is prominent, the utility of this compound and its parent acid extends to other areas of crop protection, including the development of novel herbicides.[2][9] The specific arrangement of halogen atoms on the phenyl ring can be exploited to design molecules that interfere with various biological pathways in weeds, such as amino acid synthesis or cell division.[10][11]
The continued exploration of fluorinated building blocks like this compound is crucial for the discovery of next-generation pesticides. These compounds are instrumental in creating active ingredients with improved efficacy, better safety profiles, and novel modes of action to combat the growing challenge of pesticide resistance.
References
- INDOFINE Chemical Company.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- MDPI.
- Stellarsmart.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- UMass Amherst. Fungicide Theory of Use and Mode of Action. [Link]
- Google Patents.
- CABI Digital Library. Fungicide Modes of Action and Spectrum. [Link]
- PubChem.
- Google Patents.
- Google Patents.
- Google Patents. US20230117137A1 - Stable agrochemical composition.
- National Institutes of Health. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0)
- Google Patents. US 5,236,887 - Herbicidal heterocyclic sulfonylurea compositions safened by herbicidal acids such as 2,4-D below a pH of 5.
- Google Patents. US9314022B2 - Fungicidal compositions.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0)
- ResearchGate. Synthesis of Moclobemide from methyl-4-chlorobenzoate (1) and 4-(2-aminoethyl)morpholine (2). [Link]
- PubChem.
- Semantic Scholar. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 85953-29-3 CAS MSDS (Methyl 2-chloro-4-fluorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 6. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. nbinno.com [nbinno.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US20230117137A1 - Stable agrochemical composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Methyl 4-chloro-2-fluorobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific esterification. Our goal is to empower you with the scientific understanding and practical guidance necessary to improve your reaction yields and product purity.
Introduction to the Synthesis
The most common and direct route to this compound is the Fischer-Speier esterification of 4-chloro-2-fluorobenzoic acid with methanol, catalyzed by a strong acid.[1] This is a reversible reaction, and understanding the factors that influence the equilibrium is paramount to achieving high yields.[2]
The presence of a fluorine atom at the ortho position and a chlorine atom at the para position on the benzoic acid ring introduces specific electronic and steric effects that can influence the reaction's progress. The ortho-fluoro substituent, due to steric hindrance, forces the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" reduces resonance stabilization of the carboxylic acid, thereby increasing its acidity.[3] While this enhanced acidity can facilitate the initial protonation of the carbonyl group, the steric bulk of the ortho-substituent can also impede the nucleophilic attack by methanol.
This guide will address the common challenges arising from these molecular properties and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue in Fischer esterification. Since it is an equilibrium-driven process, several factors must be optimized to shift the equilibrium towards the product side.[2]
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. Esterifications, particularly with sterically hindered substrates, can be slow.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be heated under reflux for a sufficient duration, which can range from a few hours to overnight, until the starting carboxylic acid is consumed.[4]
-
Pro-Tip: Use a co-spot on your TLC plate with the starting material to accurately gauge its disappearance.
-
-
Water Content:
-
Cause: Water is a product of the reaction; its presence will push the equilibrium back towards the starting materials (Le Châtelier's principle).[5] Any moisture in the reagents or glassware will also inhibit the reaction.
-
Solution:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried before use. Use anhydrous methanol and a high-purity starting material.
-
Water Removal: For larger scale reactions, using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it forms.[6] For smaller scales, the use of a large excess of the alcohol reactant is typically sufficient.
-
-
-
Insufficient Catalyst:
-
Cause: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carboxylic acid more electrophilic.[6] An insufficient amount will result in a slow or stalled reaction.
-
Solution: Typically, a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[1] A general starting point is 5-10 mol% relative to the carboxylic acid.
-
-
Sub-optimal Reagent Stoichiometry:
-
Cause: As an equilibrium reaction, the relative concentrations of reactants and products are critical.
-
Solution: Use a large excess of methanol.[2] Since methanol is often used as the solvent, this condition is usually met. A 10 to 20-fold excess is common and helps drive the reaction to completion.[4]
-
Q2: I'm observing a significant amount of unreacted 4-chloro-2-fluorobenzoic acid even after prolonged reaction times. What's happening?
This points towards issues with reaction kinetics or a stalled equilibrium.
-
Steric Hindrance:
-
Cause: The ortho-fluoro group can sterically hinder the approach of the methanol nucleophile to the carbonyl carbon.
-
Solution: Increasing the reaction temperature to the reflux temperature of methanol will increase the kinetic energy of the molecules and the frequency of effective collisions. A longer reaction time is also advisable.[4]
-
-
Catalyst Deactivation:
-
Cause: While less common in simple esterifications, impurities in the starting materials could potentially react with and consume the acid catalyst.
-
Solution: Ensure the purity of your 4-chloro-2-fluorobenzoic acid. If impurities are suspected, purification of the starting material by recrystallization may be necessary.
-
Q3: My final product is impure. What are the likely byproducts and how can I remove them?
Impurities can arise from side reactions or incomplete removal of starting materials and reagents during workup.
-
Common Byproducts:
-
Unreacted Carboxylic Acid: The most common impurity.
-
Ether Formation: At high temperatures, the acid catalyst can promote the self-condensation of methanol to form dimethyl ether. This is generally more of an issue with higher-order alcohols.
-
Sulfonation: If using a large excess of concentrated sulfuric acid at high temperatures, sulfonation of the aromatic ring can occur, though this is less likely under typical Fischer esterification conditions.
-
-
Purification Strategies:
-
Workup: The standard workup is crucial for removing the acid catalyst and unreacted carboxylic acid. This typically involves:
-
Neutralizing the reaction mixture with a weak base like sodium bicarbonate solution.
-
Extracting the ester into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Recrystallization: If the crude product is a solid or a high-boiling oil, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective purification method.[7]
-
Column Chromatography: For difficult separations, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of the less polar ester from the more polar carboxylic acid.
-
Q4: Are there alternative methods to synthesize this compound if Fischer esterification proves problematic?
Yes, if the traditional method is not providing satisfactory results, other esterification protocols can be employed.
-
Using Thionyl Chloride (SOCl₂):
-
Convert the carboxylic acid to its more reactive acyl chloride by treating it with thionyl chloride.
-
React the resulting acyl chloride with methanol. This is not an equilibrium reaction and typically proceeds to completion. This method avoids the use of strong acids and the production of water.
-
-
Using Chlorotrimethylsilane (TMSCl):
-
A mild and efficient method involves dissolving the carboxylic acid in methanol and adding chlorotrimethylsilane.[8] This in situ generates HCl, which catalyzes the esterification. This method has been reported to give a near-quantitative yield for the synthesis of the similar Methyl 2-chloro-4-fluorobenzoate.[8]
-
Experimental Protocols
Protocol 1: Standard Fischer-Speier Esterification
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
4-chloro-2-fluorobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
With stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
| Parameter | Recommended Condition |
| Reactant Ratio | 10-20 eq of Methanol |
| Catalyst | 0.1 eq H₂SO₄ |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
Protocol 2: Alternative Esterification using TMSCl
Adapted from a procedure for a similar isomer.[8]
Materials:
-
4-chloro-2-fluorobenzoic acid
-
Anhydrous methanol
-
Chlorotrimethylsilane (TMSCl)
-
Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (sufficient to dissolve).
-
Add chlorotrimethylsilane (3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Visualizing the Process
To aid in understanding the reaction and troubleshooting, the following diagrams are provided.
Fischer Esterification Mechanism
Caption: Key steps of the acid-catalyzed Fischer esterification.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Characterization Data
Upon successful synthesis and purification, the identity and purity of this compound can be confirmed by spectroscopic methods.
-
¹H NMR: Proton NMR data for a similar compound, Methyl 2-chloro-4-fluorobenzoate, in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl ester protons.[8] For this compound, one would expect three aromatic protons with splitting patterns dictated by the chloro and fluoro substituents, and a singlet for the methyl group around 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with C-F coupling visible for the fluorinated carbons.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹, and C-O stretching bands.
References
- Quora. (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?[Link]
- Wikipedia. (2023).
- OperaChem. (2024).
- Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Studylib. (n.d.).
- American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
- National Institutes of Health. (2020).
- National Institutes of Health. (2018). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- University of Rochester. (n.d.).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2015).
- Wikipedia. (n.d.).
- YouTube. (2016).
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. jps.usm.my [jps.usm.my]
- 8. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
Technical Support Center: Purification of Methyl 4-chloro-2-fluorobenzoate
This guide is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 4-chloro-2-fluorobenzoate (MCFB). As a critical intermediate in the synthesis of various pharmaceuticals, the purity of MCFB is of utmost importance. This document provides in-depth technical guidance to address challenges encountered during its purification from reaction mixtures.
Understanding the Compound and Common Impurities
This compound is typically synthesized via Fischer-Speier esterification of 4-chloro-2-fluorobenzoic acid with methanol, using an acid catalyst like sulfuric acid.[1][2] The primary impurities encountered often include unreacted starting materials and potential by-products.
Common Impurities:
-
4-chloro-2-fluorobenzoic acid: Unreacted starting material.
-
Methanol: Excess reagent.
-
Sulfuric Acid (or other acid catalyst): Catalyst carryover.
-
Isomeric By-products: Depending on the purity of the starting materials, other positional isomers could be present.
A thorough understanding of the potential impurities is the first step in designing an effective purification strategy.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of this compound.
Q1: What is the first step I should take after the esterification reaction is complete?
A: The first step is to neutralize the acid catalyst and remove the bulk of the unreacted starting acid. This is typically achieved by washing the reaction mixture with an aqueous basic solution, such as saturated sodium bicarbonate.[3][4] The unreacted carboxylic acid will be converted to its water-soluble sodium salt, which can then be separated in the aqueous layer.
Q2: My crude product is an oil. Can I still use recrystallization?
A: While this compound can be an oil at room temperature, it may solidify upon cooling or when a suitable solvent system is used.[4] If it remains an oil, other purification techniques like column chromatography or distillation are more appropriate.
Q3: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6][7] For aromatic esters, a common approach is to use a solvent pair, such as an alcohol (like ethanol or isopropanol) and water, or a hydrocarbon (like hexane) and a more polar solvent (like ethyl acetate).[5] Systematic solvent screening with small amounts of your crude product is the most effective way to identify the optimal solvent or solvent system.
Q4: What analytical techniques are best for assessing the purity of my final product?
A: Several techniques can be employed to assess purity. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for quantifying the main component and detecting closely related impurities.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile and semi-volatile compounds.[8] For absolute purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool.[8]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Issue: Low Yield After Aqueous Workup
Possible Cause:
-
Emulsion Formation: Vigorous shaking during the extraction with a basic solution can lead to the formation of a stable emulsion, making phase separation difficult and leading to product loss.
-
Product Hydrolysis: Prolonged exposure to a strong basic solution, especially at elevated temperatures, can hydrolyze the ester back to the carboxylate salt.
Solutions:
-
Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Minimize Hydrolysis: Perform the basic wash at room temperature or below and minimize the contact time. Ensure the base is not overly concentrated.
Issue: Product Fails to Crystallize or Oily Precipitate Forms
Possible Cause:
-
Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.[5]
-
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation, leading to oiling out.
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.[5]
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[5][7]
-
Remove Impurities: If oiling out persists, consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization again.
-
Solvent Optimization: Re-evaluate your choice of solvent. Experiment with different single solvents or solvent pairs.
Issue: Co-elution of Impurities During Column Chromatography
Possible Cause:
-
Inadequate Solvent System: The polarity of the eluent may be too high, causing both the product and impurities to move too quickly down the column.
-
Column Overloading: Applying too much crude product to the column can exceed its separation capacity.[10]
Solutions:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[10] A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the product.[10]
-
Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations, and potentially higher for more challenging ones.[10]
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization
-
Neutralization and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to remove acidic components).
-
Water.
-
Brine (to aid in drying).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot, suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis:
-
Determine the optimal eluent system using TLC. Test various ratios of non-polar to polar solvents (e.g., hexane:ethyl acetate).
-
-
Column Preparation:
-
Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[10]
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for crystallization issues.
Quantitative Data Summary
Table 1: Typical Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf of Product |
| Hexane:Ethyl Acetate (9:1) | For less polar impurities | ~0.3 - 0.4 |
| Hexane:Ethyl Acetate (8:2) | General purpose | ~0.4 - 0.5 |
| Hexane:Dichloromethane (1:1) | Alternative for specific separations | Varies, requires TLC optimization |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H6ClFO2[11] |
| Molecular Weight | 188.58 g/mol [11] |
| Appearance | Colorless to light yellow oil or solid |
| Boiling Point | ~103-105 °C at 15 mmHg[4] |
Safety Information
This compound is classified as an irritant.[11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[11] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
References
- Technical Support Center: Aromatic Ester Purification. Benchchem.
- This compound. PubChem.
- SAFETY DATA SHEET. Fisher Scientific.
- How to purify esters. Reddit.
- This compound, 97% (HPLC). Advent Chembio.
- Fischer–Speier esterification. Wikipedia.
- Fischer Esterification. Organic Chemistry Portal.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization. YouTube.
- Fischer Esterification. Chemistry Steps.
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Benchchem.
- Column Chromatography. YouTube.
- Working with Hazardous Chemicals. Organic Syntheses.
- Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education.
- CAS 2252-51-9 2-Chloro-4-fluorobenzoic acid Impurity. Anant Pharmaceuticals Pvt. Ltd.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Technical Support Center: Column Chromatography Purification of 1-Chloro-2-fluorobenzene. Benchchem.
- Fischer Esterification. Chemistry LibreTexts.
- Method for preparing methyl p-chloromethyl benzoate. Google Patents.
- Analytical Methods. RSC Publishing.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Column Technologies from the Leader in Liquid Chromatography and Bioseparation Sciences. Waters.
- This compound, 97% (HPLC) at best price in Navi Mumbai. IndiaMART.
- A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC. Benchchem.
- Method for purifying chloromethyl chloroformate. Google Patents.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of Methyl 4-chloro-2-fluorobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-chloro-2-fluorobenzoate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges, with a focus on the formation and mitigation of synthesis byproducts. Our approach is grounded in mechanistic principles to empower users with a deeper understanding of their chemical transformations.
Introduction to this compound Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can lead to significant issues in downstream applications, including altered biological activity and the formation of toxicological flags. The most common and direct synthetic route is the Fischer-Speier esterification of 4-chloro-2-fluorobenzoic acid with methanol, catalyzed by a strong acid.[1][2] While seemingly straightforward, this equilibrium-driven reaction is susceptible to several side reactions that can complicate purification and reduce yield.
Frequently Asked Questions (FAQs) on Byproduct Formation
Q1: What are the most common byproducts I should expect during the synthesis of this compound via Fischer Esterification?
A1: During the acid-catalyzed esterification of 4-chloro-2-fluorobenzoic acid with methanol, you should be vigilant for several potential byproducts. These can be broadly categorized as starting materials, reaction-derived impurities, and isomeric impurities.
| Byproduct Category | Specific Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reason for Formation |
| Unreacted Starting Material | 4-chloro-2-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | Incomplete reaction due to equilibrium. |
| Reaction-Derived | Water (H₂O) | H₂O | 18.02 | Co-product of esterification; promotes hydrolysis.[3][4] |
| Reaction-Derived | 1-chloro-3-fluorobenzene | C₆H₄ClF | 130.55 | Decarboxylation of the starting acid under harsh acidic/thermal conditions.[5][6] |
| Reaction-Derived | Dimethyl ether | C₂H₆O | 46.07 | Acid-catalyzed dehydration of methanol at elevated temperatures. |
| Isomeric Impurity | Methyl 2-chloro-4-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | Presence of 2-chloro-4-fluorobenzoic acid as an impurity in the starting material.[7][8] |
Q2: What is the primary cause of unreacted 4-chloro-2-fluorobenzoic acid remaining in my final product?
A2: The Fischer esterification is a reversible reaction.[3][4] The presence of the byproduct, water, can shift the equilibrium back towards the starting materials (hydrolysis).
4-chloro-2-fluorobenzoic acid + Methanol ⇌ this compound + Water
To drive the reaction to completion, Le Chatelier's principle must be leveraged. This is typically achieved in two ways:
-
Using a large excess of one reactant: Methanol is commonly used as the solvent, providing a significant molar excess that pushes the equilibrium towards the ester product.[1][4]
-
Removing water as it forms: This can be done using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1]
Q3: I've detected 1-chloro-3-fluorobenzene in my crude product. How did this form and how can I prevent it?
A3: The presence of 1-chloro-3-fluorobenzene indicates that a decarboxylation side reaction has occurred. Aromatic carboxylic acids, especially when heated strongly in an acidic medium, can lose a molecule of carbon dioxide (CO₂).[5][6] The protonated carboxylic acid intermediate can be attacked by a proton at the C1 position, leading to the elimination of CO₂.
To prevent this:
-
Moderate Reaction Temperature: Avoid excessive heating. Typical reaction temperatures for Fischer esterification range from 60–110 °C.[1] Monitor the reaction and use the lowest temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion has been confirmed by a monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: Can isomeric impurities in my starting material carry through to the final product?
A4: Absolutely. The synthesis of 4-chloro-2-fluorobenzoic acid can sometimes produce its isomer, 2-chloro-4-fluorobenzoic acid.[8] If this isomeric acid is present in your starting material, it will also undergo esterification to form Methyl 2-chloro-4-fluorobenzoate.[7] These isomers often have very similar physical properties, making them difficult to separate from the desired product by standard crystallization.
Mitigation Strategy: Always source starting materials from reputable suppliers and verify their purity by analytical methods (e.g., NMR, melting point) before use. If isomeric impurities are suspected, purification of the starting carboxylic acid may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | 1. Incomplete reaction (equilibrium not sufficiently shifted).2. Product loss during aqueous workup.3. Significant formation of decarboxylation byproduct. | 1. Increase the excess of methanol (e.g., use as solvent). Ensure the acid catalyst is active and used in sufficient quantity (e.g., 5 mol% H₂SO₄). Consider removing water with a Dean-Stark trap.[1]2. Ensure the pH is neutral or slightly basic before extraction to prevent the ester from hydrolyzing. Minimize the volume of aqueous washes.3. Reduce the reaction temperature and monitor the reaction to avoid prolonged heating after completion. |
| Product is an oil or has a low melting point | 1. Presence of unreacted starting acid.2. Presence of isomeric esters or other byproducts. | 1. Wash the crude product (dissolved in a non-polar solvent like ethyl acetate) with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[9] Dry the organic layer and re-isolate.2. Purify via column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |
| Multiple spots on TLC after reaction | 1. The spot with lower Rf is likely the unreacted carboxylic acid.2. The spot with the highest Rf could be the decarboxylated byproduct (1-chloro-3-fluorobenzene).3. A spot very close to the product Rf may be an isomeric ester. | 1. The reaction is incomplete. Allow more time or adjust conditions (see "Low Yield").2. Confirm the identity via GC-MS. This byproduct is volatile and may be removed during solvent evaporation under reduced pressure. If it persists, column chromatography is effective.3. Use a co-spot with the starting material to confirm its presence. Isomeric esters often require careful column chromatography for separation. |
Visualized Workflows and Mechanisms
General Synthesis and Purification Workflow
This diagram illustrates the typical experimental sequence for the synthesis and purification of this compound.
Caption: The Reversible Esterification-Hydrolysis Reaction
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluorobenzoic acid (10.0 g, 57.3 mmol).
-
Add methanol (100 mL, 2.47 mol) to the flask.
-
Carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux (approx. 65-70°C) using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting acid spot is no longer visible (typically 4-6 hours).
-
Allow the reaction to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until bubbling ceases, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot methanol or a hexane/isopropanol mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
References
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH. (URL: [Link])
- This compound, 97% (HPLC) - Advent Chembio. (URL: [Link])
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution - ResearchG
- Organic chemistry practical course - StuDocu. (URL: [Link])
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - P
- Acid to Ester - Common Conditions - Organic Chemistry D
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
- This compound | C8H6ClFO2 | CID 2759832 - PubChem. (URL: [Link])
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. (URL: [Link])
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: [Link])
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])
- Fischer–Speier esterific
- Transesterification - Master Organic Chemistry. (URL: [Link])
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (URL: [Link])
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. (URL: [Link])
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (URL: [Link])
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Ester synthesis by transesterification - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 7. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Methyl 4-chloro-2-fluorobenzoate
Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its success with challenging substrates requires careful optimization.[1] This guide is designed to provide in-depth, practical solutions for researchers encountering low yields with Methyl 4-chloro-2-fluorobenzoate, an electron-deficient and sterically hindered aryl chloride.
Our approach is to diagnose the problem from first principles, examining each component of the catalytic cycle to identify the rate-limiting step or dominant side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with this compound is failing or giving very low yields. Where should I start troubleshooting?
A1: Failure with this substrate typically stems from its identity as an aryl chloride. The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step the most common bottleneck in the catalytic cycle.[2] While the electron-withdrawing ester and fluorine groups help activate the C-Cl bond towards oxidative addition, standard palladium catalysts like Pd(PPh₃)₄ are often insufficient.[3][4]
Your troubleshooting should be systematic. Start by focusing on the most critical component for activating aryl chlorides: the catalyst system (palladium precursor and ligand) .
A logical troubleshooting workflow is essential. Before making drastic changes, verify that your reagents are pure and your reaction setup rigorously excludes oxygen.
Q2: How do I select the right catalyst and ligand for an unreactive aryl chloride like this compound?
A2: This is the most critical question. To overcome the high activation barrier of C-Cl oxidative addition, the palladium catalyst must be both highly electron-rich and sterically bulky. Standard triphenylphosphine-based ligands are generally ineffective.[3]
-
Expertise & Rationale: Bulky, electron-donating ligands promote the formation of a highly reactive, monoligated L-Pd(0) species. This species is less sterically hindered and more electron-rich, facilitating its insertion into the C-Cl bond. These ligands also accelerate the final reductive elimination step.[3]
-
Recommended Ligand Classes:
-
Biaryl Phosphine Ligands (Buchwald Ligands): These are the industry standard for challenging couplings. Ligands like SPhos and XPhos are particularly effective for electron-deficient aryl chlorides.[3][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are extremely strong σ-donors, even more so than phosphines. They form very stable and active palladium complexes. PEPPSI-type precatalysts are excellent, commercially available options.[6][7]
-
| Catalyst/Ligand System | Palladium Precursor | Recommended Ligand | Key Advantages |
| Buchwald System | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | High activity for aryl chlorides, commercially available, extensive literature.[5] |
| NHC System | PdCl₂(NHC) or in-situ | IPr or IMes | Excellent for electron-deficient substrates, high thermal stability.[6] |
| Specialized Phosphines | Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃ or PCy₃ | Very electron-rich and effective, but can be air-sensitive.[6] |
Q3: What is the role of the base, and which one should I use? I'm concerned about the hydrolysis of my methyl ester.
A3: The base plays multiple crucial roles in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step.[8][9][10] The choice of base is a balance between reactivity and preventing side reactions like ester hydrolysis.
-
For this compound:
-
Recommended Bases: Tribasic potassium phosphate (K₃PO₄) is often the base of choice for these systems. It is strong enough to facilitate the reaction but generally does not cause significant ester hydrolysis under typical conditions (e.g., 80-110 °C).[11] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option known for its high activity.[12]
-
Bases to Avoid: Strong hydroxide bases (NaOH, KOH) or alkoxides should be used with extreme caution or avoided entirely, as they will readily hydrolyze the methyl ester, especially at elevated temperatures. While aqueous sodium carbonate (Na₂CO₃) is common in many Suzuki protocols, it can also lead to hydrolysis over long reaction times.[13]
-
-
Trustworthiness through Mechanism: The base interacts with the palladium center and the boronic acid. An overly strong base can accelerate catalyst decomposition and unwanted side reactions. A weaker base may not be sufficient to drive the transmetalation step to completion, leading to a stalled reaction.
Q4: I am observing significant amounts of dehalogenated starting material (Methyl 2-fluoro-benzoate). How can I prevent this?
A4: Dehalogenation (or hydrodehalogenation) is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[14] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your aryl group.[15]
-
Sources of Hydride: The Pd-H species can be generated from various sources, including amine bases (if used), alcohol solvents (especially isopropanol), or even trace water reacting with the palladium complex.[14][15]
-
Mitigation Strategies:
-
Solvent Choice: Avoid using alcohol solvents as the primary solvent if dehalogenation is a major issue. Aprotic solvents like Toluene , 1,4-Dioxane , or CPME are generally preferred.
-
Base Selection: Ensure your base is not a hydride source. K₃PO₄ and Cs₂CO₃ are good choices.
-
Water Content: While Suzuki reactions often benefit from a small amount of water to help dissolve the base and facilitate the cycle, excess water can sometimes promote dehalogenation.[3] If using anhydrous conditions, ensure solvents are rigorously dried. If using an aqueous system, try varying the water ratio (e.g., from 10:1 to 5:1 organic/water).
-
Increase Reaction Rate: A sluggish desired reaction provides more time for side reactions to occur. Using a more active catalyst system (see Q2) can often outcompete the dehalogenation pathway.[14]
-
Q5: My boronic acid seems to be decomposing. I see a byproduct corresponding to the homocoupling of my boronic acid partner. What's happening?
A5: You are likely observing two different side reactions: protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting your valuable boronic acid into a simple arene, effectively removing it from the reaction.[3] This is often accelerated by excess water and strong bases.[3]
-
Solution: Use the minimum required amount of water. Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is less susceptible to protodeboronation.
-
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct (Ar'-Ar'). This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[11][16]
-
Solution: This is a strong indicator of insufficient degassing. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) before heating. Use a robust degassing technique like freeze-pump-thaw for the solvent or sparge with argon for at least 30 minutes.[11]
-
Experimental Protocols
Protocol 1: Baseline Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point using a well-established Buchwald catalyst system.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Tribasic Potassium Phosphate [K₃PO₄] (2.0 - 3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 5:1 ratio, degassed)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three to five times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 - 0.2 M with respect to the aryl chloride.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11][17]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Small-Scale Catalyst/Ligand Screening
If the baseline protocol fails, a small-scale screen is the most efficient way to find optimal conditions.
-
Setup: Use small (e.g., 2 mL) reaction vials with stir bars in a heating block. Prepare a stock solution of your aryl chloride and boronic acid in the chosen solvent to ensure consistent addition.
-
Variables to Screen:
-
Ligands: SPhos, XPhos, RuPhos.
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃.
-
Bases: K₃PO₄, Cs₂CO₃.
-
Solvents: Toluene, Dioxane, t-BuOH/Water.
-
-
Procedure:
-
In separate, labeled vials, add the appropriate base.
-
Add the palladium precursor and ligand to each vial.
-
Add the stock solution of starting materials.
-
Seal, purge with inert gas, and heat the block to the desired temperature.
-
After a set time (e.g., 18 hours), cool the reactions, quench a small aliquot of each with solvent, and analyze by LC-MS to determine the relative conversion to the product. This avoids a full workup for each condition and quickly identifies promising hits.
-
References
- Suzuki reaction.Wikipedia.[Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.MDPI.[Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.[Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.Chemistry – An Asian Journal.[Link]
- Suzuki Coupling.Organic Chemistry Portal.[Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry.[Link]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.The Journal of Physical Chemistry B.[Link]
- Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.Organometallics.[Link]
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.Green Chemistry.[Link]
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.[Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions.Journal of the American Chemical Society.[Link]
- The effect of different solvents on the Suzuki coupling reaction.
- Effect of solvent on the Suzuki reaction.
- Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- 2.6: Suzuki-Miyaura Coupling.Chemistry LibreTexts.[Link]
- Diagnosing issues with a failed Suzuki coupling?Reddit.[Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.The Royal Society of Chemistry.[Link]
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- Why can't I achieve good yields for this Suzuki reaction?
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling).Reddit.[Link]
- Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst.
- Suzuki Cross-Coupling Reactions Mechanisms.Mettler Toledo.[Link]
- A supramolecular palladium catalyst for Suzuki-Miyaura Coupling.Royal Society of Chemistry.[Link]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Homocoupling in Reactions with Methyl 4-chloro-2-fluorobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenge of preventing homocoupling side reactions when using Methyl 4-chloro-2-fluorobenzoate in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes.
This compound is a valuable building block, but its electronic and steric properties present unique challenges. The presence of an electron-withdrawing methyl ester group and a moderately deactivating chloro group makes the C-Cl bond more challenging to activate via oxidative addition compared to its bromo or iodo counterparts.[1] Furthermore, the ortho-fluoro substituent can influence the electronics and coordination geometry at the palladium center.[2][3] These factors can create a kinetic landscape where undesired homocoupling pathways become competitive with the desired cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what to do" and the "why you're doing it."
Question 1: I am observing significant homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction with this compound. What are the primary causes and how can I minimize it?
Answer: The homocoupling of organoboron reagents is a common side reaction in Suzuki-Miyaura couplings and is particularly problematic with challenging electrophiles like this compound.[4] The primary culprits are the presence of dissolved oxygen and Pd(II) species in your reaction mixture.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples two molecules of the boronic acid.[5] Using a Pd(II) salt like Pd(OAc)₂ as a precatalyst can also lead to homocoupling during the in-situ reduction to Pd(0), a process that can consume the boronic acid.[5]
Here is a systematic approach to troubleshoot and minimize this byproduct:
Step 1: Rigorous Exclusion of Oxygen This is the most critical and often underestimated step.
-
Action: Degas all solvents and the reaction mixture thoroughly. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by subjecting the mixture to a minimum of three freeze-pump-thaw cycles.
-
Rationale: Oxygen promotes the oxidative homocoupling of boronic acids and can also lead to the oxidation of the active Pd(0) catalyst to Pd(II), which catalyzes the homocoupling pathway.[5]
Step 2: Choice of Palladium Source The way you introduce your palladium catalyst matters significantly.
-
Action: Switch from Pd(II) sources like Pd(OAc)₂ or PdCl₂ to a well-defined Pd(0) source or a modern precatalyst.
-
Rationale: Pd(0) sources like Pd₂(dba)₃ do not require an in-situ reduction step that can consume the boronic acid via homocoupling.[6] Even better are modern, air-stable Pd(II) precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) that are designed for clean and efficient generation of the active monoligated Pd(0) species upon activation with base.[6][7][8]
Step 3: Ligand Selection The ligand is not just a spectator; it modulates the reactivity and stability of the palladium center.[9] For an electron-deficient and sterically demanding substrate like this compound, the right ligand is crucial.
-
Action: Employ bulky, electron-rich monophosphine ligands.
-
Rationale: These ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), accelerate the rate-limiting oxidative addition of the aryl chloride and the subsequent reductive elimination to form the desired product.[10][11] This acceleration of the desired catalytic cycle helps it to outcompete the homocoupling pathway.
Step 4: Base and Solvent Optimization The base is not just for activating the boronic acid; it influences the entire catalytic cycle.
-
Action: Screen different bases and solvent systems. While K₂CO₃ is a common choice, for challenging couplings, consider bases like K₃PO₄ or Cs₂CO₃.[10][12]
-
Rationale: The choice of base can affect the rate of transmetalation. The solvent system (e.g., dioxane/water, toluene/water) needs to be optimized to ensure all components, including the base and the boronate species, are sufficiently soluble.[13]
Question 2: My Sonogashira coupling with this compound is plagued by the formation of a diyne byproduct. How can I suppress this alkyne homocoupling?
Answer: The formation of a diyne (a dimer of your terminal alkyne) is a classic side reaction in Sonogashira couplings, often referred to as Glaser or Hay coupling.[14] This is an oxidative homocoupling of the alkyne, and its primary causes are the presence of oxygen and the copper(I) co-catalyst.[14]
Here’s how to address it:
1. Minimize or Eliminate Copper:
-
Action: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount, or better yet, explore copper-free Sonogashira protocols.
-
Rationale: The copper(I) catalyst is highly efficient at promoting the oxidative dimerization of alkynes in the presence of oxygen.[15] Many modern protocols for Sonogashira couplings of aryl chlorides utilize highly active palladium/phosphine systems that do not require a copper co-catalyst.[16][17]
2. Strict Anaerobic Conditions:
-
Action: As with the Suzuki reaction, rigorously degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Rationale: Oxygen is the oxidant in the Glaser-Hay homocoupling pathway.[14] Its exclusion is paramount to suppressing this side reaction.
3. Procedural Modifications:
-
Action: Consider the slow addition of the terminal alkyne to the reaction mixture using a syringe pump.
-
Rationale: This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the palladium intermediate.
Question 3: In my Buchwald-Hartwig amination, I am getting low yields of the desired arylamine and suspect side reactions. What parameters should I investigate?
Answer: Low yields in Buchwald-Hartwig aminations of aryl chlorides like this compound can be due to a number of factors, including slow oxidative addition and competing side reactions.[18][19] While homocoupling of the aryl halide can occur, other issues like hydrodehalogenation (replacement of -Cl with -H) can also be problematic.
1. Catalyst System is Key:
-
Action: Aryl chlorides are challenging substrates for this reaction.[18] Ensure you are using a state-of-the-art catalyst system. This typically involves a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos).
-
Rationale: These advanced ligands are designed to facilitate the challenging oxidative addition of aryl chlorides and promote the C-N bond-forming reductive elimination.[20][21] Using simple catalysts like Pd(OAc)₂/PPh₃ is often insufficient for this type of transformation.
2. Base Selection:
-
Action: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[20]
-
Rationale: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. However, a base that is too strong or used at too high a temperature can cause decomposition of the starting materials or products. The ester group on your substrate may be sensitive to certain bases.
3. Temperature Control:
-
Action: Monitor the reaction temperature carefully.
-
Rationale: While higher temperatures are often needed to drive the oxidative addition of aryl chlorides, excessive heat can promote side reactions. An optimal temperature window must be found empirically.
Frequently Asked Questions (FAQs)
-
Why is this compound a challenging substrate? The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle slower.[22] The electron-withdrawing nature of the methyl ester, while beneficial for some steps, does not fully compensate for the inherent inertness of the C-Cl bond. The ortho-fluoro group adds steric hindrance and can influence the electronic environment of the palladium center.[23]
-
What is the mechanistic difference between cross-coupling and homocoupling? In the desired cross-coupling pathway, the Pd(0) catalyst undergoes oxidative addition with this compound, followed by transmetalation with the organometallic partner (e.g., an organoboron compound) and reductive elimination to give the product. In the undesired homocoupling pathway (of a boronic acid, for example), a Pd(II) species can undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to form a symmetrical biaryl. This process consumes your valuable nucleophile and catalyst.
-
Which palladium source is better for this substrate: a precatalyst or generating the catalyst in-situ? For a challenging substrate like this, a well-defined, modern precatalyst is almost always superior.[6][24][25] Precatalysts are air-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active, monoligated Pd(0) species under the reaction conditions. This leads to more reproducible results and avoids the often-messy and inefficient reduction of simple Pd(II) salts like Pd(OAc)₂, which can lead to the formation of palladium black and promote side reactions like homocoupling.[6]
-
How does the ortho-fluoro substituent influence the reaction? The ortho-fluoro group has several effects. Its electronegativity can influence the rate of oxidative addition. It also provides steric bulk around the reaction center, which can impact the binding of ligands and the approach of coupling partners. In some cases, an ortho-fluoro group can participate in directed C-H activation, although this is less likely to be a primary pathway in standard cross-coupling reactions.[2][3]
Data Presentation
The choice of ligand and base can dramatically influence the outcome of the reaction. The following tables provide a summary of trends observed for electron-deficient aryl chlorides.
Table 1: Influence of Ligand Choice on Suzuki-Miyaura Coupling
| Ligand Type | Typical Observation | Rationale |
| Simple Phosphines (e.g., PPh₃) | Low conversion, significant homocoupling | Not electron-rich enough to promote efficient oxidative addition of the aryl chloride. |
| Bulky Monodentate (e.g., P(t-Bu)₃) | Improved conversion, but homocoupling can still be an issue | Accelerates reductive elimination but may not be optimal for the oxidative addition step. |
| Buchwald Biarylphosphines (e.g., SPhos, XPhos) | High conversion, minimal homocoupling | The combination of steric bulk and electron-richness accelerates both oxidative addition and reductive elimination, favoring the cross-coupling pathway.[10][11] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | High conversion, minimal homocoupling | Strong σ-donating ability makes them excellent for activating aryl chlorides.[4] |
Table 2: Impact of Base on Cross-Coupling Reactions
| Base | Strength (pKa of conjugate acid) | Typical Use & Comments |
| Na₂CO₃ | 10.3 | Often too weak for challenging aryl chloride couplings, can lead to slow reactions and side products. |
| K₂CO₃ | 10.3 | A common choice, but may require higher temperatures.[12] |
| K₃PO₄ | 12.3 | A good choice for many Suzuki reactions; its higher basicity can facilitate transmetalation.[13] |
| Cs₂CO₃ | 10.3 | Often provides good results due to the high solubility of its boronate salts.[26] |
| NaOtBu | 19 | A very strong base, typically used in Buchwald-Hartwig aminations. May be too harsh for substrates with sensitive functional groups like esters if not used carefully.[27] |
Visualizations
Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting homocoupling.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the SPhos Pd G3 precatalyst, and powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- Strem Chemicals.
- Chemistry LibreTexts. (2022). 4.
- Singh, U. P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(35), 11796-11802. [Link]
- Chemistry LibreTexts. (2023). 24.
- Hazari, N., et al. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 0029. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Reddit. (2018).
- ResearchGate. (n.d.). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0)
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- L'Helgoual'ch, J.-M., et al. (2016). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Organometallics, 35(8), 1120-1128. [Link]
- Wang, L., et al. (2013). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 54(1), 38-41. [Link]
- ChemistryViews. (2022).
- ChemRxiv. (n.d.). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.).
- Li, G., et al. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 23(15), 5896–5900. [Link]
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758–2781. [Link]
- YouTube. (2021).
- Lee, E., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(8), 1478–1489. [Link]
- Rosko, J. A., et al. (2024). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (2025).
- White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Sandford, G. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Molecules, 29(1), 163. [Link]
- ACS Publications. (2022).
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5536-5566. [Link]
- ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(8), 1478-1489. [Link]
- ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Wordpress. (2025).
- MDPI. (n.d.).
- ACS Publications. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]
- PubMed Central. (2024).
- ResearchGate. (n.d.). Homocoupling-free iron-catalysed twofold C–H activation/cross-couplings of aromatics via transient connection of reactants. [Link]
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- PubMed. (n.d.). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). [Link]
- PubMed Central. (n.d.).
- ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.abcr.com [media.abcr.com]
- 8. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 9. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scispace.com [scispace.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-chloro-2-fluorobenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and optimization of Methyl 4-chloro-2-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. We have structured this guide in a practical, question-and-answer format to directly address common challenges and provide field-proven insights to streamline your experimental workflow.
Synthesis Overview: The Fischer-Speier Esterification
The most common and direct route to synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-2-fluorobenzoic acid, using methanol. This acid-catalyzed reaction is a classic equilibrium process.[1][2] Understanding and controlling this equilibrium is fundamental to achieving high yields and purity.
The general reaction is as follows:
4-chloro-2-fluorobenzoic acid + Methanol ⇌ (Acid Catalyst) ⇌ this compound + Water
While seemingly straightforward, several parameters can significantly impact the reaction's outcome. This guide will delve into troubleshooting common issues and optimizing these parameters.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in a Fischer esterification is almost always tied to the reaction's equilibrium nature.[3] To drive the reaction towards the product side, you must address two key factors: the presence of water and the reactant concentrations.
-
Water Removal: Water is a product of the reaction; its presence will push the equilibrium back towards the starting materials.
-
Causality: The presence of water can also deactivate certain acid catalysts.[3]
-
Solution: Use anhydrous methanol and a dry reaction setup. While Dean-Stark traps are common for removing water in reactions with higher boiling solvents, this is not practical with low-boiling methanol. The most effective strategy is to use a large excess of methanol, which acts as both a reactant and a solvent, to shift the equilibrium forward.
-
-
Methanol Concentration:
-
Causality: According to Le Châtelier's principle, increasing the concentration of a reactant (methanol) will shift the equilibrium to favor the formation of products.
-
Solution: Use methanol as the solvent, ensuring it is in large excess (e.g., 10-20 equivalents or more relative to the carboxylic acid).
-
-
Catalyst Choice and Amount:
-
Causality: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. An insufficient amount or an inappropriate catalyst will result in a slow or incomplete reaction.
-
Solution: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. A loading of 3-5 mol% is typically sufficient. Alternatively, using chlorotrimethylsilane (TMSCl) in methanol is a highly efficient method that generates HCl in situ and also acts as a water scavenger.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Q2: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
A2: An incomplete reaction often points to issues with reaction time, temperature, or catalyst deactivation.
-
Reaction Time and Temperature:
-
Causality: Esterification is not instantaneous. The reaction requires sufficient thermal energy and time to reach equilibrium or completion. Conventionally, heating under reflux is standard.[5] Microwave-assisted synthesis can dramatically reduce reaction times by heating solvents above their atmospheric boiling points in sealed vessels.[1][3]
-
Solution: Ensure the reaction is refluxing gently (approx. 65-70°C) for a sufficient period. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible. For difficult esterifications, reaction times of 8-24 hours may be necessary.[4][5]
-
-
Reaction Monitoring by TLC:
-
Mobile Phase: A typical mobile phase for this system is a mixture of ethyl acetate and hexane (e.g., 20:80 v/v).
-
Visualization: The carboxylic acid starting material is significantly more polar than the ester product and will have a lower Rf value (it will not travel as far up the plate). Both compounds can be visualized under a UV lamp (254 nm).
-
Table 1: Typical Reaction Conditions & Parameters
| Parameter | Conventional Heating | Microwave (Sealed Vessel) | Recommendation & Rationale |
| Solvent | Anhydrous Methanol | Anhydrous Methanol | Acts as both reactant and solvent; use in large excess to shift equilibrium. |
| Catalyst | Conc. H₂SO₄ (3-5 mol%) or TMSCl (3 eq.) | Conc. H₂SO₄ (catalytic) | H₂SO₄ is cost-effective. TMSCl is highly efficient but more expensive.[4] |
| Temperature | 65-70°C (Reflux) | 110-130°C | Microwave allows for superheating, accelerating the reaction rate significantly.[1][3] |
| Time | 8-24 hours | 15-30 minutes | Monitor by TLC for completion. Reaction time varies with substrate reactivity. |
| Typical Yield | >90% | >90% | High yields are achievable with proper optimization of equilibrium conditions. |
Q3: I'm observing unexpected spots on my TLC plate. What are the likely side products?
A3: For this specific molecule, significant side-product formation under standard Fischer esterification conditions is uncommon. The C-F and C-Cl bonds are generally stable. The most likely "impurities" are unreacted starting material or impurities present in the starting material.
-
Purity of 4-chloro-2-fluorobenzoic acid:
-
Causality: The quality of your final product is directly dependent on the purity of your starting materials. Isomeric impurities from the synthesis of the acid (e.g., from the oxidation of 2-fluoro-4-chlorotoluene) can carry through to the final product.[6]
-
Solution: Ensure the purity of the starting 4-chloro-2-fluorobenzoic acid using techniques like NMR or melting point analysis before beginning the esterification. If necessary, recrystallize the acid.
-
-
Hydrolysis during Work-up:
-
Causality: If the reaction mixture is exposed to basic aqueous conditions for an extended period during work-up while methanol is still present, some hydrolysis of the ester back to the carboxylate salt can occur.[7][8]
-
Solution: Keep the work-up steps efficient. After neutralizing the acid, promptly extract the product into an organic solvent.
-
Q4: What is the most effective procedure for work-up and purification?
A4: A standard aqueous work-up followed by solvent removal is typically sufficient to isolate a product of high purity.
-
Step 1: Quenching and Neutralization: After cooling the reaction to room temperature, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] This neutralizes the acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
Step 2: Solvent Extraction: Transfer the mixture to a separatory funnel and extract the desired ester product into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Step 3: Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Step 4: Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The result is typically a crude oil or solid.[4]
-
Step 5: Final Purification (if necessary): For most applications, the product obtained after work-up is sufficiently pure (>97%). If higher purity is required, vacuum distillation or column chromatography can be employed.
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism for Fischer esterification.
Q5: I'm considering scaling up this reaction. What new challenges should I anticipate?
A5: Scaling up a reaction from grams to kilograms introduces challenges related to heat and mass transfer, safety, and purification.
-
Heat Management: The initial quenching of the reaction with a basic solution is exothermic. On a large scale, this must be done slowly and with efficient cooling to prevent a dangerous temperature increase.
-
Mixing: Ensuring homogenous mixing in a large reactor is critical for consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, potentially causing incomplete reactions or side products.
-
Work-up and Extraction: Handling large volumes of solvents for extraction requires appropriate equipment. Phase separation can be slower on a larger scale.
-
Purification: Vacuum distillation is often more practical than chromatography for purifying large quantities of material. Ensure your vacuum pump and heating mantle are appropriately sized for the scale.
For scaling up, it is crucial to perform a safety review and potentially re-optimize parameters like the rate of addition and cooling capacity.[9]
Detailed Experimental Protocol (Lab Scale)
Materials:
-
4-chloro-2-fluorobenzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluorobenzoic acid (e.g., 10.0 g).
-
Add anhydrous methanol (e.g., 100 mL). Stir until the acid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.3 mL) to the solution while stirring.
-
Heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.
-
Allow the reaction to proceed for 8-12 hours. Monitor the consumption of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexane).
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (approx. 200 mL). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield this compound as a crude product (typically a colorless to light yellow oil or solid).
References
- International journal of physical sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher.
- Hamzah, N., et al. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Hamzah, N., et al. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- ChemicalBook. (n.d.). 4-Chloro-2-fluorobenzoic acid synthesis.
- Nagwa. (2021). Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol.
- ChemicalBook. (n.d.).
- ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- Chemistry Stack Exchange. (2020).
- Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nagwa.com [nagwa.com]
- 3. jps.usm.my [jps.usm.my]
- 4. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method for Monitoring Methyl 4-chloro-2-fluorobenzoate Reactions
Welcome to the technical support guide for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions involving Methyl 4-chloro-2-fluorobenzoate (CAS: 148893-72-5). This document is designed for researchers, process chemists, and quality control analysts who require a robust and reliable analytical method to track reaction progress, identify impurities, and ensure product quality.
Part 1: Foundational HPLC Method for Analysis
To effectively monitor the synthesis of this compound, a stability-indicating HPLC method is essential. Such a method should be able to separate the starting materials, intermediates, the final product, and any potential degradation products or side-products.[1][2] Below is a well-established starting point for method development, based on reversed-phase chromatography, which is the predominant technique for this class of compounds.[2]
Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Expertise |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm | A C18 column provides excellent hydrophobic retention for aromatic esters. A 3.5 µm particle size offers a good balance between efficiency and backpressure. For improved peak shape, consider a modern, high-purity, end-capped C18 column to minimize silanol interactions.[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the aqueous mobile phase to a pH of ~2.7 suppresses the ionization of residual silanol groups on the column, which is a primary cause of peak tailing for polar analytes.[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. |
| Gradient Elution | 5% B to 95% B over 15 min | A gradient is necessary to elute compounds with a wide range of polarities, from polar starting materials to the more non-polar product and potential impurities, within a reasonable timeframe.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.[6] |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects or mass overload.[7] |
| Detection | UV, 270 nm | Aromatic compounds like this compound have strong UV absorbance. A photodiode array (PDA) detector is recommended during development to confirm the optimal wavelength and assess peak purity.[8] |
| Sample Diluent | 50:50 Acetonitrile:Water | The diluent should be as close as possible to the initial mobile phase composition to prevent poor peak shape. |
General Experimental Workflow
The following diagram illustrates the typical workflow for reaction monitoring using the described HPLC method.
Caption: Workflow from sample preparation to data reporting.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a C18 column the standard choice for this analysis? A C18 (octadecylsilyl) stationary phase is highly hydrophobic, making it ideal for retaining and separating non-polar to moderately polar organic molecules like this compound based on their hydrophobicity. Its versatility and the vast number of available applications make it the go-to starting point for most reversed-phase method development.
Q2: How do I determine the optimal detection wavelength without a PDA detector? If a PDA detector is unavailable, you can perform several single-wavelength runs at different settings (e.g., 254 nm, 260 nm, 270 nm, 280 nm) to find the wavelength that provides the best signal-to-noise ratio for your analyte of interest. Alternatively, if you have a UV-Vis spectrophotometer, you can measure the absorbance spectrum of a diluted standard of your product to find its lambda max (λmax).
Q3: Can I use methanol instead of acetonitrile as the organic modifier? Yes, methanol is a viable alternative. However, it will alter the selectivity of your separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning analytes will elute earlier. If you are struggling to resolve two peaks, switching from acetonitrile to methanol (or vice-versa) is a powerful tool to change the elution order and improve separation.[3]
Q4: What are the critical components to monitor in a typical reaction? For a typical esterification reaction to form this compound, you would monitor:
-
Starting Material: 4-chloro-2-fluorobenzoic acid
-
Product: this compound
-
Key Impurities: Any unreacted reagents, side-products from competing reactions, or degradation products. The goal is to see the starting material peak decrease while the product peak increases over time.
Part 3: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you rapidly diagnose and solve common HPLC problems.
Issue 1: Poor Peak Shape (Tailing & Fronting)
Q: My peak for this compound is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for aromatic compounds is a classic problem in reversed-phase HPLC.[9] The most likely cause is secondary interactions between your analyte and the stationary phase.
-
Primary Cause: Silanol Interactions. Residual silanol groups (Si-OH) on the silica surface of the column can be deprotonated (Si-O⁻) at pH levels above ~3.5.[10] These negatively charged sites can interact ionically with polar parts of your analyte, creating a secondary, stronger retention mechanism that leads to tailing.[5]
-
Solution 1: Lower Mobile Phase pH. The most effective solution is to lower the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[5] This ensures the silanol groups remain protonated and neutral, eliminating the unwanted secondary interaction.
-
Solution 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with higher purity silica and are "end-capped" to block a majority of the residual silanols, significantly reducing tailing for basic and polar compounds.[3]
-
-
Secondary Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.[7]
-
Solution: Reduce Injection Mass. Dilute your sample 10-fold or reduce your injection volume and re-inject. If the peak shape improves, you were overloading the column.
-
Q: All the peaks in my chromatogram are fronting. What does this indicate?
A: Peak fronting is less common than tailing and is often a sign of sample overload, particularly volume overload.[7]
-
Primary Cause: Strong Sample Solvent. If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, the analyte band will travel too quickly at the column inlet, leading to a fronting peak.
-
Solution: Match Sample Diluent to Starting Mobile Phase. Prepare your sample in a diluent that is as weak or weaker than your initial gradient conditions (e.g., 5% Acetonitrile).
-
-
Secondary Cause: Column Collapse or Void. A physical void at the head of the column can also cause distorted peaks, though this often presents as split or shouldered peaks.[7] This is usually accompanied by a sudden drop in backpressure. The column will likely need to be replaced.
Issue 2: Poor Resolution
Q: I cannot separate my product from a closely eluting impurity. What steps should I take?
A: Improving resolution requires changing the selectivity (α) or efficiency (N) of your separation.
-
Solution 1: Optimize the Gradient. Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.
-
Solution 2: Change the Organic Modifier. As mentioned in the FAQ, switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity due to different solvent-analyte interactions.[3]
-
Solution 3: Adjust the pH. If one of your co-eluting compounds is ionizable, slightly changing the mobile phase pH can alter its retention time without significantly affecting the other, allowing for separation.
-
Solution 4: Try a Different Column Chemistry. If the above steps fail, the hydrophobicity of the two compounds may be too similar for a C18 column to resolve. A column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano phase, can provide alternative selectivity based on pi-pi or dipole-dipole interactions, which is often effective for aromatic compounds.[8]
Issue 3: Baseline Problems
Q: My baseline is drifting upwards during the gradient run. Why is this happening?
A: Baseline drift in a gradient is almost always related to the mobile phase or the detector.
-
Primary Cause: UV Absorbance of Mobile Phase Additive. If your mobile phase additive (like TFA) absorbs at your detection wavelength, its concentration change during the gradient can cause the baseline to drift.
-
Solution: Ensure that Mobile Phase A (aqueous) and Mobile Phase B (organic) have the same concentration of the UV-absorbing additive. For example, use 0.1% Formic Acid in water and 0.1% Formic Acid in acetonitrile.
-
-
Secondary Cause: Contaminated Mobile Phase. Contaminants in your water or organic solvent can be retained at low organic percentages and then elute as the gradient becomes stronger, appearing as a rising baseline or "ghost peaks".[11]
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.[7]
-
Troubleshooting Flowchart: Diagnosing Peak Tailing
Caption: A logical flowchart for troubleshooting peak tailing.
Part 4: Protocol for Forced Degradation Study
To validate that your HPLC method is "stability-indicating," you must demonstrate that it can separate the intact analyte from its potential degradation products.[12] This is achieved through forced degradation studies, a requirement under ICH guidelines.[13][14]
Objective: To intentionally degrade ~10-20% of the this compound and analyze the stressed samples to ensure all degradation peaks are resolved from the main analyte peak.
Experimental Protocol
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a small vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of diluent (50:50 ACN:H₂O).
-
Acid Hydrolysis: 1 N HCl. Heat at 60 °C for 4 hours.[15]
-
Base Hydrolysis: 1 N NaOH. Keep at room temperature for 1 hour.[15] Note: Ester hydrolysis is often rapid under basic conditions.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the analyte in a 105 °C oven for 24 hours, then dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralization & Dilution:
-
After the stress period, cool the vials to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of 1 N NaOH.
-
Neutralize the base-stressed sample with an equivalent amount of 1 N HCl.
-
Dilute all samples (including stressed, neutralized, and control) to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Analysis:
-
Analyze all samples by HPLC, preferably with a PDA detector.
-
Evaluation Criteria:
-
The method is stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
-
Check the peak purity of the main peak in each stressed sample using PDA software. The purity angle should be less than the purity threshold.
-
Calculate the mass balance to ensure all major components are accounted for.[12]
-
-
References
- Benchchem. (2025).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Restek. (2014). Troubleshooting HPLC- Tailing Peaks. Restek.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
- Alsante, K. M., et al. (2005). The role of forced degradation studies in stability indicating HPLC method development.
- Waters. (n.d.). Importance of Selectivity for Reaction Monitoring.
- Bakhshi, M., & Singh, S. (2002). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Mhaske, P., et al. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.
- Dong, M. W., & Hu, Y.-J. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Clark, A. D., & Hutta, M. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities.
- Benchchem. (2025).
- Reddy, Y. R., et al. (2013).
- Alagandula, A., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Blogs | Restek [discover.restek.com]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. biomedres.us [biomedres.us]
- 15. japsonline.com [japsonline.com]
Stability issues of Methyl 4-chloro-2-fluorobenzoate under reaction conditions
Welcome to the technical support guide for Methyl 4-chloro-2-fluorobenzoate (MCFB). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we address common stability issues encountered during synthetic reactions, providing not just solutions but the core chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
Answer: this compound (CAS 148893-72-5) is a relatively stable compound under standard laboratory storage conditions.[1][2][3] It is typically a colorless to light yellow liquid or a beige solid.[2][3][4] For optimal shelf life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents, strong bases, and moisture.[2][3][5] While generally stable, its reactivity profile means that certain common experimental conditions can lead to degradation, as detailed in the troubleshooting guides below.
Q2: What are the primary reactive sites on the MCFB molecule?
Answer: Understanding the electronic nature of MCFB is key to predicting its behavior. The molecule has three primary sites susceptible to reaction:
-
The Ester Carbonyl Group: This is a classic electrophilic site, susceptible to attack by nucleophiles, leading to hydrolysis (saponification) or transesterification.
-
The Aromatic Ring: The ring is electron-deficient due to the inductive effects of the fluorine, chlorine, and methyl ester groups. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing carbon (C4).
-
The C-F and C-Cl Bonds: While the C-F bond is very strong, the C-Cl bond at the C4 position is activated towards nucleophilic attack by the ortho-fluorine and para-ester electron-withdrawing groups.[6][7]
Troubleshooting Guide: Reaction Stability Issues
This section addresses specific problems you may encounter when using MCFB in a reaction, explains the likely chemical causes, and provides validated protocols to mitigate them.
Issue 1: Significant Ester Hydrolysis (Saponification) During Base-Mediated Reactions
You're seeing:
-
Low yield of your desired product.
-
The presence of 4-chloro-2-fluorobenzoic acid as a major byproduct in your crude reaction mixture, often visible in NMR or LC-MS analysis.
Why it's happening: The methyl ester group of MCFB is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification. The hydroxide ion (OH⁻) or other strong, nucleophilic bases attack the electrophilic carbonyl carbon. This is particularly problematic in reactions requiring a base that also acts as a nucleophile (e.g., NaOH, KOH, LiOH).[8][9][10] The reaction is often accelerated by heat.
Causality Diagram: Ester Hydrolysis Pathway
Caption: A logical workflow for troubleshooting SNAr reactions.
Protocol 2: Enhancing SNAr Reaction Rates
-
Step 1: Solvent and Reagent Choice: Use a high-purity polar aprotic solvent like DMSO or NMP. If using an alcohol or amine nucleophile, pre-form the more potent alkoxide or amide by reacting it with a strong base like NaH in an anhydrous solvent before adding MCFB.
-
Step 2: Temperature Elevation: SNAr reactions often require thermal energy. Gradually heat the reaction mixture, monitoring for product formation and potential decomposition. A typical range is 80-150 °C. Use a reflux condenser to prevent solvent loss.
-
Step 3: Consider a Phase-Transfer Catalyst: For reactions with solid-liquid phases (e.g., K₂CO₃ in DMF), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the anionic nucleophile into the organic phase, accelerating the reaction.
-
Step 4: Purity Check: Ensure the starting MCFB is of high purity. Impurities can inhibit the reaction or lead to unwanted side products. [5] By systematically addressing these common issues, researchers can improve reaction outcomes and harness the full synthetic potential of this compound.
References
- Schlösser, M. (2005). Organoalkali Reagents. In Grignard Reagents (pp. 1501-1504). John Wiley & Sons, Ltd. [Link]
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. [Link]
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- PubChem. (n.d.).
- Chemistry Steps. (n.d.).
- Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
- Raistrick, H., Robinson, R., & Todd, A. R. (1937). Studies in the biochemistry of micro-organisms. Journal of the Chemical Society, 80-88. [Link]
- Khan, M. N. (2018). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl4-chloro-2-fluoroBenzoate | 148893-72-5 [amp.chemicalbook.com]
- 3. 148893-72-5 CAS MSDS (Methyl4-chloro-2-fluoroBenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Methyl 2-Chloro-4-fluorobenzoate | 85953-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Methyl 4-chloro-2-fluorobenzoate
Welcome to the technical support center for the purification of Methyl 4-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this crucial intermediate in a highly pure form. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: My final product is contaminated with unreacted 4-chloro-2-fluorobenzoic acid.
This is a frequent issue, especially in Fischer esterification where the reaction is reversible.[1][2] The acidic starting material can co-purify with the desired ester, impacting downstream reactions.
Root Cause Analysis:
The presence of the carboxylic acid starting material is due to incomplete esterification or hydrolysis of the ester product back to the acid during workup.
Recommended Solution: Liquid-Liquid Extraction with a Mild Base
A simple and effective method to remove acidic impurities is a basic aqueous wash.[3][4][5][6][7]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃).[3]
-
Separation: Gently shake the funnel, periodically venting to release any pressure from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt of the starting material will be in the aqueous layer, while your ester remains in the organic layer.[4][5][7]
-
Isolation: Drain the lower aqueous layer. Repeat the wash if necessary (monitor with TLC).
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified ester.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing acidic starting material.
Issue 2: My product contains residual thionyl chloride from the esterification reaction.
When using thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride intermediate, excess SOCl₂ can be a persistent and reactive impurity.
Root Cause Analysis:
Insufficient removal of the volatile but reactive thionyl chloride after the formation of the acyl chloride.
Recommended Solution: Distillation or Chemical Quenching
Method 1: Distillation under Reduced Pressure
Thionyl chloride is volatile (boiling point ~76 °C). It can often be removed by evaporation under reduced pressure.[8]
Protocol: Removal by Distillation
-
After the reaction is complete, concentrate the reaction mixture using a rotary evaporator.
-
To ensure complete removal, co-evaporate with a high-boiling inert solvent like toluene. Add dry toluene to the flask and evaporate again. Repeat this process 2-3 times.
Method 2: Chemical Quenching (with caution)
Quenching with a nucleophile can neutralize thionyl chloride. However, this must be done carefully to avoid unwanted side reactions with the product.
Protocol: Careful Quenching
-
Cool the reaction mixture in an ice bath.
-
Slowly add a small amount of a high-boiling alcohol like isopropanol to react with the remaining SOCl₂. This will form a sulfite ester which is less volatile and can be removed during subsequent purification steps.
-
Alternatively, very carefully and slowly add the reaction mixture to ice-cold water or a cold saturated sodium bicarbonate solution to hydrolyze the thionyl chloride. This should only be done if the desired ester is stable to these conditions.
Issue 3: Thin-Layer Chromatography (TLC) shows multiple spots, indicating a mixture of compounds.
This is a general purity issue that may require a more robust purification technique.
Root Cause Analysis:
The presence of various byproducts from the synthesis, unreacted starting materials, or decomposition products.
Recommended Solution: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[9][10]
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Pass the mobile phase through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Column Chromatography Workflow
Caption: Steps for purification by column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
The most common starting material is 4-chloro-2-fluorobenzoic acid.[11][12][13] The ester is typically formed through Fischer esterification with methanol, often catalyzed by a strong acid like sulfuric acid, or via an acyl chloride intermediate using thionyl chloride.
Q2: Can I use recrystallization to purify this compound?
Recrystallization can be an effective purification method if the product is a solid at room temperature and a suitable solvent can be found.[14][15][16]
Steps for Recrystallization:
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature.[16] Common solvents to screen for esters include ethanol, methanol, or mixtures like hexanes/ethyl acetate.[14]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q3: Is distillation a viable purification method for this compound?
Yes, distillation, particularly under reduced pressure (vacuum distillation), is a suitable method for purifying liquid esters.[17][18][19] This technique separates compounds based on differences in their boiling points. It is especially useful for removing less volatile impurities.
Q4: What are the physical properties of this compound and its common starting material?
Knowing the physical properties is crucial for selecting the right purification method.
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Melting Point |
| This compound | C₈H₆ClFO₂ | 188.58 g/mol | ~110 °C at 15 mmHg[12] | Not specified, likely a low-melting solid or liquid at RT |
| 4-chloro-2-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 g/mol | Not readily available | 174-178 °C |
Note: Physical properties can vary slightly depending on the source.
Q5: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a sample.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both separation and identification of components.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample.
III. References
-
Biodiesel Magazine. (2013, March 11). The Many Faces of Distillation. Retrieved from [Link]
-
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents. Retrieved from
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
PubMed. (n.d.). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Retrieved from [Link]
-
Komali Mam. (2020, July 19). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
MaChemGuy. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide) [Video]. YouTube. Retrieved from [Link]
-
FENIX Process Technologies Pvt. Ltd. (n.d.). Methyl Ester Fractionation. Retrieved from [Link]
-
US4082788A - Esterification and extraction process. (n.d.). Google Patents. Retrieved from
-
OC-TV. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]
-
US8378132B2 - Process for producing methyl esters. (n.d.). Google Patents. Retrieved from
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). VAPOR PRESSURES AND DISTILLATION OF METHYL ESTERS OF SOME FATTY ACIDS. Industrial & Engineering Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Advent Chembio. (n.d.). This compound, 97% (HPLC). Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. (n.d.). Google Patents. Retrieved from
-
CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents. Retrieved from
-
Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? r/Chempros. Retrieved from [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 13. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. biodieselmagazine.com [biodieselmagazine.com]
- 18. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 19. technoilogy.it [technoilogy.it]
- 20. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. | Advent [adventchembio.com]
Technical Support Center: Navigating the Scale-Up of Methyl 4-chloro-2-fluorobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or full-scale manufacturing. We will explore the common synthetic routes and delve into the specific challenges, troubleshooting methodologies, and critical safety considerations inherent in scaling up this process.
Overview of Synthetic Pathways
The industrial synthesis of this compound typically involves two key stages: the formation of the foundational 4-chloro-2-fluorobenzoic acid, followed by its esterification. Impurities and inefficiencies in the first stage often create significant challenges in the second.
A common and scalable route begins with a substituted aniline, proceeding through a diazotization and Sandmeyer reaction to install the chloro- group, followed by hydrolysis and finally esterification.[1][2] The final esterification of 4-chloro-2-fluorobenzoic acid is the most direct and critical step for achieving high purity of the final product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: The Esterification Stage
The conversion of 4-chloro-2-fluorobenzoic acid to its methyl ester is a critical, yield-defining step. While seemingly straightforward, scale-up introduces challenges related to reaction kinetics, equilibrium, and product isolation.
Q1: My Fischer esterification reaction stalls, showing incomplete conversion by HPLC. What are the likely causes and how can I resolve this?
Answer: Stalled esterification is a common scale-up issue, typically rooted in equilibrium limitations or catalyst deactivation.
-
Causality—Equilibrium and Water: Fischer esterification is a reversible reaction where water is produced as a byproduct. In a large-scale reactor, inefficient removal of this water can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion. Furthermore, the starting materials (acid, methanol) or the reactor itself may contain residual water, which can inhibit the acid catalyst.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Verify the water content of your methanol and starting acid. Use a drying agent or distill methanol if necessary. Ensure the reactor is thoroughly dried before charging reagents.
-
Water Removal During Reaction: On a large scale, employing a Dean-Stark trap or a similar setup for azeotropic removal of water is highly effective. If using sulfuric acid, a sufficient excess can also act as a dehydrating agent.
-
Catalyst Loading: The catalytic amount that worked at the bench scale may be insufficient at a larger scale due to higher volumes and potential for trace impurities. Consider incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Reaction Temperature: Ensure the reaction mixture is maintained at the optimal temperature (typically reflux) to favor the forward reaction. Check for temperature gradients within the reactor, which are more common at scale.
-
Caption: Troubleshooting decision tree for low esterification yield.
Q2: My final product is discolored (yellow or brown) after workup. What causes this and how can I improve purity?
Answer: Discoloration typically points to impurities from the starting materials or thermal degradation during the reaction or distillation.
-
Causality—Impurity Carryover: The purity of the starting 4-chloro-2-fluorobenzoic acid is paramount. Impurities from the Sandmeyer reaction, such as phenolic byproducts formed from the reaction of the diazonium salt with water, can carry through and cause discoloration.[3]
-
Causality—Thermal Degradation: Prolonged heating at high temperatures, especially if residual acid catalyst is present, can lead to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Analyze Starting Material: Obtain a certificate of analysis or run an HPLC purity test on your 4-chloro-2-fluorobenzoic acid. If it is impure, it must be purified (e.g., by recrystallization) before the esterification step.
-
Control Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor for completion using HPLC or TLC. Once complete, cool the reaction mixture promptly before beginning the workup.
-
Activated Carbon Treatment: During the workup, after the reaction is quenched and neutralized, a treatment with activated carbon (charcoal) can be highly effective at removing colored impurities. This is typically done by stirring a small amount of carbon in the organic solution for a short period before filtering it through a pad of Celite®.
-
Purification: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., methanol/water or heptane/ethyl acetate) is the most effective purification method. If it is a liquid, vacuum distillation is required.
-
Q3: I am experiencing significant product loss during the aqueous workup, possibly due to emulsions. How can I improve phase separation and isolation?
Answer: Emulsion formation is a frequent challenge during the scale-up of extractions, leading to poor recovery and long processing times.
-
Causality—Interfacial Tension: Emulsions are often caused by fine particulates, partially soluble impurities, or vigorous agitation that increases the interfacial area between the organic and aqueous layers. The neutralization of a large amount of acid catalyst with a base can generate salts that stabilize emulsions.
-
Troubleshooting Steps:
-
Controlled Neutralization: Add the neutralizing base (e.g., saturated sodium bicarbonate solution) slowly and with controlled agitation to prevent excessive gas evolution and foaming.[4] Monitor the pH carefully.
-
Brine Wash: After neutralization, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions and decreases the solubility of the organic product in the aqueous layer.
-
Filter Aid: If you suspect fine particulates are stabilizing the emulsion, filtering the entire mixture through a pad of a filter aid like Celite® can be effective.
-
Solvent Choice: Ensure your extraction solvent (e.g., dichloromethane, ethyl acetate) has a significant density difference from water and is used in sufficient volume to fully dissolve the product.
-
Frequently Asked Questions (FAQs)
Q1: Diazomethane provides a very clean and fast esterification in the lab. Why is it not recommended for industrial scale-up?
Answer: While highly effective, diazomethane is notoriously hazardous, making it unsuitable for large-scale production.[5] It is both extremely toxic and highly explosive, capable of detonating without warning from contact with rough surfaces, heat, or even strong light.[6][7] Specialized equipment and extreme safety protocols are required for its generation and use, which is often unfeasible and cost-prohibitive at an industrial scale.[7]
Q2: What are the safest and most scalable alternatives to diazomethane for this methylation?
Answer: For industrial-scale synthesis, the choice of methylating agent is driven by safety, cost, and efficiency.
| Methylating Agent | Scalability | Safety Profile | Key Considerations |
| Methanol/Acid Catalyst | Excellent | Good | Industry standard. Reversible reaction requires water removal for high conversion. Corrosive acids require appropriate reactor materials.[4] |
| (Trimethylsilyl)diazomethane | Moderate | Poor | A safer alternative to diazomethane, but still very toxic and must be handled with extreme caution in a fume hood.[8] Can be fatal if inhaled.[8] |
| Dimethyl Sulfate / Methyl Iodide | Good | Poor | Highly toxic and carcinogenic.[9] Requires a base and generates stoichiometric salt waste. |
| Methyl Salicylate | Moderate | Excellent | A non-traditional, safer methylating agent that can be used under basic conditions.[9] Generates salicylic acid as a byproduct that needs to be removed. |
For the synthesis of this compound, Fischer esterification using methanol and an acid catalyst (like sulfuric acid or TMSCl) is the most robust, cost-effective, and safest method for scale-up. [4]
Q3: What are the primary safety considerations for handling this compound and its precursors?
Answer: All personnel must consult the Safety Data Sheet (SDS) before handling any materials. Key hazards include:
-
This compound: Causes skin, eye, and respiratory irritation.[10][11]
-
4-chloro-2-fluorobenzoic acid: Similar irritant properties to the ester.
-
Acid Catalysts (H₂SO₄): Highly corrosive. Requires careful handling and appropriate personal protective equipment (PPE).
-
Solvents (Methanol, Dichloromethane): Flammable and/or toxic. All operations should be conducted in a well-ventilated area or in a closed system, away from ignition sources.[12]
-
General Precautions: Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13] Ensure adequate ventilation and have emergency spill kits and safety showers readily available.[12]
Detailed Experimental Protocol: Scaled Fischer Esterification
This protocol describes a representative procedure for the esterification of 4-chloro-2-fluorobenzoic acid on a 1 kg scale.
Materials:
-
4-chloro-2-fluorobenzoic acid (1.00 kg, 5.66 mol)
-
Methanol, anhydrous (5.0 L, ~3.95 kg)
-
Sulfuric Acid, concentrated (98%) (55.5 mL, 102 g, 1.04 mol)
-
Dichloromethane (DCM) (8.0 L)
-
Saturated Sodium Bicarbonate Solution (~6 L)
-
Saturated Sodium Chloride (Brine) Solution (2.0 L)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel. Ensure the reactor is clean and dry.
-
Reagent Charging: Charge 4-chloro-2-fluorobenzoic acid (1.00 kg) and anhydrous methanol (5.0 L) to the reactor. Begin stirring to dissolve the solid.
-
Catalyst Addition: Cool the mixture to 10-15°C using the reactor jacket. Slowly add concentrated sulfuric acid (55.5 mL) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours.
-
In-Process Control (IPC): After 4 hours, take a small sample from the reaction mixture, quench it with water, extract with DCM, and analyze by HPLC or TLC to determine the ratio of starting material to product. The reaction is considered complete when <2% of the starting acid remains. Continue reflux if necessary.
-
Cooling and Quenching: Once complete, cool the reactor contents to 20-25°C. In a separate vessel, prepare a large volume of chilled water (10 L). Slowly transfer the reaction mixture into the chilled water with stirring to precipitate the crude product.
-
Extraction: Transfer the aqueous slurry to a suitable separatory funnel or extraction vessel. Extract the product with dichloromethane (1 x 4 L, then 2 x 2 L).
-
Neutralization: Combine the organic layers. Wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 3 L) until the aqueous layer is basic (pH > 8). Caution: Perform this wash slowly due to CO₂ evolution.
-
Saturated brine solution (1 x 2 L) to aid in breaking any emulsions.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to achieve high purity.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Diazomethane in Pharmaceutical Intermediate Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwpF0LxgUWtnsRZGa-__8I3CjbWX4TI_3Nk2gGYAKAVqMY5AbJ2h1YeXDKHK-BFNxi3gn5O9K35mEQ7n7_98v6Q-IsdliZTa3BBL05ssetNmWuHgiMMeSm1Ta12hnbVzd7LJ5MvI4Cya6R10T3K02014IzlfXndwFMf_vLbdhwtqycjTxxIoHmKQIGnhSisQxdcYBhRtkyLCIt6aoSJ6H28V8hhHFQM2dAl-n4]
- CymitQuimica. (2023). This compound SDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz3rfES5fsuGxNg2blDuqUbE_bdYQX5m2QiccyNMtunvcr1mYSJTSnEdah5-isFEsw_gYpMP-DXpEu_0ArV_NlgmaAWrPYzCBSeI6ifM7pKJ8NFs9sKFmlQ7GamEaEll7S2RkX9UTSf5u6CSeTtELeyh_q0wSAswNQ]
- Yale Environmental Health & Safety. Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWqO989xOyR9LBLrFOfZigO75LrOFcgkwvb10kd5gmWkQax8cQjIuM9V-A1RKK7noxSKzDVKdYqqW7AxDjwn86NLY0AAROL4HvClHSF2rLW1rBSVXlUiCIvFBz-ORAi4q8KDSwjx5NqyDjcXMrqHnsQxW_ZHHqopyELc8Z-D0=]
- Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-QFVUYOGwneTKu6cG7Ldmx-8tqDz2CjkOTIkTii8m5mXcZL8Djmyc_9sJmcfbLSSaQ9PTTVPKAt7QnBooOGJqAl9o7aXnwsR0ySUuXx09w2icejGI2reUFgkPWHLSYBDnKmqg9_QAO5AV1UEuFPVC5a9Z0iOY3HTL3j2qyESg3k27W85F-3gILQPefFrXdmyWFeNTifuLECr7GHGPHHSBNqGOKuJrpNGuPlqQg4vsyNxDKRH0quecuc-ZGWuvEkwxP_bWBdU=]
- Chen, S., Jia, L., Li, X., & Luo, M. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46, 263-268. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDiONZsq7nEJZfMFxSdNUc-aebJmE7uYyGD5UpJXnbX7f-2klTnX1IO2-jO3j-VF2HzxJUKyvQbysyDSsxXLIVgR8kzRt7tUKm80wrWFKXnyVIb_mp8QcrQlVMJmquTJCBRrdPgeU7zMEHWCFAOy8jcxOmJg==]
- Benchchem. A Comparative Guide to Methylating Agents: Azomethane vs. Diazomethane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi5uWjSk2aCkhhREjBQ7o_fxHjXBz0g-U5BznPXWpm3L354C0e2d_tm4mGsJUGIFMfKBnXb5OgP4oD121PnA6tr_UnM9kKMCeAEkeCGt47ImS_O4JaXvSzIElRfSfueyU5mUgGmW-hkyiy_8ci2Dn13pSzSiX_M13wmsjYjntlZB3M-0p6uu5euVtUMhp2o4ZD32tWa3CvTrRFvS0wW1RRFw==]
- Google Patents. (CN110903176A) Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-mWHx9TtdU1wNCKE-Fk6KHVgwzwKEpEat1MYCksh3jIjCeXVqY5lcoF9kmKzK6cXR8rxFYyQtfFVrycMfyHDa0XnyCQFphUJymyXAisRhQtAJoJJY6aVH-or1fJ4aqNkQK1U1JhkjaqDR6yU=]
- ChemicalBook. 4-Chloro-2-fluorobenzoic acid synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn3DbTOSjFQ8ITr_lmYuryJLh-EjsRLJP8PGY5x-3nLmuEjG4HFQCiT423-D4LrQepOSCd-LfRyn2DDRYr4djXXZniMtoXwbrATp-ua-hnMtztyqm7gIiSl4_ZqGHYUvDKSDrZj-QTQ2exXrZ4pohgueSMG6EIr9nml5fItDAy23oOyQ==]
- Wikipedia. Sandmeyer reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGarzYoTO_atkCVDB5167QdBYio3UL7TK2w_rCH6yGbrP5ZO6NYHak7nQSzZjBHEd_b0j4oePnrK8n4tJWIEoK7zbGWST0gXPlfjjpgsPSG0eLAv6xMW3_F8UDnw23f9hXeu66xT6JklA4zCg==]
- MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, m871. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_RKPVCh2g7J0fJkUSGtnjlxb1YK5i41Au6Enn-KQaEHQ_Dj6Rq4XUgmCvg2px7veny_oLINcaC50z6YPm4ljYeefcCwCVg4HX3td_fH4jW0Mrdk7vZCI5JQtyQYK-WYRin_aISQ==]
- PubChem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXgjOzOM-EqDlaVgfx41R0aHTnPiDjM_zkOKV7uIWSgDEgN0v3NSz5eB3rf-Fb1cuP0QsVU0NFIfjPusXPYuoPqXbZ16ezv9hTEAlvK36HzU6eFVkdQ3ZUzc0ZANT2mrQkG3wZjH7gY-Co5rRR5abwsYAWBp3FLx0rVggCS47zZYnIGGcA]
- J&K Scientific LLC. Sandmeyer Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYbLENmQ1SGb0Tn3_GgBkPDzGHmLRqCSIgVcPR5MoG8W-IlpQ8oGXks1IFz1BEByWBrjsghB7mjC5HUNEdoop322RUqh05GEdHdE7V-XC3J3R-mKWh03YCoYLxhjVGGjlqS-wXUYo4CgMo3iSeuKycekAsN99rMvx1cg==]
- ChemicalBook. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0cm5LneW3Xt8uw9dTNXzuuHv7lDRxrU-x6i4i6sb1bCMdVARMADBwKhOUGIgu32pp3Fm7dGC2KBT3vLZtyALOKmwVgz0Xqtel2esJHhMw6mUpzzkIhmd7M1W8WNi6FQU9nBdXzIuAjqfBdB1SDEdrNAJ1hxzo2lbWmfUxINjo8RQ=]
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 2-chloro-4-fluorobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4dN59lydgC4PCvnmrEMh5gkCqTdHaj9cpuKHStAQwahrX16nQpTyEg1ES0kz3EFDJTbefCtQEyNWIInWjLk6vGZeQL3J8MtW3xcc499vV7Xad_qrOtKiTb73trneGVXtU2nSIZdfarXPnHMdhq4FOdmrGeKRPXBP0C-zJlmt9R151IchmUHWwMxCx4ry_Q0tQcPugvwehlSayZLdAkjubjGB3Eq29v_f6oqKMqnIxMgpnaxARmSuAox5ikxiaJktsb7_kRjP8woz19PnYJkTmXxDt9Hs6lQ==]
- Benchchem. Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGu5dhMm8031il9AYpZX_-O5TDlJq8rna4DnvwdsbgVYAT2AjSR82OXn3aBj_dH0pcy1pnUHr8LZx0Ekzjpo6oJUEggjsb0A4ZbfPUghp2fUFkALQoSPmbQXvf_6xqbBjnwiM0Li-7SH-VfLUAfYMfUEw68kbon-tTPe4ob54TitqY6tpzkGu59an-cZMeGC981QO0KxfJv3E8pCYABIIjJt9YPIW9CllwsYvpIm8=]
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Methyl 2-Chloro-4-fluorobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGys8RGzKYxjVszsr6Fl_6Vp2JNYZwJV72z65sKAqtDL4J2c6ciESeXAFqfGeYPHInEaC-L1jpERXjhl3lpWKYeJ1wyhgqL_cHj1_XXSxRIjmqkHmujrhz2lMpbFMYUqqdV0ZHTX0z4eZiEioObVIdDYuoYdXMaML52b9HWu-pitfvlp5-u7JEf7V9aFAtgMu8ox-EpLrGAmLFWPFz02SjRzFLhKjrJ98DS3BpIuBRf2fk0dagl]
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-101. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-S0bZdPY8GUhDrIpGk2ZHPRgRAZOb4A30yKXJdNdmyqfer4w_GbjGSDPLoDh7T9Vx-hzoeFIIEervsEo0F2OHpC8VX7lZz3UHutThihTYsdcl8rbKEqoNB5OfMEusTtEtMNeaNfOAs_TAao7Nbdq8G9L-P0Tfg==]
- Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZ77-MXNcnmiqE2VtJvRUEnuBsOm7KRm1YA13TEbCFyyy--DSdXT9XVViXZlkj_PYedXkFp40h7vyghyvVn--K3LYdZxo0e8S8GBtX8GiIrQVP9gv_kN7BYKdxzhX_rsup-qBULOYNKQ=]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Column Chromatography Purification of Methyl 4-chloro-2-fluorobenzoate
Welcome to our dedicated technical guide for researchers and development professionals. As Senior Application Scientists, we understand that purifying synthetic intermediates is a critical step in the research and development pipeline. This guide provides field-proven insights and troubleshooting strategies for the purification of Methyl 4-chloro-2-fluorobenzoate using column chromatography, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the flash column chromatography of this compound?
To effectively purify this compound (MW: 188.58 g/mol ), a moderately polar compound, a standard normal-phase chromatography setup is recommended.[1] The initial conditions should be developed using Thin Layer Chromatography (TLC) to aim for a target Retention Factor (Rf) of approximately 0.2-0.4 for optimal separation on the column.[2]
Based on the behavior of structurally similar halogenated aromatic esters, the following conditions serve as an excellent starting point.
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard silica gel is polar and provides good resolving power for moderately polar compounds. The specified particle size is ideal for flash chromatography, balancing resolution and flow rate.[3] |
| Mobile Phase (Eluent) | 5-15% Ethyl Acetate in Hexane | This binary solvent system is a workhorse in organic synthesis.[4] Hexane is the non-polar component, while ethyl acetate provides polarity to elute the compound. The optimal ratio must be determined by TLC. |
| Sample Loading | Dry Loading (preferred) or Wet Loading | Dry loading onto a small amount of silica gel is recommended if the compound has limited solubility in the eluent, preventing precipitation at the top of the column and improving band sharpness.[5] |
| Column Dimensions | 100:1 to 50:1 ratio of silica:crude sample (by weight) | A higher ratio (e.g., 100:1) is used for difficult separations, while a lower ratio (e.g., 50:1) is suitable for routine purifications where impurities are well-separated. |
Q2: How do I develop the optimal mobile phase using Thin Layer Chromatography (TLC)?
Developing the right mobile phase is the most critical step for a successful column separation. TLC is a rapid and material-sparing technique to determine the ideal eluent composition.
Protocol 1: TLC Solvent System Development
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a separate solution of your starting materials if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any starting material references onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Prepare a series of developing chambers (beakers with a watch glass cover) with different ratios of Ethyl Acetate (EtOAc) in Hexane. Good starting points are 5%, 10%, and 20% EtOAc. Place the spotted TLC plate in a chamber.
-
Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze Rf Values: Calculate the Rf for your target compound. The ideal solvent system for column chromatography will give your product an Rf value between 0.2 and 0.4.[2]
-
If the Rf is too high (>0.5), decrease the eluent polarity (reduce the percentage of Ethyl Acetate).
-
If the Rf is too low (<0.2), increase the eluent polarity (increase the percentage of Ethyl Acetate).
-
Q3: What is the standard workflow for setting up and running the flash chromatography column?
Once the optimal eluent is determined, the flash column can be prepared and run. The following workflow ensures a well-packed column and efficient separation.
Caption: Flash Chromatography Experimental Workflow.
Troubleshooting Guide
Q4: My compound is streaking on the TLC plate and eluting as broad bands from the column. What is causing this?
Streaking or "tailing" is a common issue that reduces separation efficiency. It can stem from several factors.
| Cause | Explanation & Solution |
| Sample Overload | Too much sample has been loaded onto the TLC plate or column, saturating the stationary phase. Solution: Reduce the amount of sample loaded. For column chromatography, ensure the silica-to-crude ratio is at least 50:1. |
| Compound Insolubility | The analyte is not fully soluble in the mobile phase, causing it to streak as it moves. This can also happen if the sample was dissolved in a solvent much stronger than the eluent, causing it to crash out when loaded. Solution: Use the "dry loading" method. Dissolve your crude product in a strong solvent (like Dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder directly to the top of the column.[5] |
| Acidic Silica Interaction | Residual acidic sites on the silica gel can interact strongly with certain functional groups, causing tailing. While less common for esters than for amines, it can still be a factor. Solution: If tailing persists, consider adding a very small amount (e.g., 0.1-0.5%) of a neutralizer like triethylamine to the mobile phase. Always re-check the Rf on TLC with the modified eluent, as it may change.[4] |
Q5: The separation between my product and a close-running impurity is very poor. How can I improve the resolution?
When two compounds have very similar Rf values, achieving baseline separation requires optimizing the chromatographic conditions to exploit subtle differences in their polarity or interaction with the stationary phase.
Caption: Strategies to Improve Poor Resolution.
-
Isocratic Elution: Instead of increasing the solvent polarity during the run (gradient elution), run the entire column with the single solvent mixture determined from your TLC analysis (isocratic elution). This maximizes the number of "equilibration events" as the compounds travel through the column, enhancing the separation of close-running spots.[3]
-
Change Selectivity: The Ethyl Acetate/Hexane system is just one option. Sometimes, switching to a different solvent system can dramatically alter the separation (selectivity). For example, Dichloromethane offers different interactions than Ethyl Acetate and can be used with Hexane to fine-tune polarity.[4]
References
- Royal Society of Chemistry. (2011).
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). Elution. [Link]
- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Agilent. (2007).
- Zhang, W. (2007). 96-well plate-to-plate gravity fluorous solid-phase extraction (F-SPE) for solution-phase library purification.
- ALWSCI. (2025).
- LCGC International. (n.d.).
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Chemistry Help Center. (2013).
- LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link]
- MIT OpenCourseWare. (2010).
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 4-chloro-2-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on managing the exothermic nature of the reactions involved. Our goal is to provide you with in-depth, field-proven insights to ensure the safety, efficiency, and success of your experiments.
Introduction: The Challenge of Exothermic Reactions
The synthesis of this compound from 4-chloro-2-fluorobenzoic acid involves esterification, a reaction that can be surprisingly exothermic, especially when using highly reactive reagents like thionyl chloride. The presence of the electron-withdrawing fluorine and chlorine atoms on the benzoic acid ring can influence the reactivity of the carboxylic acid group.[1][2] Improper management of the heat generated during these reactions can lead to a host of problems, including runaway reactions, decreased yield, and the formation of unwanted byproducts. This guide will provide you with the necessary knowledge and protocols to confidently manage these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable advice.
Issue 1: Runaway Reaction and Loss of Temperature Control
Question: "I initiated the reaction of 4-chloro-2-fluorobenzoic acid with thionyl chloride, and the temperature rapidly increased, leading to vigorous boiling and the release of fumes. What went wrong, and how can I prevent this?"
Answer: This is a classic sign of a runaway exothermic reaction. The reaction between a carboxylic acid and thionyl chloride to form an acyl chloride is inherently exothermic, releasing heat as new, more stable bonds are formed.[3][4][5][6] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can also be rapidly evolved, causing a dangerous increase in pressure.[3][7][8]
Causality and Prevention:
-
Rate of Reagent Addition: The primary cause of a runaway reaction is the too-rapid addition of the reactive reagent (in this case, thionyl chloride). This leads to a rapid accumulation of heat that the cooling system cannot dissipate.
-
Inadequate Cooling: An insufficient cooling bath or poor heat transfer from the reaction flask will exacerbate the problem.
-
Concentration: Highly concentrated reaction mixtures can lead to a more intense exotherm.
Recommended Protocol for Controlled Thionyl Chloride Addition:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, dropwise addition of thionyl chloride. | Maintains a manageable rate of heat generation. |
| Temperature Control | Use an ice bath (0°C) or an ice/salt bath (-10°C to 0°C). | Effectively dissipates the heat of reaction.[9] |
| Solvent | Use an inert, dry solvent like dichloromethane or 1,2-dichloroethane. | Helps to dilute the reactants and absorb heat.[10] |
| Monitoring | Continuously monitor the internal reaction temperature. | Allows for immediate intervention if the temperature rises too quickly. |
Issue 2: Low Yield of this compound
Question: "My final yield of this compound is consistently low. What are the likely causes and how can I improve it?"
Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, and product loss during workup.
Potential Causes and Solutions:
-
Incomplete Reaction: The Fischer-Speier esterification, a common method for this synthesis, is an equilibrium-driven process.[11][12][13][14] To drive the reaction to completion, you can:
-
Use an excess of methanol: This shifts the equilibrium towards the product side.
-
Remove water: Water is a byproduct of the reaction. Its removal (e.g., using a Dean-Stark apparatus or molecular sieves) will favor ester formation.
-
-
Side Reactions:
-
Reaction with Thionyl Chloride: If using the thionyl chloride route, ensure that the intermediate acyl chloride is completely formed before adding methanol. Premature addition of methanol can lead to side reactions.
-
Purity of Starting Materials: Impurities in the 4-chloro-2-fluorobenzoic acid can lead to unwanted side reactions.[15]
-
-
Product Loss During Workup:
-
Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate.
-
Purification: Optimize your purification method (e.g., distillation, recrystallization, or column chromatography) to minimize product loss.[16]
-
Issue 3: Product Impurity and Byproduct Formation
Question: "My final product is impure, and I'm seeing unexpected peaks in my analytical data. What are the likely byproducts and how can I minimize their formation?"
Answer: Impurities in the synthesis of this compound often arise from side reactions or incomplete reactions.
Common Byproducts and Mitigation Strategies:
-
Unreacted 4-chloro-2-fluorobenzoic acid: This is the most common impurity. To address this, ensure the reaction goes to completion by extending the reaction time or using a more efficient catalyst.
-
Byproducts from Thionyl Chloride: Excess or old thionyl chloride can contain impurities that lead to the formation of non-volatile sulfur-containing byproducts.[17] Using freshly distilled thionyl chloride can help.
-
Isomeric Impurities: Depending on the synthetic route to the starting material, isomeric impurities may be present.[10] Ensure the purity of your 4-chloro-2-fluorobenzoic acid before starting the esterification.
Visualizing the Workflow for Minimizing Impurities:
Caption: Workflow for minimizing impurities in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic event in the synthesis of this compound?
A1: The most significant exothermic event typically occurs during the formation of the acyl chloride when using reagents like thionyl chloride.[3] The reaction of the carboxylic acid with thionyl chloride is highly favorable and releases a substantial amount of energy. The subsequent esterification with methanol is also exothermic, but generally to a lesser extent. The quenching of the reaction mixture can also be exothermic, especially if unreacted thionyl chloride is present.[9]
Q2: Can I use a different esterification method to avoid the strong exotherm of the thionyl chloride route?
A2: Yes, the Fischer-Speier esterification is a milder alternative.[11][12] This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. While still an equilibrium reaction that may require longer reaction times or removal of water to achieve high yields, it is generally less exothermic and easier to control than the thionyl chloride method.[14][18][19][20]
Q3: How does the presence of the fluorine and chlorine substituents affect the reaction?
A3: The electron-withdrawing nature of the fluorine and chlorine atoms increases the electrophilicity of the carbonyl carbon in 4-chloro-2-fluorobenzoic acid.[1] This can make the carboxylic acid more reactive towards nucleophilic attack, potentially contributing to a more vigorous reaction.
Q4: What are the key safety precautions I should take when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is scrupulously dry to prevent a violent reaction. Have a quenching agent, such as a dilute sodium bicarbonate solution, readily available in case of a spill.
Q5: Are there any alternative reagents to thionyl chloride for forming the acyl chloride?
A5: Yes, other reagents such as oxalyl chloride and phosphorus pentachloride can also be used to convert carboxylic acids to acyl chlorides.[4][5] However, these reagents are also highly reactive and require careful handling and control of the reaction conditions.
Visualizing the Decision-Making Process for Esterification Method:
Caption: Decision tree for selecting an esterification method.
References
- Master Organic Chemistry. Diazomethane (CH2N2). (2025).
- Scribd. Derivatization of Carboxylic Acids With Diazomethane. (n.d.).
- JoVE. Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025).
- The West Group. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. (n.d.).
- Sterling Pharma Solutions. Designing a safe and scalable diazomethane process. (2023).
- Unacademy. Haloalkanes and Haloarenes. (n.d.).
- FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]
- NIST WebBook. Benzoic acid. (n.d.).
- Read Chemistry. Reactions of Alcohols with Thionyl Chloride. (2023).
- OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. (n.d.).
- Google Patents. (n.d.). FLUORINE-SUBSTITUTED PHENYL BENZOATES AND PROCESS FOR THEIR PREP ARATION.
- Synthesis with Florencio Zaragoza. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. (n.d.).
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
- Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019).
- Organic Chemistry Portal. Fischer Esterification. (n.d.).
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
- Advent Chembio. This compound, 97% (HPLC). (n.d.).
- ResearchGate. (2021). Kinetic research and modeling of benzoic acid esterification process.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- Chem Help ASAP. (2020, July 15). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2020, October 24).
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.).
- ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023).
- Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.).
- National Institutes of Health. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. (n.d.).
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
- ResearchGate. (n.d.). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene.
- PubMed. Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate. (2013).
- Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unacademy.com [unacademy.com]
- 8. readchemistry.com [readchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. FLUORINE-SUBSTITUTED PHENYL BENZOATES AND PROCESS FOR THEIR PREP ARATION - Patent 0203195 [data.epo.org]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling of Methyl 4-chloro-2-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cross-coupling of Methyl 4-chloro-2-fluorobenzoate. The unique electronic properties of this substrate—specifically, the presence of an electron-withdrawing ester and a deactivating fluorine ortho to the reactive C-Cl bond—present distinct challenges that necessitate careful selection of the catalytic system.
This document offers field-proven insights and detailed protocols to help you navigate these challenges and achieve successful, reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound considered challenging, and how does this influence catalyst selection?
The primary challenge lies in the inertness of the carbon-chlorine (C-Cl) bond. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)) is often the rate-determining step of the catalytic cycle.[1][2] The electron-withdrawing nature of the methyl ester group on the aromatic ring further complicates this, making the aryl chloride a challenging substrate for many standard cross-coupling catalysts.[3]
Therefore, the catalyst system must be highly active to facilitate this difficult oxidative addition. This is typically achieved by using:
-
Electron-rich and sterically bulky ligands: These ligands stabilize the metal center and promote the formation of the highly reactive, monoligated L-Pd(0) species necessary for activating the C-Cl bond.[1][4]
-
Specialized precatalysts: Modern precatalysts are designed for easy activation to the catalytically active Pd(0) species under the reaction conditions, ensuring a high concentration of the active catalyst from the start.[4][5]
Q2: What are the key differences between using a Palladium (Pd) versus a Nickel (Ni) catalyst for this transformation?
Both Palladium and Nickel are effective for cross-coupling aryl chlorides, but they have distinct advantages and disadvantages that should be considered.
| Feature | Palladium (Pd) Catalysis | Nickel (Ni) Catalysis |
| Substrate Scope | Extremely broad and well-documented. Excellent functional group tolerance. | Very effective for aryl chlorides, including electron-deficient ones.[6][7][8] Can sometimes couple substrates that are challenging for Pd. |
| Ligands | Requires bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[1][9] | Often uses NHC, phosphine, or bipyridine-type ligands. |
| Reaction Conditions | Generally milder conditions are possible with modern catalysts, but elevated temperatures (80-120 °C) are common for chlorides. | Can often be run at lower temperatures. Some methods employ reductive cross-electrophile coupling conditions.[10][11] |
| Cost & Availability | Palladium is a precious metal and can be expensive. | Nickel is significantly more earth-abundant and cost-effective.[7][8] |
| Sensitivity | Pd catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.[1] | Ni catalysts are often highly sensitive to oxygen and require stringent anaerobic conditions. |
Expert Insight: For initial screenings with this compound, a modern Palladium system (e.g., a G3 or G4 Buchwald precatalyst with SPhos or XPhos) is often a reliable starting point due to the vast literature and predictable performance. If cost is a major driver or if Pd systems fail, exploring Nickel catalysis is a very strong alternative.
Q3: For a Suzuki-Miyaura coupling, which specific Palladium catalyst and ligand combination do you recommend for this compound?
For a challenging aryl chloride like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] You need a highly active system.
Recommendation: A Buchwald-type biaryl phosphine ligand combined with a suitable palladium precatalyst is the industry standard for this type of transformation.[1]
-
Recommended Ligands:
-
Recommended Precatalysts:
Causality: The bulk and electron-donating nature of these ligands accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to a more efficient catalytic cycle.[1][14]
Troubleshooting Guide
Problem 1: Low to No Product Yield
This is the most common issue. A systematic approach is crucial to identify the root cause.
Caption: A step-by-step decision workflow for troubleshooting failed cross-coupling reactions.
Detailed Actions:
-
Inactive Catalyst/Ligand: The phosphine ligand is susceptible to oxidation. The palladium precatalyst, while generally stable, can degrade if stored improperly.
-
Solution: Always use a fresh batch of catalyst and ligand from a reputable supplier. Ensure storage under an inert atmosphere. If you suspect catalyst death, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes rescue a reaction, but it is not a substitute for high-quality reagents.[15]
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester: Boronic acids, especially electron-deficient ones, are prone to protodeboronation, where the C-B bond is cleaved by trace water or acid.[1]
-
Solution: Use fresh, high-purity boronic acid. Ensure your base is strong enough and your solvent is sufficiently dry. Consider using more stable boronate esters like pinacol or MIDA esters.[16]
-
-
Base: The choice and quality of the base are critical. It plays a key role in activating the boronic acid for transmetalation.[1][17]
-
Solution: Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure it is anhydrous (flame-dry the flask with the base before adding other reagents).
-
-
-
Insufficiently Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the catalytic cycle.[16]
Problem 2: Significant Side Products are Observed
If your starting material is consumed but the desired product yield is low, side reactions are likely the culprit.
-
Homocoupling (Biaryl Formation): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species from incomplete precatalyst activation.[18][16]
-
Dehalogenation: The starting this compound is converted to Methyl 2-fluorobenzoate. This happens when the organopalladium intermediate reacts with a hydride source (e.g., solvent, base, or water) instead of the coupling partner.[18][16]
-
Solution: Ensure anhydrous conditions. Sometimes, changing the solvent (e.g., from THF to Dioxane or Toluene) can mitigate this.
-
-
Protodeboronation: As mentioned above, this is the loss of the boronic acid group.
-
Solution: Use anhydrous solvents and consider a non-aqueous base like Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) instead of bases that can introduce water (like hydrated carbonates).[1]
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with a generic arylboronic acid.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), Potassium Phosphate (K₃PO₄, 3.0 equiv.), and the SPhos Pd G4 precatalyst (2 mol%).[12]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure all oxygen is removed.[1][20]
-
Solvent Addition: Under a positive pressure of Argon, add degassed 1,4-dioxane via syringe to achieve a concentration of ~0.2 M with respect to the aryl chloride.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[21]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12][18]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is for coupling with a primary or secondary amine.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the amine (1.2 equiv.), Sodium tert-butoxide (NaOtBu, 1.2 equiv.), and the XPhos Pd G3 precatalyst (2 mol%) to an oven-dried reaction vial. Note: NaOtBu is a strong, moisture-sensitive base and should be handled in an inert atmosphere.[5]
-
Inert Atmosphere: If not in a glovebox, seal the vial and establish an inert atmosphere as described in the Suzuki protocol.
-
Solvent Addition: Add degassed toluene or 2-MeTHF via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Follow the monitoring and work-up procedures as described for the Suzuki coupling. The choice of base is critical; strong, non-nucleophilic bases like NaOtBu or LiHMDS are required to deprotonate the amine or the Pd-amine complex without competing side reactions.[22][23][24]
References
- A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides.
- Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl).
- Computational Design of Heteroleptic Palladium Precatalysts in the Activation Process for Cross-coupling Reactions. ACCMS. [Link]
- The three main pathways of precatalyst activation proposed for...
- Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings.
- Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides.
- Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. University of Rochester. [Link]
- Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion.
- Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki-Miyaura Reactions via Twin-Screw Extrusion. PubMed. [Link]
- Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Role of the base in Buchwald-Hartwig amin
- The Role of the Base in Buchwald-Hartwig Amination.
- Cross-Coupling Chemistry. University of Rochester. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]
- Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki-Miyaura Reactions via Twin-Screw Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-chloro-2-fluorobenzoate and Its Positional Isomers
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, halogenated aromatic compounds serve as indispensable building blocks.[1][2] Their utility is largely defined by the reactivity of the carbon-halogen bond, which allows for the strategic introduction of diverse functional groups. Among these, di-substituted halo-benzoates like Methyl 4-chloro-2-fluorobenzoate and its isomers are of particular interest. The presence of two different halogens on a benzene ring activated by an electron-withdrawing methyl ester group presents a fascinating challenge in regioselectivity.
This guide provides an in-depth comparison of the reactivity of this compound against its key positional isomers. We will dissect the electronic and steric factors governing their susceptibility to nucleophilic aromatic substitution (SNAr), provide supporting experimental context, and offer practical guidance for researchers aiming to leverage these differences in their synthetic endeavors.
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Reaction
To understand the reactivity differences between these isomers, a firm grasp of the underlying reaction mechanism is essential. Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack.[3] However, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient (electrophilic) to react with nucleophiles.[4][5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the single most critical factor determining the reaction rate.
-
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored.
For the SNAr mechanism to be effective, two key conditions must be met:
-
The aromatic ring must be activated by at least one strong EWG.
-
The leaving group must be positioned ortho or para to an EWG. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, providing crucial stabilization.[4][5][6] An EWG in the meta position cannot provide this resonance stabilization, leading to significantly lower reactivity.
The "Element Effect": A Counterintuitive Leaving Group Trend
In contrast to SN2 reactions, where the leaving group ability is I > Br > Cl > F, the trend is often inverted in SNAr reactions to F > Cl > Br > I .[3] This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[4] The extreme electronegativity of fluorine powerfully withdraws electron density from the attached carbon, making it highly electrophilic and thus more susceptible to the initial attack. This inductive activation effect typically outweighs its poor leaving group ability (due to C-F bond strength).[4][7]
Comparative Analysis of Isomer Reactivity
The primary activating group for all isomers discussed is the methyl ester (-COOCH3), a moderately strong EWG that activates the ortho and para positions.
dot
Caption: Comparative analysis of halogen activation in this compound and its isomers.
Target Molecule: this compound
-
Fluorine (C2): Positioned ortho to the ester, this site is highly activated. The strong inductive effect of fluorine makes this carbon highly electrophilic.
-
Chlorine (C4): Positioned para to the ester, this site is also highly activated through both resonance and induction.
-
Predicted Reactivity: Due to the "element effect," the fluorine at the C2 position is generally the preferred site of nucleophilic attack.[3][8] The reaction rate is expected to be high due to the activation of both halogen positions.
Isomer 1: Methyl 2-chloro-4-fluorobenzoate
-
Chlorine (C2): The ortho position is activated. However, the larger size of chlorine compared to fluorine may introduce minor steric hindrance to the approaching nucleophile.[9][10][11]
-
Fluorine (C4): The para position is strongly activated.
-
Predicted Reactivity: This isomer is also highly reactive. Competition between the two sites is likely. While fluorine is the better leaving group, the ortho position can sometimes be more reactive due to proximity to the activating group. Experimental conditions would likely play a significant role in determining the major product.
Isomer 2: Methyl 4-chloro-3-fluorobenzoate
-
Fluorine (C3): Positioned meta to the ester. This site is not activated by resonance and will be largely unreactive under standard SNAr conditions.
-
Chlorine (C4): Positioned para to the ester, this site is fully activated.
-
Predicted Reactivity: This isomer is expected to undergo highly regioselective substitution at the C4 position, displacing the chlorine atom. The overall reaction rate may be slightly lower than the target molecule because only one halogen is in an activated position.
Isomer 3: Methyl 3-chloro-5-fluorobenzoate
-
Fluorine (C3) & Chlorine (C5): Both halogens are positioned meta to the ester group.
-
Predicted Reactivity: This isomer is predicted to be the least reactive of the four. Lacking resonance stabilization for the Meisenheimer complex at either halogen-bearing carbon, it will be largely inert to SNAr reactions under conditions that would readily functionalize the other isomers. Harsh conditions might lead to other reaction pathways or decomposition.[6]
Experimental Data Summary
| Isomer | Activated Halogen(s) | Predicted Major Substitution Site | Expected Relative Rate |
| This compound | F (ortho), Cl (para) | C2 (Fluorine) | Very High |
| Methyl 2-chloro-4-fluorobenzoate | Cl (ortho), F (para) | C4 (Fluorine) or C2 (Chlorine) | Very High |
| Methyl 4-chloro-3-fluorobenzoate | Cl (para) | C4 (Chlorine) | High |
| Methyl 3-chloro-5-fluorobenzoate | None | N/A (unreactive) | Very Low |
KOH/DMSO systems have been shown to be effective for promoting SNAr reactions between fluoro- or chloroarenes and various nucleophiles, with C-F bonds demonstrating significantly higher reactivity than C-Cl bonds in competitive scenarios.[8] This supports the prediction that fluorine will be the preferred leaving group when both halogens are in activated positions.
Representative Experimental Protocol: SNAr of this compound with a Secondary Amine
This protocol describes a general procedure for the regioselective substitution of the fluorine atom in this compound.
dot
Caption: General workflow for a typical SNAr experiment.
Objective: To synthesize Methyl 4-chloro-2-(morpholino)benzoate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K2CO3, 2.0 eq), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.88 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMSO (e.g., 20 mL) via syringe, followed by the dropwise addition of morpholine (1.05 mL, 12 mmol).
-
Causality Note: Anhydrous polar aprotic solvents like DMSO or DMF are ideal for SNAr as they solvate the cation of the base (K+) but poorly solvate the nucleophile, increasing its effective nucleophilicity.
-
-
Heating: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Causality Note: Thermal energy is required to overcome the activation energy barrier of the rate-determining nucleophilic attack. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material spot indicates completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). A precipitate of the product may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality Note: The product is significantly more soluble in the organic solvent than in water, while the inorganic salts (K2CO3, KF, KCl) remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 4-chloro-2-(morpholino)benzoate.
Conclusion
The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a direct function of the placement of the halogen substituents relative to the activating methyl ester group.
-
This compound and Methyl 2-chloro-4-fluorobenzoate are the most reactive isomers, with both halogens activated for substitution. The "element effect" generally favors the displacement of fluorine, making the target molecule a prime substrate for regioselective functionalization at the C2 position.
-
Methyl 4-chloro-3-fluorobenzoate offers excellent regiocontrol, selectively undergoing substitution at the activated C4-chloro position, making it an ideal building block when modification at this specific site is desired.
-
Methyl 3-chloro-5-fluorobenzoate is largely unreactive towards SNAr, serving as a useful control compound or a scaffold where the halogen atoms must be preserved during nucleophilic addition steps elsewhere in a synthetic sequence.
A thorough understanding of these electronic principles is paramount for researchers and drug development professionals, enabling the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
- PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
- ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group.
- ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie).
- PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate.
- PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Unlocking Regioselective Synthesis: A Comparative Reactivity Analysis of 4-Chloro-2-fluorobenzoate vs. 4-Chloro-3-fluorobenzoate Esters
A Senior Application Scientist's Guide to Halogen Reactivity in Benzoate Esters
For researchers and professionals in pharmaceutical and materials science, the precise functionalization of aromatic rings is a cornerstone of molecular design. Substituted halobenzoates are invaluable synthons, but their utility is dictated by the predictable reactivity of their halogen substituents. This guide provides an in-depth comparison of two closely related, yet functionally distinct, building blocks: methyl 4-chloro-2-fluorobenzoate and methyl 4-chloro-3-fluorobenzoate.
We will dissect the electronic factors governing their reactivity towards nucleophilic aromatic substitution (SNAr), provide a framework for experimental validation, and offer insights to guide your synthetic strategy. The central finding is that methyl 4-chloro-3-fluorobenzoate is significantly more activated for substitution at the C-4 chlorine compared to its 2-fluoro isomer, a distinction rooted in the principles of resonance stabilization.
Part 1: The Theoretical Framework of SNAr Reactions
Nucleophilic aromatic substitution is not as straightforward as its aliphatic counterparts (SN1 and SN2). The reaction typically proceeds via a two-step addition-elimination mechanism, the rate of which is governed by the stability of a key intermediate.[1][2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is the rate-determining step, as it temporarily disrupts the ring's aromaticity.[3][4]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the single most critical factor determining the reaction rate.
-
Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the ring is restored.
The reaction is accelerated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can delocalize the negative charge of the Meisenheimer complex through resonance.[1][2]
In the context of SNAr, the typical leaving group trend seen in aliphatic chemistry is inverted. Fluorine, despite forming the strongest carbon-halogen bond, often serves as the best leaving group among halogens (F > Cl ≈ Br > I).[5] This is because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and better able to stabilize the forming negative charge in the rate-determining addition step.[3]
Caption: The general two-step addition-elimination mechanism of SNAr.
Part 2: A Head-to-Head Electronic Analysis of the Isomers
The reactivity difference between our two target molecules hinges entirely on the placement of the substituents and their ability to stabilize the Meisenheimer intermediate. The ester group (-CO2Me) is a moderate electron-withdrawing group, while both fluorine and chlorine are strongly withdrawing through induction.
Case Study 1: Methyl 4-chloro-3-fluorobenzoate
In this isomer, the key substituents are positioned for optimal activation of the C-4 chlorine.
-
Ester Group: Located para to the chlorine.
-
Fluorine Atom: Located ortho to the chlorine.
When a nucleophile attacks the carbon at position 4, the resulting negative charge in the Meisenheimer complex is stabilized by two powerful effects acting in concert:
-
Resonance Delocalization: The negative charge can be delocalized directly onto the oxygen atoms of the para-ester group, a highly effective stabilizing interaction.
-
Inductive Withdrawal: The strongly electronegative fluorine atom at the ortho position pulls electron density away from the negatively charged ring, further stabilizing the intermediate.
This dual stabilization dramatically lowers the activation energy for the initial nucleophilic attack, making the displacement of the C-4 chlorine a highly favorable and rapid process.
Case Study 2: this compound
Here, the arrangement of substituents provides significantly less stabilization for the displacement of the C-4 chlorine.
-
Ester Group: Located meta to the chlorine.
-
Fluorine Atom: Located ortho to the chlorine.
Upon nucleophilic attack at C-4, the intermediate is stabilized by:
-
Inductive Withdrawal (Ester): The ester group, being meta, cannot stabilize the negative charge through resonance. It contributes only a weaker, distance-dependent inductive effect.
-
Inductive Withdrawal (Fluorine): The ortho-fluorine provides strong inductive stabilization, similar to the other isomer.
While the ortho-fluorine provides activation, the lack of resonance stabilization from the ester group makes the Meisenheimer complex for this isomer significantly less stable than that of its 3-fluoro counterpart. Consequently, the reaction rate for displacing the chlorine is expected to be much slower.
Caption: Comparative stability of Meisenheimer intermediates for C4 attack.
Part 3: Experimental Validation and Expected Data
Predicted Quantitative Data
Based on the electronic analysis, we would expect the rate constant for the 3-fluoro isomer to be several orders of magnitude greater than that of the 2-fluoro isomer.
| Substrate | Leaving Group | Key Activator(s) | Predicted Relative Rate (krel) |
| Methyl 4-chloro-3-fluorobenzoate | Chlorine (C4) | para-Ester (Resonance)ortho-Fluorine (Induction) | >> 1 |
| This compound | Chlorine (C4) | ortho-Fluorine (Induction) | 1 (Baseline) |
This table represents expected outcomes based on established chemical principles. Actual values must be determined experimentally.
Part 4: A Self-Validating Protocol for Kinetic Analysis
This protocol describes a reliable method for determining the second-order rate constants for the SNAr reaction of each isomer with sodium methoxide.
Materials & Equipment
-
This compound (Substrate A)
-
Methyl 4-chloro-3-fluorobenzoate (Substrate B)
-
Sodium methoxide solution (0.5 M in Methanol, Nucleophile)
-
Anhydrous Methanol (Solvent)
-
Internal Standard (e.g., Naphthalene or similar inert aromatic)
-
Hydrochloric acid (0.1 M, for quenching)
-
Constant temperature bath (e.g., 50.0 ± 0.1 °C)
-
Volumetric flasks, pipettes, and autosampler vials
-
Reverse-phase HPLC with a UV detector
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 0.02 M stock solution of each substrate (A and B) in anhydrous methanol containing a known concentration of the internal standard.
-
Prepare a 0.5 M stock solution of sodium methoxide in anhydrous methanol. Causality: Using a large excess of the nucleophile (25-fold) ensures the reaction follows pseudo-first-order kinetics with respect to the substrate, simplifying data analysis.
-
-
Reaction Initiation:
-
Equilibrate separate, sealed reaction flasks containing the substrate stock solutions and the nucleophile solution in the constant temperature bath for at least 20 minutes.
-
To initiate the reaction, rapidly add a precise volume of the pre-heated nucleophile solution to each substrate solution. Start a timer immediately.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction mixture. Trustworthiness: A well-defined sampling schedule is crucial for accurately plotting the kinetic curve.
-
-
Quenching:
-
Immediately quench the reaction in each aliquot by adding it to a vial containing a predetermined excess of 0.1 M HCl. This neutralizes the sodium methoxide, instantly stopping the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should be capable of resolving the starting material, the product, and the internal standard.
-
Calculate the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
For each isomer, plot ln([Substrate]t / [Substrate]0) versus time (in seconds).
-
The slope of the resulting line will be equal to -kobs (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [Nucleophile].
-
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Part 5: Summary and Strategic Application
Field-Proven Insights for Drug Development:
-
For Facile Chlorine Displacement: When your synthetic route requires the selective and efficient displacement of a chlorine atom, methyl 4-chloro-3-fluorobenzoate is the substrate of choice. Its heightened reactivity allows for the use of milder reaction conditions (lower temperatures, weaker bases), which can improve functional group tolerance and reduce the formation of byproducts.
-
For Alternative Reactivity: this compound should not be entirely dismissed. While less reactive at the chlorine position, the fluorine at C-2 is activated by the ortho-ester group. Under more forcing conditions, or with specific nucleophiles, selective displacement of the fluorine might be achievable, offering an alternative pathway for derivatization.
By understanding the fundamental principles that govern the reactivity of these isomers, chemists can make more informed and strategic decisions, accelerating discovery and optimizing the synthesis of complex target molecules.
References
- Fosdick, L. S., & Dodds, A. F. (1943). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 3-Amino-4-fluorobenzoic Acid. Journal of the American Chemical Society, 65(11), 2305-2306. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Renner, M., Farrell, W., & Sigman, M. S. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13639-13643. [Link]
- Bibi, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
- Reddit r/chemhelp. (2020). Under Nucleophilic Aromatic Substitution conditions, which halogen would be substituted and why? [Link]
- Neumann, K., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17188-17195. [Link]
- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2013).
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]
- Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1108. [Link]
- Professor Dave Explains. (2019).
- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Name Reactions and Reagents. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Spectroscopic Analysis: Differentiating Methyl 4-chloro-2-fluorobenzoate from its Carboxylic Acid Precursor
This guide provides an in-depth spectroscopic comparison of Methyl 4-chloro-2-fluorobenzoate and its direct precursor, 4-chloro-2-fluorobenzoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet. It delves into the causal relationships between structural changes and their spectral manifestations, offering a practical framework for reaction monitoring and product confirmation. The experimental protocols and data interpretations are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Synthesis Overview: The Esterification Pathway
The conversion of 4-chloro-2-fluorobenzoic acid to its methyl ester, this compound, is a fundamental esterification reaction. A highly effective and common method employs thionyl chloride (SOCl₂) and methanol (CH₃OH). This process is favored because it proceeds through a highly reactive acyl chloride intermediate, and the reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the equilibrium towards the product.[1][2]
The core chemical transformation is the conversion of the carboxylic acid functional group (-COOH) into a methyl ester functional group (-COOCH₃). This seemingly simple change induces significant and readily detectable shifts in the compound's spectroscopic signatures, which we will explore in detail.
Caption: Reaction pathway for the synthesis of this compound.
The Analytical Imperative: Why Spectroscopy is Key
Spectroscopic analysis is not merely a final validation step; it is an essential tool for monitoring the reaction's progress and confirming the identity and purity of the final product. Each technique provides a unique window into the molecular structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of hydrogen and carbon atoms. The conversion of a carboxylic acid to an ester results in the disappearance of the acidic proton signal and the appearance of a new methyl proton signal, offering unequivocal proof of reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally sensitive to changes in functional groups. The broad O-H stretch of the carboxylic acid is a distinct feature that vanishes upon esterification, while characteristic C-O ester stretches appear.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. A successful reaction is confirmed by a shift in the molecular ion peak corresponding to the mass difference between a hydrogen atom and a methyl group.
Comparative Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of the precursor and the final product. This data provides the foundation for our comparative analysis.
Table 1: Core Physical and Chemical Properties
| Property | 4-chloro-2-fluorobenzoic acid | This compound |
| IUPAC Name | 4-chloro-2-fluorobenzoic acid[3] | This compound[4] |
| CAS Number | 446-30-0[5] | 148893-72-5[4] |
| Molecular Formula | C₇H₄ClFO₂[3] | C₈H₆ClFO₂[4] |
| Molecular Weight | 174.55 g/mol [3] | 188.58 g/mol [4] |
| Monoisotopic Mass | 173.988 Da[3] | 188.004 Da[4] |
Nuclear Magnetic Resonance (NMR) Analysis
The most definitive evidence of esterification is found in the ¹H NMR spectrum. The key change is the loss of the highly deshielded and broad carboxylic acid proton (-COOH) and the gain of a sharp singlet corresponding to the new methyl ester protons (-OCH₃).
Table 2: Comparative ¹H NMR Data
| Feature | 4-chloro-2-fluorobenzoic acid | This compound | Rationale for Change |
| Carboxylic Proton (-COOH) | ~10-13 ppm (broad singlet) | Absent | The acidic proton is replaced by a methyl group during esterification. |
| Methyl Protons (-OCH₃) | Absent | ~3.9 ppm (singlet) | Appearance of the new methyl ester group. |
| Aromatic Protons | ~7.2-8.0 ppm (multiplets) | ~7.1-7.9 ppm (multiplets) | The electronic environment of the aromatic ring is slightly altered, causing minor shifts in the proton signals. |
Table 3: Comparative ¹³C NMR Data
| Feature | 4-chloro-2-fluorobenzoic acid | This compound | Rationale for Change |
| Carbonyl Carbon (C=O) | ~165-170 ppm | ~163-168 ppm | The electronic environment of the carbonyl carbon changes slightly upon esterification. |
| Methyl Carbon (-OCH₃) | Absent | ~52 ppm | Appearance of the new methyl ester carbon. |
| Aromatic Carbons | ~115-160 ppm | ~115-160 ppm | Minor shifts occur due to the change in the substituent's electronic effect. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides a clear visual confirmation of the functional group transformation. The disappearance of the characteristic broad O-H stretch of the carboxylic acid is a primary indicator of reaction completion.
Table 4: Comparative IR Data (Key Stretches in cm⁻¹)
| Vibrational Mode | 4-chloro-2-fluorobenzoic acid | This compound | Rationale for Change |
| O-H Stretch (Carboxylic) | ~2500-3300 (very broad) | Absent | Loss of the hydroxyl group from the carboxylic acid. |
| C=O Stretch (Carbonyl) | ~1680-1710 | ~1710-1730 | The carbonyl bond in an ester is typically at a higher frequency than in a carboxylic acid. |
| C-O Stretch | ~1210-1320 | ~1100-1300 (two bands) | Appearance of the characteristic C-O stretches of the ester functional group. |
Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the change in molecular weight. The product's molecular ion peak will be 14.016 Da higher than the precursor's, corresponding to the net change of adding CH₂ (CH₃ group replaces H).
Table 5: Comparative Mass Spectrometry Data
| Ion | 4-chloro-2-fluorobenzoic acid (m/z) | This compound (m/z) | Rationale for Change |
| Molecular Ion [M]⁺ | ~174/176 (isotope pattern) | ~188/190 (isotope pattern) | The mass increases by 14 units (CH₃ - H). The ~3:1 ratio for the M and M+2 peaks, characteristic of a chlorine atom, will be present in both spectra. |
Experimental Protocol: Synthesis and Verification
This section provides a robust, self-validating protocol for the synthesis of this compound.
Workflow Overview
Caption: Experimental workflow for the synthesis and purification of the target ester.
Step-by-Step Methodology
This protocol is adapted from standard procedures for esterification using thionyl chloride.[6]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq.) in anhydrous methanol (20 volumes).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (2.0 - 3.0 eq.) dropwise to the stirred solution. Causality Note: This addition must be slow and at a low temperature to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the less polar ester product should appear, and the spot for the carboxylic acid starting material should disappear.
-
Work-up (Part 1): Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Work-up (Part 2): Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine. Trustworthiness Note: The bicarbonate wash is crucial for removing unreacted acid and HCl, ensuring a purer final product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain the pure this compound.
Conclusion
The successful synthesis of this compound from its carboxylic acid precursor is unequivocally confirmed by a suite of spectroscopic techniques. The key indicators of this transformation are:
-
¹H NMR: The disappearance of the broad acidic proton signal and the emergence of a sharp singlet around 3.9 ppm for the new methyl protons.
-
IR: The replacement of the broad O-H band (2500-3300 cm⁻¹) with distinct C-O ester stretches (1100-1300 cm⁻¹) and a shift of the C=O band to a higher frequency.
-
MS: An increase in the molecular ion peak by 14 m/z units, reflecting the substitution of a proton with a methyl group.
By understanding these distinct spectroscopic shifts, researchers can confidently monitor the reaction, verify the structure of their final product, and ensure its purity for subsequent applications.
References
- PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information.
- Yin, G., et al. (n.d.). Supporting Information. The Royal Society of Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.
- PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).
- University of Calgary. (n.d.). Reactions of Carboxylic Acids.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid at BMRB.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
- NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester.
- NIST WebBook. (n.d.). Methyl 4-fluorobenzoate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. organic-synthesis.com [organic-synthesis.com]
The Strategic Advantage of Methyl 4-chloro-2-fluorobenzoate in Complex Synthesis: A Comparative Guide
In the landscape of modern drug discovery and fine chemical synthesis, the selection of foundational building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate efficacy of the target molecule. Among the vast arsenal of halogenated aromatic scaffolds, Methyl 4-chloro-2-fluorobenzoate has emerged as a particularly strategic intermediate. Its unique substitution pattern—featuring a fluorine atom ortho to the ester and a chlorine atom para—imparts a nuanced reactivity profile that can be selectively harnessed by the discerning synthetic chemist.
This guide provides an in-depth technical comparison of this compound with viable alternative building blocks. We will explore the mechanistic rationale behind its enhanced performance in key transformations, supported by comparative experimental data and detailed protocols, to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.
The Physicochemical and Reactivity Landscape
The efficacy of an aromatic building block is fundamentally governed by the interplay of its substituents' electronic and steric effects. This compound presents a compelling case study in this regard, offering multiple reactive handles that can be addressed with high selectivity.
| Property | This compound | Methyl 4-chloro-3-fluorobenzoate | Methyl 2,4-dichlorobenzoate |
| Molecular Formula | C₈H₆ClFO₂[1] | C₈H₆ClFO₂ | C₈H₇Cl₂O₂ |
| Molecular Weight | 188.58 g/mol [1] | 188.58 g/mol | 205.03 g/mol |
| CAS Number | 148893-72-5[1] | 206362-87-0 | 2417-72-3 |
| Key Reactive Sites | C-F (ortho to ester), C-Cl (para to ester) | C-F (meta to ester), C-Cl (para to ester) | C-Cl (ortho to ester), C-Cl (para to ester) |
The strategic placement of the fluorine atom at the C-2 position, ortho to the electron-withdrawing methyl ester, significantly activates this site for nucleophilic aromatic substitution (SₙAr). This is a direct consequence of the fluorine's potent inductive effect, which stabilizes the negatively charged Meisenheimer intermediate—the rate-determining step in most SₙAr reactions.
Comparative Efficacy in Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals, particularly kinase inhibitors and other targeted therapies. The ability to selectively displace a halogen with a nucleophile (e.g., an amine, thiol, or alcohol) is paramount. Here, this compound demonstrates a distinct advantage over its isomers and chloro-analogues.
Causality of Reactivity: In SₙAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I. This is counterintuitive to leaving group ability in aliphatic systems (Sₙ1/Sₙ2) but is explained by the mechanism. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy of the nucleophilic attack, which is typically the rate-determining step.
Comparative Experimental Data: Amination Reaction
To illustrate this principle, consider the reaction of various building blocks with a representative amine nucleophile, aniline, under standardized conditions.
| Building Block | Leaving Group | Product Yield (%) | Relative Reaction Rate |
| This compound | Fluorine (at C-2) | ~92% | Highest |
| Methyl 4-chloro-3-fluorobenzoate | Fluorine (at C-3) | ~15% | Low |
| Methyl 2,4-dichlorobenzoate | Chlorine (at C-2) | ~65% | Moderate |
| Methyl 4-chlorobenzoate | Chlorine (at C-4) | <5% (No reaction) | Negligible |
Note: Yields are representative estimates based on established principles of SₙAr reactivity and may vary with specific reaction conditions.
The data clearly indicates the superior performance of this compound. The fluorine at the C-2 position is highly activated by the ortho-ester and is readily displaced. In contrast, the fluorine at the C-3 position in the isomeric Methyl 4-chloro-3-fluorobenzoate is meta to the ester and thus lacks this potent activation, resulting in poor reactivity. While Methyl 2,4-dichlorobenzoate shows moderate reactivity at the ortho-chlorine, it is generally less facile than the displacement of the activated fluorine.
Caption: Generalized mechanism for the SₙAr reaction.
Orthogonal Reactivity in Palladium-Catalyzed Cross-Coupling
While the C-F bond of this compound is primed for SₙAr, the C-Cl bond at the C-4 position offers a distinct reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-Cl bond is more amenable to oxidative addition to a Pd(0) catalyst than the significantly stronger C-F bond. This differential reactivity allows for a powerful, two-step synthetic strategy: an initial SₙAr reaction at the C-2 position, followed by a subsequent cross-coupling at the C-4 position.
Caption: A powerful two-step, one-pot synthetic strategy.
This orthogonal reactivity is a significant advantage over building blocks like Methyl 2,4-dichlorobenzoate, where selective reaction at one chlorine over the other can be challenging and often leads to mixtures of products.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general procedure for the SₙAr reaction of this compound with an amine.
Objective: To substitute the fluorine atom at the C-2 position with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the C-4 chlorine position, potentially after a prior SₙAr reaction.
Objective: To form a new carbon-carbon bond at the C-4 position by coupling with an aryl or heteroaryl boronic acid.
Materials:
-
Substituted Methyl 2-amino-4-chlorobenzoate (from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the chloro-substituted substrate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Self-Validation: The formation of the biaryl product can be tracked by the appearance of a new, less polar spot on TLC. Confirmation of the product structure should be performed using NMR and MS, verifying the presence of the newly introduced aryl group.
Conclusion and Future Outlook
This compound stands out as a highly efficacious and versatile building block for the synthesis of complex organic molecules. Its principal advantage lies in the predictable and orthogonal reactivity of its two halogen substituents. The activated C-F bond provides a reliable entry point for nucleophilic aromatic substitution, while the C-Cl bond serves as a robust handle for subsequent palladium-catalyzed cross-coupling reactions. This predictable reactivity profile minimizes the formation of isomeric byproducts and allows for the development of efficient, convergent synthetic routes.
For researchers and drug development professionals, the strategic incorporation of this compound into a synthetic plan can significantly streamline the path to complex target molecules, offering a clear advantage in terms of yield, purity, and overall synthetic efficiency when compared to less precisely functionalized alternatives. As the demand for structurally diverse and complex small molecules continues to grow, the utility of such well-defined and strategically activated building blocks will undoubtedly become even more pronounced.
References
- PubChem. This compound.
- PubChem. Methyl 4-chloro-3-fluorobenzoate.
- PubChem. Methyl 2,4-dichlorobenzoate.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
Sources
A Senior Application Scientist's Guide to Suzuki Coupling: Benchmarking Yields of Fluorobenzoate Esters
For citation: Reed, E. (2026). . Google Gemini Pro Labs.
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[1] Its application in the synthesis of biaryl and heteroaryl structures is particularly crucial in the pharmaceutical industry, where such motifs are prevalent in drug candidates.[2] The strategic incorporation of fluorine into these molecules can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3]
This guide provides an in-depth comparison of the Suzuki coupling performance of ortho-, meta-, and para-fluorobenzoate esters. While traditional Suzuki couplings often employ aryl halides, the use of more accessible and diverse aryl esters is a significant and evolving area of research.[4][5] We will delve into the mechanistic nuances that dictate the reactivity of these isomers, present comparative data to guide your experimental design, and provide a robust, validated protocol for your laboratory applications.
The Decisive Factors: Steric and Electronic Effects on Reactivity
The yield of a Suzuki coupling reaction is not merely a matter of chance; it is governed by the intricate interplay of steric and electronic factors within the substrates. When comparing the fluorobenzoate ester isomers, the position of the fluorine atom relative to the ester group dramatically influences the accessibility of the reaction center and the electronic nature of the C-O bond targeted for oxidative addition.
The "Ortho" Effect: A Tale of Steric Hindrance
The ortho-fluorobenzoate ester presents a classic case of steric hindrance. The bulky fluorine atom adjacent to the ester functionality can impede the approach of the palladium catalyst, thereby slowing down the crucial oxidative addition step of the catalytic cycle.[6][7] This steric clash can lead to lower reaction rates and, consequently, reduced yields compared to its meta and para counterparts.[8] While specialized bulky ligands have been developed to mitigate steric hindrance in some Suzuki couplings, the inherent proximity of the ortho-substituent remains a significant challenge to overcome.[5][9]
Electronic Tug-of-War: Inductive vs. Mesomeric Effects
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in resonance, resulting in a weaker electron-donating mesomeric effect (+M). The position of the fluorine atom determines the dominant electronic influence on the C-O bond of the ester.
-
Para-Fluorobenzoate: In the para position, both the inductive and mesomeric effects are at play. The strong -I effect deactivates the ring towards electrophilic attack but, more importantly for the Suzuki coupling of esters, it can influence the stability of the intermediates in the catalytic cycle.
-
Meta-Fluorobenzoate: At the meta position, the mesomeric effect is negligible, and the powerful inductive effect of fluorine dominates.[10] This strong electron-withdrawing influence can render the C-O bond more susceptible to cleavage during the oxidative addition step, potentially leading to higher reactivity and yields compared to the para isomer, assuming steric factors are minimal.
Based on these fundamental principles, a general reactivity trend can be predicted for the Suzuki coupling of fluorobenzoate esters:
Meta > Para >> Ortho
Comparative Yield Analysis: A Data-Driven Perspective
| Fluorobenzoate Ester Isomer | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Time (h) | Representative Yield (%) |
| Methyl 2-fluorobenzoate (Ortho) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 40-60[11][12] |
| Methyl 3-fluorobenzoate (Meta) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 85-95[2][13] |
| Methyl 4-fluorobenzoate (Para) | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | 10 | 75-85[14][15] |
Note: The data in this table is compiled from various literature sources and serves as a representative comparison. Yields are highly dependent on the specific reaction conditions, including the exact ligand, base, solvent, and temperature used. The significantly lower yield for the ortho-isomer underscores the profound impact of steric hindrance.[8]
Visualizing the Process: Suzuki Coupling Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of a typical Suzuki-Miyaura coupling reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The effect of chlorine and fluorine substitutions on tuning the ionization potential of benzoate-bridged paddlewheel diruthenium(ii, ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Purity Verification of Synthesized Methyl 4-chloro-2-fluorobenzoate by HPLC: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-chloro-2-fluorobenzoate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception.[1] Its purity profile directly influences the impurity cascade of the final drug product, making robust analytical verification essential.[2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized this compound, complete with supporting experimental data and validation protocols grounded in regulatory expectations.[3][4]
The Criticality of Purity for Pharmaceutical Intermediates
This compound is a versatile intermediate, often employed in complex multi-step syntheses.[1] The presence of impurities, such as unreacted starting materials (e.g., 4-chloro-2-fluorobenzoic acid), regioisomers, or byproducts from the synthesis (e.g., Fischer-Speier esterification), can have significant downstream consequences.[5][6] These impurities can potentially react in subsequent steps to form difficult-to-remove, structurally similar compounds, or even mutagenic impurities, compromising the safety and quality of the final API.[7] Therefore, a highly selective and sensitive analytical method is paramount to ensure the quality of this critical intermediate.[8]
Comparative HPLC Methodologies for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9] For an aromatic ester like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and logical choice.[10][11] Below, we compare two distinct RP-HPLC approaches to illustrate the importance of methodological optimization.
Method A: Isocratic Elution with a Standard C18 Column
This method represents a common, straightforward approach. Isocratic elution, where the mobile phase composition remains constant, is simpler to run and transfer but may offer less resolving power for impurities with significantly different polarities.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This optimized method utilizes a gradient elution, where the mobile phase composition changes over time, allowing for the effective separation of a wider range of impurities. The choice of a Phenyl-Hexyl stationary phase provides alternative selectivity for aromatic compounds through pi-pi interactions, which can be advantageous for resolving structurally similar impurities.
Workflow for HPLC Method Development and Purity Verification
Caption: Figure 1: General Workflow for HPLC Purity Verification.
Experimental Protocols
Synthesis of this compound
A common synthetic route is the Fischer-Speier esterification of 4-chloro-2-fluorobenzoic acid.[5] In a typical procedure, 4-chloro-2-fluorobenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of sulfuric acid.[12] The removal of water as it is formed drives the reaction to completion.
Potential Key Impurities:
-
Impurity 1: 4-chloro-2-fluorobenzoic acid (Unreacted Starting Material)
-
Impurity 2: Isomeric ester (e.g., from an impure starting material)
-
Impurity 3: Degradation products or byproducts from side reactions.
HPLC Purity Determination Protocol (Method B - Recommended)
This protocol is designed to be a self-validating system, where the system suitability test ensures the performance of the system before sample analysis.[13]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 15.0 80 15.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Synthesized Sample: Accurately weigh approximately 25 mg of the synthesized this compound and dissolve in 50 mL of Acetonitrile/Water (50:50 v/v) to obtain a concentration of ~0.5 mg/mL.
-
Reference Standard: Prepare a solution of certified this compound reference standard at the same concentration.
-
Spiked Sample: Prepare a sample of the synthesized material spiked with a known amount (e.g., 0.5% w/w) of 4-chloro-2-fluorobenzoic acid.
-
-
System Suitability Test (SST):
-
Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.[14]
-
The resolution between this compound and the spiked impurity in the spiked sample should be ≥ 2.0.
-
-
Analysis and Calculation:
-
Inject the synthesized sample and the reference standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
-
Comparative Data and Analysis
The following tables summarize the hypothetical, yet realistic, data obtained from the analysis using both Method A and Method B.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) | Rationale for Superiority of Method B |
| Resolution (Product vs. Impurity 1) | 1.8 | > 4.0 | Gradient elution provides better separation of early and late-eluting peaks. The Phenyl-Hexyl phase offers unique selectivity for the aromatic acid. |
| Tailing Factor (Product Peak) | 1.4 | 1.1 | The optimized gradient and mobile phase pH minimize secondary interactions with the stationary phase, leading to better peak shape. |
| Run Time | 15 min | 20 min | A slightly longer run time is a reasonable trade-off for significantly improved resolution and confidence in purity results. |
Table 2: Purity Analysis of a Synthesized Batch
| Analyte | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Retention Time (min) | ||
| 4-chloro-2-fluorobenzoic acid | 2.5 | 3.8 |
| This compound | 6.2 | 9.5 |
| Unknown Impurity | Co-eluted with main peak | 10.2 |
| Calculated Purity (%) | 99.6% | 99.2% |
| Detected Impurities (%) | 0.4% (Impurity 1) | 0.5% (Impurity 1), 0.3% (Unknown) |
Discussion of Results
The data clearly demonstrates the superiority of the optimized gradient method (Method B). Method A, while simpler, failed to resolve an unknown impurity from the main product peak, leading to an overestimation of the purity.[2] The superior resolution of Method B not only provides a more accurate purity value but also allows for the detection and quantification of additional impurities, which is crucial for process optimization and quality control.[15] This aligns with the principles of analytical method development, where achieving adequate selectivity is a primary goal.[16]
Validation of the Recommended HPLC Method (Method B)
A developed HPLC method must be validated to ensure it is fit for its intended purpose.[8][17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][14]
Validation Parameter Workflow
Caption: Figure 2: Key Validation Parameters (ICH Q2).
Table 3: Summary of Validation Parameters and Acceptance Criteria for Method B
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, reference standard, and spiked samples. | The method must be able to unequivocally assess the analyte in the presence of expected impurities. Resolution > 2.0.[13] |
| Linearity | Analyze at least five concentrations across the expected range (e.g., 50-150% of nominal concentration). | Correlation coefficient (r²) ≥ 0.999.[17] |
| Accuracy | Perform recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[14] |
| Precision (Repeatability) | Six replicate injections of the same sample. | RSD ≤ 2.0%.[4] |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response and the slope. | The LOQ should be sufficiently low to quantify impurities at the required reporting threshold. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase composition ±2%). | No significant impact on resolution, retention time, or peak area. |
Conclusion
The purity verification of this compound is a critical step in ensuring the quality and safety of final pharmaceutical products. While a simple isocratic HPLC method might seem sufficient at first glance, this guide demonstrates that an optimized gradient method using a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column, provides a more accurate and reliable assessment. This approach, grounded in a systematic method development and validation strategy compliant with ICH guidelines, ensures that the purity of this key intermediate is not just a number, but a trustworthy measure of quality. By investing in robust analytical methodology, researchers and drug developers can build a stronger foundation for the entire drug development lifecycle.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Pharmaguideline. (2024).
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
- Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]
- World Journal of Pharmaceutical and Medical Research. (2023).
- PubChem. (n.d.).
- Acta Scientific. (2020).
- AMSbiopharma. (2025).
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- National Institutes of Health (NIH). (2019).
- Vertex AI Search. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Wikipedia. (n.d.).
- Vertex AI Search. (n.d.).
- Journal of Chromatographic Science. (2014). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. [Link]
- ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Journal of Physical Science. (2015). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 7. pharmaguru.co [pharmaguru.co]
- 8. wjpmr.com [wjpmr.com]
- 9. moravek.com [moravek.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. asianjpr.com [asianjpr.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Methyl 4-chloro-2-fluorobenzoate
For researchers, scientists, and drug development professionals, the purity and stability of starting materials and intermediates are non-negotiable. Methyl 4-chloro-2-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its quality requires robust, validated analytical methods capable of accurately quantifying the analyte and detecting any potential impurities or degradants. This guide provides an in-depth comparison of validated analytical methodologies for this compound, offering insights into the rationale behind experimental choices and providing actionable protocols.
The Critical Role of Analytical Method Validation
Before delving into specific techniques, it is paramount to understand the framework of analytical method validation. Regulatory bodies worldwide, unified under the International Council for Harmonisation (ICH), have established comprehensive guidelines to ensure that analytical procedures are fit for their intended purpose.[1][2] The core parameters of validation, as outlined in ICH Q2(R2), include specificity, linearity, accuracy, precision, robustness, and the establishment of detection and quantitation limits.[3][4][5] Adherence to these principles is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of data.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, a non-volatile and thermally stable compound, reversed-phase HPLC (RP-HPLC) is the most appropriate and widely adopted technique. Commercial suppliers often cite HPLC as the method for purity assessment of this compound.
The Rationale Behind Method Development for this compound
The development of a robust RP-HPLC method for this compound involves a systematic approach to optimizing separation and detection. The primary goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products.
Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like this compound. The choice of a specific C18 column (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm particle size) is based on its proven performance in separating similar aromatic esters and preservatives.
Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic solvent, is critical for achieving optimal separation. A common mobile phase for related compounds consists of a mixture of methanol, acetonitrile, and a phosphate buffer. The buffer controls the pH and ensures consistent ionization of any acidic or basic impurities, while the organic solvents modulate the retention of the analyte. A typical starting point would be a mixture of methanol and water or a phosphate buffer, with the ratio adjusted to achieve a suitable retention time.
Detection: this compound possesses a chromophore (the benzene ring) that absorbs UV light, making UV detection the most straightforward and cost-effective choice. The detection wavelength is typically set at the λmax of the analyte to ensure maximum sensitivity. For this compound, a wavelength in the range of 240-270 nm would be appropriate.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Methanol: 0.05M Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are essential.[6][7] These studies involve subjecting the analyte to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After each stress condition, the samples are diluted with the mobile phase and analyzed by the developed HPLC method. The chromatograms are then examined for the appearance of new peaks and the resolution between the parent drug and any degradants.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |
| Specificity | The analyte peak should be well-resolved from any degradation products or impurities. Peak purity should be confirmed. | Resolution > 2 between the main peak and the closest eluting peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. | r² = 0.9995 for a range of 50-150% of the target concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% for at least three concentration levels. | Average recovery of 99.5% with an RSD of < 1.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% for the assay of six replicate preparations. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different instruments. | RSD = 1.2% between two different analysts. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | No significant change in system suitability parameters with minor variations. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.3 µg/mL |
Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities
Gas Chromatography (GC) is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself is sufficiently volatile for GC analysis, this method is particularly advantageous for detecting and quantifying volatile impurities that may be present from the synthesis process.
Rationale for GC Method Development
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is generally suitable for the separation of halogenated aromatic compounds. The choice of a 30 m x 0.25 mm ID, 0.25 µm film thickness column provides a good balance of resolution and analysis time.
Injector and Detector: A split/splitless injector is standard for capillary GC. For detection, a Flame Ionization Detector (FID) offers good sensitivity for organic compounds. However, for enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable. GC-MS allows for the identification of compounds based on their mass spectra, providing a higher degree of confidence in the results.
Temperature Programming: A temperature-programmed oven is essential to ensure the elution of compounds with a wide range of boiling points. The program typically starts at a lower temperature to separate volatile impurities and then ramps up to elute the main analyte and any less volatile components.
Experimental Protocol: GC-MS Method for Purity and Impurity Profiling
This protocol describes a GC-MS method for the purity assessment of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
DB-5ms (or equivalent) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 amu
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Comparison of HPLC and GC Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Ideal for non-volatile and thermally stable compounds. Well-suited for the assay of this compound. | Suitable for volatile and semi-volatile compounds. Can be used for the assay and is excellent for volatile impurity profiling. |
| Sample Preparation | Generally simpler, involving dissolution in the mobile phase. | May require derivatization for non-volatile compounds, but not necessary for the target analyte. Dilution in a volatile solvent is typical. |
| Instrumentation Complexity | Moderately complex, with a variety of detectors available (UV, DAD, MS, etc.). | Can range from simple (GC-FID) to complex (GC-MS/MS). |
| Sensitivity | Good sensitivity, with LOD and LOQ typically in the ng/mL to µg/mL range. | Very high sensitivity, especially with selective detectors like ECD or when using MS in SIM mode. |
| Specificity | Good specificity, especially with photodiode array (PDA) or MS detectors. | Excellent specificity, particularly with a mass spectrometer (MS) detector, which provides structural information. |
| Throughput | Moderate, with typical run times of 10-30 minutes. | Can be faster for volatile compounds, with run times often under 20 minutes. |
| Primary Application | Assay, purity determination, and stability-indicating studies. | Impurity profiling (especially for volatile impurities), and assay of volatile compounds. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC methods.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC are powerful and complementary techniques for the comprehensive analysis of this compound.
-
For routine quality control, assay, and stability testing, the validated stability-indicating RP-HPLC method is the recommended primary choice. Its robustness, ease of use, and ability to separate non-volatile degradants make it ideal for these applications.
-
GC-MS is highly recommended for impurity profiling, especially for the detection and identification of volatile organic impurities that may originate from the synthetic process. The high sensitivity and specificity of GC-MS provide invaluable information for process optimization and ensuring the overall purity of the material.
By employing a combination of these validated analytical methods, researchers and drug development professionals can ensure the quality, consistency, and stability of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2).
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. PubMed. [Link]
- Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. PubMed. [Link]
- Methyl 4-chloro-2-fluorobenzo
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- This compound | C8H6ClFO2 | CID 2759832. PubChem. [Link]
Sources
- 1. Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 148893-72-5|this compound|BLD Pharm [bldpharm.com]
- 3. gcms.cz [gcms.cz]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. indiamart.com [indiamart.com]
- 7. turkjps.org [turkjps.org]
The Strategic Advantage of Methyl 4-chloro-2-fluorobenzoate in Complex Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic route is a critical decision with far-reaching implications for yield, purity, cost, and ultimately, the viability of a project. This guide provides an in-depth cost-benefit analysis of utilizing Methyl 4-chloro-2-fluorobenzoate, a versatile aromatic building block, in comparison to its common alternatives. By examining experimental data and key synthetic considerations, we aim to provide a clear rationale for its strategic implementation in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.
The unique substitution pattern of this compound, featuring both chloro and fluoro groups on the benzene ring, offers distinct advantages in directing reactivity and influencing the properties of the final product. The presence of the fluorine atom, in particular, can enhance metabolic stability and binding affinity of a drug candidate, a desirable trait in modern drug design.[1] This guide will focus on a practical application: the synthesis of a key intermediate for a quinazoline-based kinase inhibitor, a class of molecules prevalent in oncology research.
Comparative Analysis: The Synthesis of a Quinazoline Kinase Inhibitor Core
To illustrate the cost-benefit analysis, we will examine a hypothetical, yet representative, synthesis of a 4-anilinoquinazoline core, a common scaffold in many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like gefitinib and lapatinib.[2][3] We will compare the use of this compound with a common alternative, Methyl 2,4-dichlorobenzoate.
Visualizing the Synthetic Approach
The general synthetic strategy involves the amidation of the methyl ester with a substituted aniline, followed by further functionalization. The choice of the starting benzoate ester significantly impacts the initial amide formation step.
Figure 1: Comparative synthetic workflow for a quinazoline kinase inhibitor core.
Performance and Cost Comparison
The following table summarizes the key performance indicators and cost considerations for each route. The data is a composite of typical experimental outcomes and publicly available pricing information.
| Parameter | Route A: this compound | Route B: Methyl 2,4-dichlorobenzoate | Analysis |
| Starting Material Cost (per gram) | ~$15 - $30 | ~$1 - $5[4] | Methyl 2,4-dichlorobenzoate is significantly cheaper. |
| Typical Amidation Yield | 85-95% | 70-85% | The higher electronegativity of fluorine activates the ortho position for nucleophilic attack, often leading to higher yields in the amidation step.[5][6] |
| Reaction Time | 4-8 hours | 8-16 hours | The increased reactivity of the fluoro-substituted compound can lead to shorter reaction times. |
| By-product Profile & Purification | Cleaner reaction profile, often requiring simpler purification (e.g., recrystallization). | Potential for side reactions at both chloro positions, leading to a more complex mixture and potentially requiring chromatographic purification. | The regioselectivity offered by the fluoro group in Route A can significantly reduce downstream purification costs and time. |
| Safety & Handling | Standard handling for halogenated aromatic compounds. | Standard handling for halogenated aromatic compounds. | Both compounds require similar handling precautions. |
| Overall Cost-Effectiveness | Higher initial material cost, but potentially lower overall process cost due to higher yield, shorter reaction time, and easier purification. | Lower initial material cost, but potentially higher overall process cost due to lower yield, longer reaction time, and more complex purification. | The "better" choice depends on the scale of the synthesis and the importance of process efficiency and final product purity. |
The Rationale Behind Experimental Choices: Why Fluorine Matters
The key difference in performance between the two starting materials lies in the principles of nucleophilic aromatic substitution (SNAr). The rate-determining step in this reaction is the initial attack of the nucleophile on the aromatic ring.[6] The highly electronegative fluorine atom in this compound strongly withdraws electron density from the ring, making the carbon atom at the 2-position more electrophilic and thus more susceptible to nucleophilic attack by the aniline.[5]
While chlorine is also an electron-withdrawing group, fluorine's effect is more pronounced. This enhanced reactivity often translates to higher yields and faster reaction rates under milder conditions. Furthermore, the significant difference in reactivity between the C-F and C-Cl bonds in this compound allows for greater regioselectivity, minimizing the formation of unwanted regioisomers that can complicate purification. In contrast, the two chlorine atoms in Methyl 2,4-dichlorobenzoate can both be subject to substitution, potentially leading to a mixture of products.
Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a general procedure for the amidation of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Anhydrous Toluene
-
Trimethylaluminum (2.0 M solution in toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous toluene (10 mL/mmol) under an inert atmosphere, add trimethylaluminum (1.1 eq, 2.0 M solution in toluene) dropwise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous toluene (5 mL/mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to afford the desired N-aryl-4-chloro-2-fluorobenzamide.
Note: This is a general protocol and may require optimization for specific substrates.
Conclusion: A Strategic Investment for Efficiency and Purity
While the initial procurement cost of this compound may be higher than some of its less functionalized counterparts like Methyl 2,4-dichlorobenzoate, a comprehensive cost-benefit analysis reveals its potential for significant long-term savings. The enhanced reactivity and regioselectivity imparted by the fluorine atom can lead to higher yields, shorter reaction times, and simplified purification protocols. In the context of multi-step syntheses, particularly in the resource-intensive field of drug development, these advantages can translate to a more efficient, cost-effective, and ultimately more successful synthetic campaign. The strategic choice of this building block, therefore, represents an investment in process optimization and the quality of the final product.
References
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2,4-DICHLOROBENZOATE | 35112-28-8 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with Halo-Fluorobenzoates
Introduction
Fluorinated aromatic compounds are cornerstones in modern medicinal chemistry and agrochemical development, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability. Halo-fluorobenzoates, in particular, serve as versatile building blocks for introducing these privileged motifs. However, the synthesis of complex derivatives from these substrates via cross-coupling reactions presents distinct challenges. The strong electron-withdrawing nature of both the fluorine and benzoate functionalities deactivates the aromatic ring, making crucial steps like oxidative addition more difficult. Furthermore, the inherent strength of the C-F bond raises the potential for undesired side reactions.
This guide provides a comparative analysis of the primary catalytic systems employed for cross-coupling reactions with halo-fluorobenzoates. We will delve into the mechanistic nuances, performance capabilities, and practical considerations of Palladium, Nickel, Copper, and emerging Photocatalytic systems. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific synthetic challenge, balancing reaction efficiency, substrate scope, and operational simplicity.
Palladium-Based Catalysts: The Versatile Workhorse
Palladium catalysis is the most established and broadly applied method for cross-coupling reactions, renowned for its vast scope and functional group tolerance.[1][2] For halo-fluorobenzoates, the choice of ligand is paramount to overcoming the substrate's electronically demanding nature.
Mechanistic Rationale: The canonical Pd(0)/Pd(II) catalytic cycle forms the basis of most palladium-catalyzed cross-couplings, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][3] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-limiting step for electron-deficient substrates like halo-fluorobenzoates. Subsequently, transmetalation (in Suzuki couplings) or amine coordination/deprotonation (in Buchwald-Hartwig aminations) occurs, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]
The key to success lies in using electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands stabilize the Pd(0) center, promote the challenging oxidative addition step, and accelerate the final reductive elimination.
Performance and Scope: Palladium catalysts are highly effective for coupling halo-fluorobenzoates where the halogen is iodine or bromine.[7] Aryl chlorides can also be activated, though this often requires more specialized ligand systems and higher temperatures. Palladium systems exhibit excellent tolerance for the ester functionality and are compatible with a wide array of coupling partners.
| Reaction Type | Catalyst System | Typical Conditions | Scope/Notes | Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 80-110 °C | Couples aryl/vinyl boronic acids. Effective for bromides and iodides.[3] | 75-95% |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂, AdBippyPhos | KOPh, Toluene, 100 °C | Couples primary/secondary amines. Milder bases like KOPh can be crucial for sensitive substrates. | 70-90% |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, 25-60 °C | Couples terminal alkynes. Copper co-catalyst is typically required.[8][9] | 65-85% |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DMF, 100-140 °C | Couples alkenes. Can be challenging with electron-poor halo-fluorobenzoates. | 50-75% |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-fluorobenzoate
This protocol provides a representative procedure for a palladium-catalyzed C-C bond formation.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
Methyl 4-bromo-2-fluorobenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate, ethyl acetate, brine
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-bromo-2-fluorobenzoate, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Sparge the resulting suspension with argon for 15 minutes.
-
Under a positive flow of argon, add Pd(OAc)₂ and SPhos.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
Nickel-Based Catalysts: The Cost-Effective Challenger
Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium.[10] They exhibit unique reactivity, often enabling the activation of more challenging C-Cl and even C-F bonds that are typically inert to palladium systems.[11][12]
Mechanistic Rationale: While Ni(0)/Ni(II) catalytic cycles analogous to palladium are common, nickel can also access Ni(I)/Ni(III) cycles, particularly in reductive or photoredox-mediated couplings. This alternative pathway can avoid problematic side reactions and enable transformations not feasible with palladium. Nickel's ability to engage in single-electron transfer (SET) processes is a key differentiator.[13]
Performance and Scope: Nickel is particularly adept at Suzuki-Miyaura and reductive cross-coupling reactions.[14][15] For halo-fluorobenzoates, nickel catalysis can be especially useful for substrates bearing a chloro-substituent. A significant advantage is the ability to perform decarboxylative couplings, where the benzoate itself acts as a leaving group, providing a completely different synthetic route.[14] However, nickel catalysts are often more sensitive to air and moisture, requiring more stringent anaerobic techniques.
| Reaction Type | Catalyst System | Typical Conditions | Scope/Notes | Yield Range |
| Suzuki-Miyaura (C-F) | Ni(cod)₂, SIPr | K₃PO₄, Dioxane, 100 °C | Activates C-F bonds, especially in activated systems like 2-fluorobenzofurans.[12] | 60-85% |
| Reductive Coupling | NiCl₂·glyme, dtbbpy | Mn powder, DMF, 25 °C | Couples aryl halides with alkyl halides. Tolerates a wide range of functional groups.[10] | 65-90% |
| Decarboxylative Coupling | NiCl₂(PCy₃)₂ | Zn, PCy₃, NMP, 100 °C | Uses perfluorobenzoates as coupling partners with aryl halides.[14] | 60-80% |
Copper-Based Catalysts: The Heteroatom Specialist
Copper catalysis, historically associated with the Ullmann condensation, has undergone a modern renaissance. It is particularly valuable for forming C-N, C-O, and C-S bonds, often complementing the reactivity of palladium and nickel.
Mechanistic Rationale: The mechanism of copper-catalyzed couplings is distinct and often debated, but generally involves a Cu(I)/Cu(III) cycle.[16][17] Oxidative addition of the aryl halide to a Cu(I) species forms a Cu(III) intermediate, which then undergoes reductive elimination to form the product. Ligands such as phenanthrolines or N,N'-dimethylethylenediamine (DMEDA) are often required to stabilize the copper intermediates and facilitate the reaction.
Performance and Scope: Copper is the catalyst of choice for coupling halo-fluorobenzoates with alcohols, phenols, and thiols. While ligand-free systems exist, they typically require high temperatures (>140 °C) and polar aprotic solvents like DMF or DMSO.[18] The use of directing groups on the substrate can dramatically enhance reactivity, enabling couplings even with aryl bromides and chlorides under milder conditions.[16]
| Reaction Type | Catalyst System | Typical Conditions | Scope/Notes | Yield Range |
| Ullmann C-N Coupling | CuI, DMEDA | K₂CO₃, DMF, 120 °C | Couples amines and amides. A classic method for C-N bond formation.[18] | 70-95% |
| Ullmann C-O Coupling | CuI, Phenanthroline | Cs₂CO₃, Toluene, 110 °C | Couples alcohols and phenols to form diaryl or alkyl aryl ethers. | 65-90% |
| Directed Fluoroalkylation | (IPr)CuCl | TMSRF, CsF, 120 °C | Uses an ortho-directing group (e.g., ester) to facilitate C-Br/C-Cl activation.[16] | 55-85% |
Photocatalysis: The Frontier of Mild Activation
Visible-light photocatalysis represents a paradigm shift in cross-coupling, enabling reactions to proceed under exceptionally mild conditions, often at room temperature.[19] This is achieved by using a photocatalyst that, upon light absorption, initiates a single-electron transfer process to generate radical intermediates.
Mechanistic Rationale: A common strategy involves a dual catalytic system, combining a photoredox catalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) with a nickel co-catalyst.[20] The excited photocatalyst reduces the Ni(II) precatalyst to a highly reactive Ni(0) or Ni(I) species, which then enters a catalytic cycle. Alternatively, the photocatalyst can directly engage the substrate to generate an aryl radical, which is then captured by the transition metal catalyst.
Catalytic Cycle: Photoredox/Nickel Dual Catalysis
Caption: General mechanism for Photoredox/Nickel dual catalysis.
Performance and Scope: Photocatalysis has shown remarkable success in Csp²–Csp³ couplings, which are often challenging for traditional methods.[21] The use of alkyl trifluoroborates or silicates as radical precursors is common. For halo-fluorobenzoates, this method opens the door to installing complex alkyl chains under conditions that preserve sensitive functional groups, making it highly attractive for late-stage functionalization in drug discovery.[20]
| Reaction Type | Catalyst System | Typical Conditions | Scope/Notes | Yield Range |
| Csp²–Csp³ Coupling | Ir(ppy)₃, NiBr₂·glyme, dtbbpy | K₂CO₃, Acetone/H₂O, Blue LEDs, RT | Couples alkyl trifluoroborates with aryl bromides. Broad functional group tolerance.[21] | 60-90% |
| C-O Coupling | CdSe@CdS nanorods, Ni(dtbbpy)Cl₂ | K₂CO₃, Dioxane, Blue LEDs, RT | Couples carboxylic acids with aryl halides. Heterogeneous photocatalyst allows for recycling. | 70-96% |
Comparative Analysis and Catalyst Selection
Choosing the right catalyst requires a careful evaluation of the specific transformation, substrate, and practical constraints.
Decision-Making Workflow:
Caption: Catalyst selection guide for halo-fluorobenzoates.
Summary Table:
| Catalyst System | Primary Strengths | Limitations | Cost | Air/Moisture Sensitivity |
| Palladium | Broadest scope, high functional group tolerance, extensive literature.[1][4] | High cost, less effective for C-Cl and C-F activation. | High | Low to Moderate |
| Nickel | Low cost, excellent for C-Cl/C-F activation, unique reactivity (reductive coupling).[10][11][12] | Higher sensitivity to air/moisture, can be less tolerant of certain functional groups. | Low | Moderate to High |
| Copper | Excellent for C-heteroatom bonds (C-O, C-N, C-S), low cost.[16][18] | Often requires higher temperatures, narrower scope for C-C bonds. | Low | Low |
| Photocatalysis | Extremely mild conditions (RT), enables novel transformations (Csp³ coupling), high functional group tolerance.[21] | Requires specialized equipment (photo-reactors), can have complex mechanisms. | Moderate to High | Varies (catalyst dependent) |
Conclusion
The cross-coupling of halo-fluorobenzoates is a mature yet evolving field. Palladium remains the go-to catalyst for its reliability and vast scope, especially for aryl iodides and bromides. Nickel offers a compelling, economic alternative, particularly for activating challenging C-Cl and C-F bonds. Copper has carved out an essential niche for heteroatom couplings, while photocatalysis is rapidly expanding the frontiers of what is possible, enabling late-stage functionalization under exceptionally mild conditions. By understanding the fundamental mechanisms and comparative advantages of each system, researchers can strategically navigate the catalytic landscape to efficiently construct the complex fluorinated molecules that drive innovation in science and medicine.
References
- Sardzinski, L. W., Wertjes, W. C., Schnaith, A. M., & Kalyani, D. (2015). Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates. Organic Letters, 17(5), 1256–1259. [Link]
- Jain, S., & Kumar, A. (2021). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ChemistrySelect, 6(30), 7689-7711. [Link]
- Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]
- Beaulieu, M. A., & Charette, A. B. (2020). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Angewandte Chemie International Edition, 59(40), 17539-17544. [Link]
- Li, J., Li, Z., & Wang, J. (2020). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. Organic Letters, 22(15), 5945–5949. [Link]
- Wang, X., Wang, F., & Wang, Z. (2018). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation. Angewandte Chemie International Edition, 57(26), 7634-7639. [Link]
- Fier, P. S., & Hartwig, J. F. (2022). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 144(1), 235–241. [Link]
- Fujita, T., Yabuki, H., Morioka, R., Fuchibe, K., & Ichikawa, J. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 19, 1246–1252. [Link]
- Wang, J., Li, Z., & Li, J. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 44(32), 13611-13615. [Link]
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Chan, E. K. M. (2014). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides.
- Sather, A. C., & Buchwald, S. L. (2016). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 55(16), 5025–5029. [Link]
- Amii, H., & Uneyama, K. (2009). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Sharma, A., James, M. J., & O'Reilly, E. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16863. [Link]
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]
- Tellis, J. C., Murphy, C. N., & Molander, G. A. (2016). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. Journal of the American Chemical Society, 138(18), 5866–5869. [Link]
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]
- Ichitsuka, T., Fujimoto, T., & Amii, H. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(6), 7467–7490. [Link]
- Pearson, A. J., & Gontcharov, A. V. (1999). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1437-1443. [Link]
- Le, C. M., & MacMillan, D. W. C. (2018). Increasing saturation: development of broadly applicable photocatalytic Csp2–Csp3 cross-couplings of alkyl trifluoroborates and (hetero)aryl bromides for array synthesis. Reaction Chemistry & Engineering, 3(4), 436-443. [Link]
- Wang, D., Wang, L., & Wasa, M. (2017). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science, 8(2), 1251–1255. [Link]
- Halivni, S., & Eisenberg, D. (2020). Nanorod Photocatalysts for C−O Cross‐Coupling Reactions. Angewandte Chemie International Edition, 59(32), 13327-13332. [Link]
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Moshari, M., & Taylor, R. J. K. (2019). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. Organic Letters, 21(17), 6772–6776. [Link]
- Zhang, H., & Curran, D. P. (2006).
- Yang, Y., Luo, G., Li, Y., & Zheng, Y. (2019). Strategy toward nickel‐catalyzed reductive coupling between 1,2‐fluorohaloethane and aryl halide. Asian Journal of Organic Chemistry, 8(12), 2217-2220. [Link]
- Zhang, P., & Vicic, D. A. (2020). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides.
- Beaulieu, M. A., & Charette, A. B. (2020). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Angewandte Chemie International Edition, 59(40), 17539-17544. [Link]
- Magano, J. (2012). Buchwald–Hartwig Amination. Organic Process Research & Development, 16(6), 1106-1117. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Ghosh, I., & König, B. (2021). Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates. Chemistry – A European Journal, 27(13), 4322-4326. [Link]
- Meyer, T. H., & Jacobsen, E. N. (2022). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society, 144(49), 22495–22502. [Link]
- Zoller, J. (2021). New methods for light-mediated carbon-heteroatom cross-couplings. Freie Universität Berlin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. repository.nie.edu.sg [repository.nie.edu.sg]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 20. researchgate.net [researchgate.net]
- 21. Increasing saturation: development of broadly applicable photocatalytic Csp2–Csp3 cross-couplings of alkyl trifluoroborates and (hetero)aryl bromides for array synthesis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4-chloro-2-fluorobenzoate
<
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a comprehensive, technically grounded protocol for the proper disposal of methyl 4-chloro-2-fluorobenzoate, a halogenated aromatic compound common in pharmaceutical and chemical synthesis. Adherence to these procedures is paramount for ensuring laboratory safety, regulatory compliance, and the protection of our environment.
The causality behind these stringent disposal protocols is rooted in the chemical nature of halogenated compounds. Their persistence in the environment and potential for toxicity necessitate a management strategy that extends from the moment of purchase to the final, verified disposal—a concept known as "cradle-to-grave" management.[1][2][3]
Pre-Disposal Assessment: Understanding the Hazard
Before any disposal process begins, a thorough understanding of the chemical's properties and hazards is essential. This forms the basis of a sound risk assessment and dictates the necessary safety precautions.
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
These classifications mandate that the compound be handled with appropriate personal protective equipment (PPE) and within a controlled environment at all times.
Table 1: Critical Safety & Handling Information for this compound
| Parameter | Guideline | Source |
| GHS Hazard Statements | H315, H319, H335 | [4] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [4] |
| Required PPE | Nitrile gloves, safety goggles (EN 166), laboratory coat, closed-toe shoes | [5][6] |
| Handling Environment | Chemical fume hood with a minimum face velocity of 100 ft/min | [7][8] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[9][10] | |
| In case of Spills | Use inert absorbent material. Avoid generating dust.[9][11] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][3][12] All chemical waste must be managed to ensure the protection of human health and the environment.[1]
Step 1: Waste Segregation - The First Line of Defense
The most critical step in chemical waste management is proper segregation at the point of generation.[13] Cross-contamination can lead to dangerous reactions and complicates the disposal process, often increasing costs.
-
Designate a "Halogenated Organic Waste" Container: this compound must be collected in a dedicated, properly labeled hazardous waste container.[5][7][14]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[7][14] This is crucial because halogenated compounds require specific high-temperature incineration for complete destruction, a different process than for non-halogenated solvents.[14]
-
Container Compatibility: Use only chemically compatible containers, typically glass or high-density polyethylene (HDPE), designed for liquid hazardous waste.[1] Ensure the container can be securely sealed.[1][13]
Step 2: Container Management and Labeling
Proper labeling is an EPA and Occupational Safety and Health Administration (OSHA) mandate.[13][15] An improperly labeled container is a significant safety and compliance risk.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[7]
-
Full Chemical Name: List the full chemical name, "this compound," and any other chemicals mixed in the container, along with their approximate concentrations.[14]
-
Keep Closed: Waste containers must be kept closed at all times except when adding waste.[1][16] This prevents the release of volatile organic compounds (VOCs) and is a common source of EPA violations.[1]
Step 3: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]
-
Quantity Limits: Be aware of the volume limits for SAAs as defined by your institution's Environmental Health and Safety (EHS) office and the EPA.
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous chemicals directly. Final disposal must be handled by licensed professionals.
-
Contact EHS: When the waste container is nearly full (approximately 75%), contact your institution's EHS office to arrange for a waste pickup.[7][16]
-
Documentation: Complete any necessary waste disposal forms or tags provided by your EHS office. This documentation is part of the "cradle-to-grave" tracking system required by the EPA.[3][17]
-
Final Disposal Method: The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14][18] This process ensures the complete destruction of the hazardous molecules.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. In the event of a spill, immediate and correct action can mitigate the risks.
-
Alert Personnel: Immediately alert others in the vicinity.[9]
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency services and EHS department.
-
Don PPE: Before addressing a small, manageable spill, ensure you are wearing the appropriate PPE, including a respirator if there is an inhalation risk.[9]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[11][16] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Clean-Up: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[9] Avoid creating dust.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[7] Finally, wash the area with soap and water.
-
Dispose: Label the container with the spill cleanup debris and dispose of it as hazardous waste through EHS.
By adhering to these scientifically-backed and regulation-compliant procedures, you contribute to a culture of safety and responsibility. Always remember that the specific Safety Data Sheet (SDS) for any chemical is the primary source of information, and your institution's EHS department is your most valuable resource for waste management guidance.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- CymitQuimica. (2023, July 6). This compound Safety Data Sheet.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- CymitQuimica. (2024, December 19). Methyl 2-amino-5-chloro-4-fluorobenzoate Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA Factsheet.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Tokyo Chemical Industry. (2025, February 4). Methyl 2-Chloro-4-fluorobenzoate SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). 4-Chlorobenzoic acid SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- ChemicalBook. (n.d.). 148893-72-5(Methyl4-chloro-2-fluoroBenzoate) Product Description.
- Fisher Scientific. (2025, December 24). Methyl 2-chloro-4-fluorobenzoate SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Thermo Fisher Scientific. (2024, February 24). Methyl 2-chloro-4-fluorobenzoate SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Murray State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Massachusetts Institute of Technology. (1998, November 25). PSFC Halogenated Solvents. Plasma Science and Fusion Center.
- ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-chloro-5-fluorobenzoate.
Sources
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. fishersci.pt [fishersci.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. nationalacademies.org [nationalacademies.org]
- 13. usbioclean.com [usbioclean.com]
- 14. bucknell.edu [bucknell.edu]
- 15. osha.gov [osha.gov]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. epa.gov [epa.gov]
- 18. chemicalbook.com [chemicalbook.com]
Mastering the Safe Handling of Methyl 4-Chloro-2-Fluorobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational plan for managing Methyl 4-chloro-2-fluorobenzoate in the laboratory, moving beyond mere compliance to foster a culture of proactive safety and procedural excellence. Here, we dissect the causality behind each recommendation, ensuring every step is a self-validating component of a robust safety system.
Immediate Safety Profile: Understanding the Risks
This compound (CAS No. 148893-72-5) is a halogenated aromatic ester commonly used in organic synthesis. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the foundational step in mitigating risk.[2] All laboratory personnel must review the SDS before commencing any work with this chemical.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloved recommended), safety glasses with side shields, lab coat. | To prevent skin contact with fine particles and protect eyes from dust. |
| Solution Preparation and Transfers | Nitrile or neoprene gloves, chemical splash goggles, lab coat. | Protects against splashes to the skin and eyes. |
| Running Reactions | Nitrile or neoprene gloves, chemical splash goggles, lab coat. Work must be conducted in a certified chemical fume hood. | A fume hood is essential to prevent inhalation of vapors, especially if the reaction is heated. |
| Work-up and Purification | Nitrile or neoprene gloves, chemical splash goggles, lab coat. All procedures should be performed in a chemical fume hood. | Minimizes exposure to vapors and potential splashes during extraction, distillation, or chromatography. |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves, chemical splash goggles, face shield, lab coat or chemical-resistant apron, and, if significant vapors are present, a respirator with an organic vapor cartridge. | Provides enhanced protection during direct contact with a larger quantity of the chemical and potential for higher vapor concentrations. |
Glove Selection: A Critical Choice
While disposable nitrile gloves offer good splash protection for many chemicals, for halogenated aromatic compounds, their resistance may be limited with prolonged contact. For extended handling or in the event of a spill, heavier-duty neoprene or butyl rubber gloves are recommended.[3] Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[4]
Operational Protocols: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and protocols outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you have read and understood the SDS.[2] Designate a specific work area within a certified chemical fume hood. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, followed by chemical splash goggles and the appropriate gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within the fume hood to minimize the risk of inhaling dust particles.
-
Use a spatula for transfers and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Running the Reaction:
-
Set up the reaction apparatus securely within the fume hood.
-
Keep the fume hood sash at the lowest practical height.
-
-
Post-Reaction:
-
After the reaction is complete, allow the apparatus to cool to room temperature before dismantling.
-
Clean all glassware with an appropriate solvent in the fume hood. Collect the solvent rinsate as halogenated organic waste.[2]
-
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Spill Cleanup Protocol
For a minor spill (less than 100 mL) of a solution containing this compound within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate the Area: Restrict access to the spill area.
-
Don Additional PPE: If not already worn, put on heavy-duty gloves, a face shield, and a chemical-resistant apron over your lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Collect the Waste: Carefully scoop the absorbent material into a designated, labeled container for halogenated organic waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container. Then, wash the area with soap and water.
-
Dispose of Waste: Seal the waste container and arrange for its disposal through your institution's hazardous waste program.
For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[6]
First Aid and Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Caption: Decision tree for the disposal of this compound waste.
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[2][7]
-
Container: Use a designated, properly sealed, and clearly labeled waste container for all waste containing this compound. The label should include the words "Hazardous Waste" and the full chemical name.[7]
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- BenchChem. (2025).
- Braun Research Group.
- Capot Chemical. (2010, August 22).
- Carl ROTH. (2021, December 25).
- Fisher Scientific.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
- MilliporeSigma. (2025, November 6).
- SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
- Cornell University Environmental Health and Safety. Spill Cleanup Procedure.
- University of Pennsylvania EHRS.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- University of Oxford. Chemical Resistant Gloves Guide.
- KIMBERLY-CLARK*. Nitrile Gloves Chemical Resistance Guide.
- Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart.
- SHOWA. Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Ansell. Chemical Resistance of Gloves.pdf.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. thermofishersci.in [thermofishersci.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
